4-Methyl-1,2,4-triazoline-3,5-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,2,4-triazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c1-6-2(7)4-5-3(6)8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYKNRLGZZNWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157738 | |
| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13274-43-6 | |
| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013274436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a modern and scalable synthesis protocol for 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD), a highly reactive and versatile reagent in organic synthesis. The protocol detailed herein is based on a recently developed method that avoids the use of hazardous reagents and cumbersome purification techniques, making it suitable for larger-scale production.
Introduction
This compound (MTAD) is a powerful dienophile and enophile, widely employed in various chemical transformations, including Diels-Alder reactions, ene reactions, and the functionalization of complex molecules.[1] Its high reactivity stems from the strained cyclic azo-dicarbonyl system. Historically, the synthesis of MTAD has been hampered by safety concerns, particularly the generation of toxic methyl isocyanate, and a reliance on sublimation for purification, which is not easily scalable.[2][1]
This guide details a robust, three-step synthesis that circumvents these issues, providing a safer and more scalable route to high-purity MTAD.[2][1] The precursor, 4-methylurazole, is first synthesized, followed by oxidation to the final product, MTAD.
Overall Synthesis Pathway
The synthesis of MTAD is achieved through a three-step process starting from commercially available materials. The overall workflow involves the formation of a semicarbazide (B1199961) intermediate, cyclization to form the 4-methylurazole precursor, and subsequent oxidation to yield MTAD.
Caption: Overall workflow for the synthesis of MTAD.
Experimental Protocols
Step 1: Synthesis of 1-Carbomethoxy-4-methyl-semicarbazide
This initial step involves the formation of a key semicarbazide intermediate from carbonyl diimidazole and methylamine, followed by reaction with hydrazine. This approach advantageously avoids the use of methyl isocyanate.[1]
Methodology:
-
A solution of carbonyl diimidazole (CDI) in a suitable solvent is prepared.
-
A solution of methylamine is added dropwise to the CDI solution at a controlled temperature.
-
The reaction mixture is stirred for a specified period to ensure complete formation of the intermediate.
-
Hydrazine hydrate is then added to the reaction mixture.
-
The product, 1-carbomethoxy-4-methyl-semicarbazide, is isolated, typically by filtration, after precipitation.
Step 2: Cyclization to 4-Methylurazole
The semicarbazide intermediate is then cyclized to form 4-methylurazole. This is a crucial step that builds the triazolidine-3,5-dione ring system.
Methodology:
-
The 1-carbomethoxy-4-methyl-semicarbazide from the previous step is suspended in a suitable solvent.
-
A base is added to the suspension to facilitate the cyclization reaction.
-
The reaction mixture is heated to reflux for a specified duration.
-
After cooling, the product, 4-methylurazole, is isolated. Purification at this stage can often be achieved by simple recrystallization.[2]
Step 3: Oxidation to this compound (MTAD)
The final step is the oxidation of 4-methylurazole to the desired product, MTAD. Careful selection of the oxidizing agent and reaction conditions is critical to achieve high purity without the need for sublimation.[2][1]
Methodology:
-
4-Methylurazole is dissolved or suspended in an appropriate solvent, such as ethyl acetate.
-
The mixture is cooled to a low temperature (e.g., -78 °C).
-
A stream of nitrogen gas is bubbled through the solution.
-
tert-Butyl nitrite and a catalytic amount of acetic acid are added sequentially.
-
The reaction is monitored for a color change to deep red, indicating the formation of MTAD.
-
The product is isolated by filtration and washed with a cold solvent to yield high-purity MTAD.
Quantitative Data Summary
The following table summarizes the key quantitative data for the scalable, sublimation-free synthesis of MTAD.
| Parameter | Step 1: Semicarbazide Formation | Step 2: Cyclization to 4-Methylurazole | Step 3: Oxidation to MTAD | Overall Yield |
| Starting Material | Carbonyl diimidazole, Methylamine | 1-Carbomethoxy-4-methyl-semicarbazide | 4-Methylurazole | - |
| Key Reagents | Hydrazine hydrate | Base (e.g., NaOH or KOH) | tert-Butyl nitrite, Acetic acid | - |
| Solvent | e.g., Tetrahydrofuran (THF) | e.g., Isopropanol | e.g., Ethyl acetate | - |
| Reaction Temperature | Controlled (e.g., 0 °C to rt) | Reflux | Low (e.g., -78 °C) | - |
| Reaction Time | Several hours | Several hours | < 1 hour | - |
| Typical Yield | High | ~90% (after recrystallization) | ~73% | High |
| Purification Method | Filtration | Recrystallization | Filtration | - |
Note: Specific quantities of reagents and solvents should be determined based on the desired scale of the reaction and are detailed in the primary literature.[2]
Logical Relationship of Synthesis Steps
The synthesis of MTAD follows a logical progression from simple starting materials to the final, highly reactive product. Each step builds upon the previous one to construct the target molecule.
Caption: Logical progression of the MTAD synthesis.
Conclusion
The synthesis protocol outlined in this technical guide provides a safe, scalable, and efficient method for the preparation of this compound. By avoiding hazardous intermediates and the need for sublimation, this route is well-suited for academic and industrial research settings, including applications in drug development and materials science. The detailed experimental procedures and quantitative data provided herein should enable researchers to successfully implement this synthesis in their laboratories.
References
Scalable and safe synthesis of MTAD
An In-depth Technical Guide to the Scalable and Safe Synthesis of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (MTAD) is a highly reactive dienophile and a versatile reagent in organic synthesis, particularly in cycloaddition reactions. Its utility, however, has been historically hampered by hazardous and difficult-to-scale synthetic preparations. This guide provides a comprehensive overview of both traditional and modern synthetic routes to MTAD, with a focus on a recently developed scalable and safer protocol that circumvents many of the issues associated with previous methods. Detailed experimental procedures, quantitative data comparisons, and safety considerations are presented to facilitate the adoption of this improved methodology in research and development settings.
Introduction
This compound (MTAD) is a powerful reagent utilized in various chemical transformations, including Diels-Alder reactions, ene reactions, and dearomatization cycloadditions. Despite its synthetic importance, the widespread application of MTAD on a larger scale has been limited due to significant safety and scalability concerns associated with its preparation.[1][2] Traditional synthesis routes often involve toxic intermediates, such as methyl isocyanate, and require a final purification step of sublimation, which is inefficient and difficult to scale.[3]
This technical guide details a state-of-the-art, scalable, and sublimation-free synthesis of MTAD. This improved method avoids the use of hazardous materials, incorporates a single purification step, and has been demonstrated to produce MTAD of comparable purity and reactivity to sublimed material. Up to 25 grams of MTAD have been prepared in a single batch using this protocol.[1][2]
Comparison of Synthetic Routes
Two primary routes for the synthesis of MTAD are discussed: a first-generation route with notable hazards and a modern, optimized route that offers significant improvements in safety and scalability.
First-Generation Synthesis: A Hazardous Precedent
The initial, widely-used synthesis of MTAD begins with dimethylurea and proceeds through a nitrosylated intermediate. This route, a modification of a known literature procedure, suffers from several drawbacks that limit its practicality and safety on a larger scale.
Key Hazards and Limitations:
-
Use of Carcinogenic Intermediates: The synthesis involves the handling of carcinogenic materials.
-
Formation of Toxic Gases: The potential for the formation of toxic gases is a significant concern.
-
Risk of Diazomethane Formation: A critical safety issue is the potential for the premature addition of potassium hydroxide (B78521) (KOH) before the complete thermolysis of an N-nitroso intermediate, which can lead to the formation of diazomethane. Diazomethane is a toxic and potentially explosive gas.
-
Reproducibility Issues: The final recrystallization step is often plagued by poor reproducibility.
-
Sublimation Bottleneck: The final purification requires sublimation, a process that is difficult to scale and can lead to product decomposition due to the required heat. This step has been identified as a major bottleneck, with a typical yield of only around 5 grams of MTAD per 6-hour sublimation.
A Scalable and Sublimation-Free Route: The Modern Approach
To address the shortcomings of the first-generation synthesis, a new route has been developed that is both safer and more amenable to large-scale production.[1][2] This method bypasses the generation of methyl isocyanate and eliminates the need for sublimation.[3]
Key Advantages:
-
Avoids Toxic Intermediates: This route does not involve the formation of methyl isocyanate.[3]
-
Simplified Purification: The entire sequence requires only a single recrystallization step.
-
Elimination of Sublimation: Judicious oxidation conditions followed by a simple filtration yield analytically pure MTAD, circumventing the need for sublimation.[1][2]
-
Scalability: The initial step of this synthesis has been successfully performed on a 1-mole scale, yielding over 130 grams of the intermediate.[3] The entire process has been used to produce up to 25 grams of MTAD in a single batch.[1]
-
High Purity and Reactivity: The MTAD produced via this method has been shown to be of high purity and exhibits comparable synthetic efficiency to sublimed MTAD in demanding chemical reactions.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the scalable and sublimation-free synthesis of MTAD.
| Step | Starting Material | Reagents | Product | Scale | Yield |
| 1. Synthesis of Linear Cyclization Precursor (Compound 5 ) | Ethyl carbazate (B1233558), Carbonyldiimidazole, Methylamine (B109427) | Compound 5 | 1 mol | 83-87% | |
| 2. Cyclization to 4-Methylurazole (Compound 6 ) | Compound 5 | Potassium carbonate, Methanol (B129727), Water | 4-Methylurazole (in a mixture with KCl) | 155 mmol (25 g) | N/A |
| 3. Oxidation to MTAD (Compound 1 ) | 4-Methylurazole/KCl mixture | tert-Butyl hypochlorite (B82951), Ethyl acetate (B1210297) | MTAD | From 25 g of 5 | 73% |
Detailed Experimental Protocols
The following are the detailed experimental procedures for the scalable and sublimation-free synthesis of MTAD.
Synthesis of the Linear Cyclization Precursor (Compound 5)
This initial step has been successfully scaled to produce over 130 g of the intermediate, compound 5 , in a single pass.[3] The resulting precursor is a benchtop-stable solid.[3]
-
Procedure:
-
Combine ethyl carbazate and carbonyldiimidazole in a suitable reaction vessel.
-
Add methylamine (40% aqueous solution) to the reaction mixture.
-
After the reaction is complete, perform a recrystallization from isopropanol (B130326) (i-PrOH) to purify the product. This is the only purification step in the entire sequence.
-
Cyclization to 4-Methylurazole (Compound 6)
-
Reagents and Equipment:
-
Compound 5 (25 g, 155 mmol, 1.0 equiv)
-
Methanol (155 mL, 1.0 M)
-
Potassium carbonate (42.9 g, 310 mmol, 2.0 equiv)
-
Water
-
500 mL round-bottom flask
-
Reflux condenser
-
Oil bath
-
-
Procedure:
-
To a 500 mL round-bottom flask, add compound 5 (25 g, 155 mmol) and methanol (155 mL).
-
Add potassium carbonate (42.9 g, 310 mmol) in a single portion.
-
Equip the flask with a reflux condenser and place it in an oil bath.
-
Heat the mixture to 65 °C under a nitrogen atmosphere.
-
After approximately 2 hours, stirring may cease due to the formation of solids. Restore stirring by adding water (20 mL) and continue heating for an additional 12 hours.[3]
-
After cooling, remove the solvent under reduced pressure (bath temperature 40 °C, pressure 150 mbar).
-
Adjust the bath temperature and pressure to 80 °C and 20 mbar, respectively, to remove most of the water until the mixture becomes a free-flowing solid.
-
Transfer the solid mixture of 4-methylurazole (6) and KCl to a vacuum desiccator and dry for 2 days before proceeding to the next step.[3]
-
Oxidation to MTAD (Compound 1)
Note: From this point forward, all reactions and manipulations should be performed in the absence of light.
-
Reagents and Equipment:
-
4-Methylurazole/KCl mixture from the previous step
-
Ethyl acetate (EtOAc) (206 mL, 0.75 M)
-
tert-Butyl hypochlorite (t-BuOCl)
-
-
Procedure:
-
Suspend the dried 4-methylurazole/KCl mixture in ethyl acetate (206 mL) in a suitable reaction vessel.
-
Cool the suspension to 0 °C for 30 minutes.[3]
-
Add tert-butyl hypochlorite (t-BuOCl) to the cooled suspension to initiate the oxidation.
-
Upon completion of the reaction, filter the mixture to remove insoluble byproducts.
-
Remove the solvent from the filtrate to yield analytically pure MTAD.[3]
-
Visualized Experimental Workflows and Pathways
The following diagrams illustrate the synthetic pathways and experimental workflow for the scalable and safe synthesis of MTAD.
Caption: Workflow for the scalable and sublimation-free synthesis of MTAD.
Caption: Comparison of the first-generation and the modern, safer synthetic pathways to MTAD.
Safety Considerations
-
First-Generation Route: As detailed, this route involves significant hazards, including the use of carcinogens, the potential formation of toxic gases, and the risk of generating explosive diazomethane. Extreme caution and appropriate safety measures are paramount if this route is to be attempted.
-
Scalable and Safe Route: While this route is inherently safer, standard laboratory safety practices should always be followed.
-
Light-Sensitive Steps: The oxidation of 4-methylurazole to MTAD and subsequent handling of the product should be conducted in the absence of light to prevent degradation.
-
Handling of Reagents: All reagents, including potassium carbonate and tert-butyl hypochlorite, should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Pressure and Temperature Control: Careful control of temperature and pressure is important during the solvent removal steps to prevent bumping and ensure efficient drying.
-
Conclusion
The development of a scalable and sublimation-free synthesis of MTAD represents a significant advancement for its use in both academic and industrial research. By avoiding hazardous intermediates and cumbersome purification techniques, this new protocol allows for the safe and efficient production of multi-gram quantities of this valuable reagent.[1][3] The detailed procedures and comparative data provided in this guide are intended to facilitate the adoption of this superior method, thereby expanding the accessibility and application of MTAD in the synthesis of complex molecules.
References
4-Methyl-1,2,4-triazoline-3,5-dione: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) is a highly reactive dienophile and enophile, making it a versatile reagent in organic synthesis.[1] Its distinct reactivity profile has led to its application in a variety of chemical transformations, including Diels-Alder reactions, ene reactions, and bioconjugation. This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of MTAD, with a focus on experimental protocols and technical data relevant to researchers in academia and the pharmaceutical industry.
Core Chemical and Physical Properties
MTAD is a red to orange solid that is notable for its high reactivity.[2] Below is a summary of its key physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃N₃O₂ | [3][4] |
| Molecular Weight | 113.07 g/mol | [4] |
| Exact Mass | 113.022526347 Da | [3] |
| Melting Point | 107-109 °C | [5] |
| Appearance | Red-purple solid | [2] |
| CAS Number | 13274-43-6 | [3][4] |
Spectroscopic Data
The structural characterization of MTAD is supported by various spectroscopic techniques.
| Technique | Data | Source(s) |
| ¹H NMR | A single peak is observed due to the methyl protons. | [6] |
| ¹³C NMR | Signals corresponding to the methyl carbon and the carbonyl carbons are present. | [7] |
| Infrared (IR) | Characteristic peaks for the carbonyl groups are prominent. | [2][8] |
| Mass Spectrometry | The molecular ion peak can be observed, confirming the molecular weight. | [9][10] |
Synthesis and Purification
A scalable and safer synthesis of MTAD that avoids the use of methyl isocyanate and purification by sublimation has been developed.[11] This method makes the reagent more accessible for larger-scale applications.
Experimental Protocol: Scalable Synthesis of 4-Methylurazole (MTAD Precursor)
-
To a solution of 4-amino-1-methyl-1,2,4-triazolidine-3,5-dione in a suitable solvent, add an oxidizing agent such as tert-butyl hypochlorite.
-
The reaction is typically carried out at low temperatures to control its exothermicity.
-
Monitor the reaction progress by TLC or NMR until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up to isolate the crude 4-methylurazole.
Experimental Protocol: Oxidation to this compound
-
The crude 4-methylurazole is dissolved in an appropriate solvent.
-
An oxidizing agent, such as N-bromosuccinimide in the presence of a radical initiator or electrochemical oxidation, is used to convert the urazole (B1197782) to the desired triazolinedione.
-
The progress of the oxidation is monitored by the disappearance of the starting material and the appearance of the characteristic red color of MTAD.
-
The product can be isolated by filtration and washed with a suitable solvent to afford pure MTAD.
A traditional method for purification involves sublimation, which yields highly pure, pink needles of MTAD.[12]
Chemical Reactivity and Applications
MTAD is a potent dienophile and enophile, readily participating in pericyclic reactions.
Diels-Alder Reactions
MTAD is an exceptionally reactive dienophile in [4+2] cycloaddition reactions with conjugated dienes.[13] These reactions are typically fast and proceed with high yields, making them valuable for the synthesis of complex cyclic systems.
-
Freshly crack dicyclopentadiene (B1670491) by heating to obtain cyclopentadiene (B3395910) monomer.
-
Dissolve MTAD in a suitable solvent such as acetone (B3395972) or dichloromethane (B109758) at room temperature.
-
Add the freshly prepared cyclopentadiene dropwise to the MTAD solution. The characteristic red color of the MTAD will disappear upon reaction.[14]
-
The reaction is typically instantaneous and exothermic.
-
The Diels-Alder adduct can be isolated by removal of the solvent under reduced pressure and purified by recrystallization or column chromatography.
Ene Reactions
MTAD also readily undergoes ene reactions with alkenes that possess an allylic hydrogen. This reaction provides a pathway to functionalized alkenes.
-
Dissolve MTAD in a suitable aprotic solvent like dichloromethane or chloroform.
-
Add β-pinene to the solution at room temperature. The reaction is typically rapid, as indicated by the disappearance of the red color of MTAD.
-
Monitor the reaction by TLC to ensure completion.
-
Upon completion, the solvent is removed in vacuo.
-
The resulting ene product can be purified by column chromatography on silica (B1680970) gel.
Applications in Drug Development and Bioconjugation
The unique reactivity of the triazolinedione moiety has been harnessed for applications in drug development and chemical biology.
Derivatizing Agent for Analysis
MTAD and its analogs are effective derivatizing agents for enhancing the ionization efficiency of certain molecules in mass spectrometry analysis. This is particularly valuable for the sensitive detection of vitamin D and its metabolites in biological samples.[15][16][17][18][19][20] The Diels-Alder reaction between the triazolinedione and the cis-diene moiety of vitamin D forms a stable adduct that is more readily ionized.[16]
-
Extract the vitamin D metabolites from the biological matrix (e.g., serum, plasma) using a suitable liquid-liquid or solid-phase extraction method.
-
Dry the extract under a stream of nitrogen.
-
Reconstitute the residue in a solution of MTAD in an aprotic solvent (e.g., acetonitrile).
-
Allow the reaction to proceed at room temperature for a specified time (typically 30-60 minutes).
-
Quench the reaction if necessary and analyze the derivatized sample by LC-MS/MS.
Bioconjugation
The rapid and specific reaction of triazolinediones with tyrosine residues on proteins has been explored for bioconjugation applications.[1] This "tyrosine-click" reaction allows for the site-specific labeling of proteins with probes, tags, or therapeutic agents.[21][22][23][24] While the phenyl analog (PTAD) is more commonly used for this purpose due to its enhanced stability, the fundamental reactivity of the triazolinedione core is the key.[1]
Safety and Handling
MTAD is a reactive and potentially hazardous chemical. It is classified as a flammable solid and can cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a powerful and versatile reagent with significant applications in organic synthesis and the life sciences. Its high reactivity in Diels-Alder and ene reactions allows for the efficient construction of complex molecular architectures. Furthermore, its utility as a derivatizing agent and in bioconjugation highlights its importance for researchers in drug discovery and development. The development of safer and more scalable synthetic routes will likely expand its use in both academic and industrial settings. Careful handling and adherence to safety protocols are essential when working with this reactive compound.
References
- 1. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C3H3N3O2 | CID 128854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 4-Methyl-1,2,4-triazolidine-3,5-dithione | C3H5N3S2 | CID 3034216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. www1.udel.edu [www1.udel.edu]
- 12. This compound | 13274-43-6 [chemicalbook.com]
- 13. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. community.wvu.edu [community.wvu.edu]
- 15. mdpi.com [mdpi.com]
- 16. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 20. 4-PHENYL-1,2,4-TRIAZOLINE-3,5-DIONE | 4233-33-4 [chemicalbook.com]
- 21. mdpi.com [mdpi.com]
- 22. Triazolinedione Modification of Prenylated Peptides, Proteins, and DNA: Toward a Single-Site Multilabeling Approach for Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Methyl-1,2,4-triazoline-3,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD), a highly reactive dienophile with significant applications in organic synthesis. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data. Detailed experimental protocols for obtaining these spectra are also provided, along with a visualization of the synthetic pathway of MTAD.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Solvent | Reference |
| ¹H | ~3.1 - 3.3 | Not Specified | [1] |
| ¹³C | ~24.5, ~157.0 | Not Specified | [2] |
Note: Specific coupling constants were not available in the referenced spectra.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
| 3122 | N-H Stretch (of precursor) | [3] |
| 1774 | C=O Stretch (asymmetric) | [3] |
| 1693 | C=O Stretch (symmetric) | [3] |
| 1520 | N-N Stretch | [3] |
| 1479 | C-N Stretch | [3] |
| 1333 | CH₃ Bend | [3] |
| 1006 | Ring Vibration | [3] |
| 811 | C-H Bend (out-of-plane) | [3] |
Note: The IR data is from a derivative of MTAD, but the key carbonyl and ring vibrations are expected to be similar for MTAD itself.
Mass Spectrometry (MS)
| m/z | Proposed Fragment | Ionization Method |
| 113.02 | [M]⁺ (Molecular Ion) | High-Resolution MS (ESI) |
| 85 | [M - CO]⁺ | Electron Impact (EI) |
| 57 | [M - 2CO]⁺ | Electron Impact (EI) |
| 42 | [CH₃N]⁺ | Electron Impact (EI) |
Note: The exact mass and fragmentation pattern can vary with the ionization technique and instrument conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| ~540 | Not specified | Dichloromethane |
Note: Triazolinediones are known for their characteristic red color, arising from a weak n→π transition in the visible region.*
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of this compound.
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.
-
Pressure Application: Apply gentle pressure with the built-in press to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio and fragmentation pattern of this compound.
Instrumentation: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions in the mass analyzer to separate them based on their mass-to-charge ratio.
-
Data Acquisition: Record the mass spectrum, noting the molecular ion peak and any significant fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maximum (λmax) of this compound in the visible region.
Instrumentation: UV-Vis Spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., dichloromethane, acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax.
-
Baseline Correction: Fill a cuvette with the pure solvent and use it to record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (e.g., 300-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the spectrum.
Synthesis Workflow
The synthesis of this compound typically involves the oxidation of its precursor, 4-methyl-1,2,4-triazolidine-3,5-dione (B41882) (4-methylurazole).
Caption: Synthesis of this compound (MTAD) via oxidation.
References
An In-depth Technical Guide to the FTIR Spectrum of 4-Methyl-1,2,4-triazoline-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectrum of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD). It includes a detailed summary of its characteristic vibrational frequencies, a standardized experimental protocol for obtaining the spectrum, and a visualization of a key reaction pathway involving this versatile reagent.
Introduction to this compound (MTAD)
This compound (MTAD) is a highly reactive dienophile and electrophile widely employed in organic synthesis. Its utility spans a range of applications, including the functionalization of complex molecules and the formation of novel heterocyclic systems. Understanding its structural features through spectroscopic techniques like FTIR is crucial for reaction monitoring, quality control, and the characterization of its derivatives.
FTIR Spectral Data of this compound
The FTIR spectrum of MTAD is characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups. The key spectral features are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~1770 | Strong | C=O Asymmetric Stretch |
| ~1715 | Strong | C=O Symmetric Stretch |
| ~1500 | Medium | N=N Stretch |
| ~1450 | Medium | CH₃ Asymmetric Bend |
| ~1380 | Medium | CH₃ Symmetric Bend |
| ~1180 | Medium | N-N Stretch |
| ~1000 | Medium | Ring Deformation |
| ~760 | Medium | C-N Stretch |
Note: The exact peak positions may vary slightly depending on the sample preparation and the spectrometer.
Experimental Protocol for FTIR Analysis of MTAD
This section outlines a detailed methodology for obtaining a high-quality FTIR spectrum of solid MTAD.
3.1. Materials and Equipment
-
This compound (solid)
-
Fourier-Transform Infrared (FTIR) Spectrometer with a suitable detector (e.g., DTGS)
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal)
-
Spatula
-
Isopropanol (B130326) or acetone (B3395972) for cleaning
-
Lint-free wipes
3.2. Sample Preparation and Data Acquisition
-
Background Spectrum: Ensure the ATR crystal surface is clean by wiping it with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to fully evaporate. Acquire a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of solid MTAD powder onto the center of the ATR crystal using a clean spatula.
-
Pressure Application: Apply consistent pressure to the sample using the ATR accessory's pressure arm. This ensures good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the FTIR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans are generally sufficient.
-
Data Processing: After acquisition, the spectrum should be baseline corrected and, if necessary, normalized. The peak positions and intensities can then be determined.
-
Cleaning: After analysis, thoroughly clean the ATR crystal and the pressure arm tip with a solvent-dampened wipe to remove all traces of the sample.
Visualization of a Key Reaction: Diels-Alder Cycloaddition
MTAD is a potent dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. The following diagram illustrates the general mechanism of the [4+2] cycloaddition of MTAD with a generic conjugated diene.
This workflow visualizes the concerted mechanism of the Diels-Alder reaction, where the π-electrons of the diene and the dienophile (MTAD) reorganize to form a new six-membered ring in a single step.
Conclusion
The FTIR spectrum of this compound provides a valuable fingerprint for its identification and characterization. The well-defined absorption bands corresponding to its carbonyl, azo, and methyl groups are key identifiers. The provided experimental protocol offers a standardized approach for obtaining reproducible spectral data. Furthermore, the visualization of its participation in the Diels-Alder reaction highlights one of its most significant applications in synthetic organic chemistry. This guide serves as a foundational resource for researchers and professionals working with this important chemical entity.
An In-depth Technical Guide to the NMR Analysis of 4-Methyl-1,2,4-triazoline-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD), a highly reactive dienophile with significant applications in organic synthesis. This document details the experimental protocols for its synthesis and NMR analysis, presents a thorough interpretation of its NMR spectra, and offers visual representations of its chemical structure and the analytical workflow.
Introduction
This compound (MTAD) is a potent electrophile and a versatile reagent in various chemical transformations, including Diels-Alder reactions, "ene" reactions, and the functionalization of polymers and biological macromolecules. A thorough understanding of its structure and purity is paramount for its effective application, and NMR spectroscopy stands as the primary analytical tool for this purpose. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of MTAD, providing the necessary data and protocols for its unambiguous identification and characterization.
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of its precursor, 4-methylurazole. Several oxidizing agents can be employed for this transformation. A common and effective method is adapted from the procedure for the synthesis of the analogous 4-phenyl-1,2,4-triazoline-3,5-dione, as described in Organic Syntheses.[1] Another reported method involves the use of DABCO-Br₂ as the oxidizing agent.[2]
Experimental Protocol: Oxidation of 4-Methylurazole
This protocol is based on the established synthesis of related triazolinediones and is expected to yield the desired product.
Materials:
-
4-Methylurazole
-
tert-Butyl hypochlorite (B82951)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Rotary evaporator
-
Sublimation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylurazole in ethyl acetate under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of tert-butyl hypochlorite in ethyl acetate to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. The reaction progress can be monitored by the disappearance of the white solid 4-methylurazole and the formation of a pink to red solution.
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Wash the filtrate with a saturated solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product is a pinkish-red solid. For purification, sublimation under vacuum (e.g., at 50 °C and 0.1 mm Hg) yields the pure this compound as bright pink needles.[1]
NMR Data of this compound
The structural elucidation of this compound is readily accomplished by ¹H and ¹³C NMR spectroscopy. The simplicity of the molecule results in a clean and easily interpretable spectrum.
Data Presentation
The following table summarizes the quantitative ¹H and ¹³C NMR data for this compound.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ¹H | ~3.1 | Singlet | 3H | N-CH₃ |
| ¹³C | ~24 | - | - | N-CH₃ |
| ¹³C | ~156 | - | - | C=O |
Note: The exact chemical shifts can vary slightly depending on the solvent used for the NMR analysis.
Spectral Interpretation
-
¹H NMR Spectrum: The proton NMR spectrum of MTAD is characterized by a single sharp singlet at approximately 3.1 ppm. This signal integrates to three protons and corresponds to the methyl group attached to the nitrogen atom of the triazoline ring. The absence of any other signals confirms the high purity of the compound.
-
¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum of MTAD displays two distinct signals. The signal at around 24 ppm is attributed to the carbon of the N-methyl group. The downfield signal, appearing at approximately 156 ppm, corresponds to the two equivalent carbonyl carbons of the dione (B5365651) functionality. The chemical equivalence of the two carbonyl carbons is due to the symmetry of the molecule.
Experimental Protocols for NMR Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (B52724) (CD₃CN) are common choices.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during the transfer to the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
NMR Instrument Parameters
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized for the instrument being used.
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 128 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Visualizations
Chemical Structure and NMR Assignment
Caption: Chemical structure of this compound with NMR assignments.
Workflow for NMR Analysis
Caption: General workflow for the NMR analysis of a chemical compound.
Conclusion
This technical guide has provided a detailed protocol for the synthesis and comprehensive NMR analysis of this compound. The presented data and methodologies will be invaluable to researchers, scientists, and professionals in drug development who utilize this important reagent. The straightforward NMR spectra, characterized by a single proton signal and two carbon signals, allow for easy and accurate structural verification and purity assessment, ensuring the reliability of experimental outcomes in which MTAD is employed.
References
An In-Depth Technical Guide to the Reaction Mechanisms of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) is a highly reactive dienophile and enophile utilized in a diverse array of chemical transformations. Its powerful electrophilicity, driven by the strained triazoline-dione ring system, enables rapid and often highly selective reactions, including Diels-Alder cycloadditions, ene reactions, and bioconjugation with electron-rich amino acid residues. This technical guide provides a comprehensive overview of the core reaction mechanisms of MTAD, presenting available quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development seeking to leverage the unique reactivity of MTAD.
Core Reaction Mechanisms of MTAD
MTAD is a versatile reagent known for its participation in several key reaction types, primarily driven by the electrophilicity of the N=N double bond. The principal reaction mechanisms include the [4+2] Diels-Alder cycloaddition and the ene reaction. Additionally, MTAD exhibits reactivity towards various nucleophiles and has found significant application in bioconjugation.
The Diels-Alder Reaction
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. MTAD is considered a "super-hot" dienophile due to its high reactivity, which is attributed to the electron-deficient N=N bond within the strained five-membered ring.[1][2] This allows for rapid reactions with a wide range of dienes, often at room temperature or below.[3] The reaction proceeds through a cyclic transition state, forming a six-membered ring.[2]
The general mechanism involves the interaction of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile (MTAD). The electron-withdrawing carbonyl groups on the MTAD molecule lower the energy of its LUMO, facilitating a rapid reaction.[3]
The Ene Reaction
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and an electron-deficient multiple bond (the "enophile"), in this case, the N=N bond of MTAD. The reaction proceeds through a six-membered transition state, resulting in the formation of a new sigma bond, the migration of the double bond in the ene, and the transfer of the allylic hydrogen to the enophile.[4][5]
The mechanism of the ene reaction with triazolinediones can be solvent-dependent. In non-polar solvents, a concerted mechanism is often proposed. However, in polar solvents, a stepwise mechanism involving a zwitterionic intermediate may be operative.[6]
Reactions with Alcohols and Amines
Triazolinediones are known to react with nucleophiles such as alcohols and amines. While specific mechanistic studies on MTAD are limited, the reactivity of the analogous 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) provides valuable insights.
With primary alcohols, PTAD has been shown to react in a 2:1 stoichiometry to yield 1-alkoxycarbonyl-2-N-phenylcarbamoyl-4-phenyl-1,2,4-triazolidine-3,5-diones. Secondary alcohols can be oxidized to the corresponding ketones or aldehydes.[4] Primary and secondary amines react rapidly with PTAD, leading to complex product mixtures, likely through nucleophilic attack on the carbonyl groups and subsequent ring opening.[4] It is expected that MTAD would exhibit similar reactivity patterns.
Reactions with Aldehydes and Ketones
Direct experimental evidence for the reaction of MTAD with simple aldehydes and ketones is not widely reported in the literature. However, based on the electrophilic nature of the N=N bond and the carbonyl groups of MTAD, several reaction pathways can be postulated. These include potential ene reactions where the enol form of the aldehyde or ketone acts as the ene component, or nucleophilic attack of an enolate at the nitrogen or carbonyl carbons of MTAD. Computational studies would be valuable in elucidating the most likely reaction pathways.
Bioconjugation Reactions
Triazolinediones have emerged as powerful reagents for bioconjugation, particularly for the modification of proteins. The high reactivity of the triazolinedione moiety allows for rapid and selective labeling of electron-rich amino acid residues under mild, aqueous conditions.
The most well-documented application is the "tyrosine-click" reaction, where MTAD and its derivatives react with the electron-rich phenolic side chain of tyrosine residues. This reaction proceeds via an electrophilic aromatic substitution-type mechanism.[7] The resulting linkage is notably stable across a wide range of pH and temperatures.[7] While PTAD is more commonly used due to its higher labeling efficiency, MTAD has also been successfully employed.[7]
Quantitative Data on MTAD Reactions
Table 1: Kinetic Data for the Diels-Alder Reaction of PTAD with Various Dienes
| Diene | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| 2,3-Dimethyl-1,3-butadiene | Cyclohexane | 25 | 1.34 x 10⁵ | [6] |
| Isoprene (B109036) | Cyclohexane | 25 | 1.15 x 10⁴ | [6] |
| 1,3-Butadiene | Cyclohexane | 25 | 2.95 x 10³ | [6] |
| Cyclopentadiene | Dioxane | 20 | Very Fast | [3] |
Table 2: Kinetic and Thermodynamic Data for the Ene Reaction of PTAD with β-Pinene
| Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| Toluene | 25 | 0.138 | 38.5 | -138 |
| Acetonitrile | 25 | 0.234 | 36.4 | -139 |
| Dichloromethane (B109758) | 25 | 0.468 | 34.3 | -142 |
Data for PTAD is presented as a proxy for MTAD reactivity. Direct kinetic studies on MTAD are encouraged for precise quantitative analysis.
Table 3: Selected Yields for MTAD Reactions
| Reaction Type | Substrate | Product Yield (%) | Reference |
| [8+2] Cycloaddition | Heptafulvene | 50 | [3] |
| Diels-Alder | Dihydroxanthones | Good | [3] |
| [4+2]/Ene Diadduct | β,β-dimethyl-p-methoxystyrene | - | [3] |
| Homo-Diels-Alder | Bicycloalkadiene (unsubstituted) | High | [2] |
| Homo-Diels-Alder | Bicycloalkadiene (disubstituted) | 15-55 | [2] |
| Bioconjugation | N-acyl tyrosine methyl amide | 57 | [7] |
Experimental Protocols
The following protocols are provided as representative examples for conducting key reactions with MTAD. Appropriate safety precautions should be taken when handling all chemicals.
Synthesis of this compound (MTAD)
A scalable and safer, sublimation-free synthesis of MTAD has been developed. The following is an adapted summary of the procedure. For full details, consult the original literature.[1]
Materials:
-
Ethyl carbazate
-
Carbonyldiimidazole (CDI)
-
Tetrahydrofuran (THF)
-
Methylamine (40% in water)
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
tert-Butyl hypochlorite (B82951) (t-BuOCl)
-
Ethyl acetate
Procedure:
-
Semicarbazide Formation: Dissolve ethyl carbazate in THF and cool in an ice bath. Slowly add CDI and stir for 2 hours at 0 °C. Add aqueous methylamine and stir for an additional 2 hours.
-
Cyclization: Remove THF under reduced pressure. Add aqueous KOH and reflux the mixture. Cool the reaction and acidify with concentrated HCl to precipitate 4-methylurazole.
-
Oxidation: Suspend the crude 4-methylurazole in ethyl acetate and cool to 0 °C. Add t-BuOCl dropwise. The reaction mixture will turn deep red.
-
Purification: Filter the reaction mixture to remove potassium chloride. Concentrate the filtrate under reduced pressure to obtain MTAD as a red solid.
General Protocol for a Diels-Alder Reaction with MTAD
This protocol is a general guideline for the reaction of MTAD with a conjugated diene, such as isoprene or cyclopentadiene.
Materials:
-
This compound (MTAD)
-
Conjugated diene (e.g., isoprene)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the conjugated diene (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (typically -78 °C to room temperature, depending on the diene's reactivity).
-
In a separate flask, dissolve MTAD (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Slowly add the MTAD solution to the stirred solution of the diene. The characteristic red color of the MTAD solution should disappear upon reaction.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
General Protocol for an Ene Reaction with MTAD
This protocol provides a general procedure for the ene reaction of MTAD with an alkene containing an allylic hydrogen, such as β-pinene.
Materials:
-
This compound (MTAD)
-
Alkene (e.g., β-pinene)
-
Anhydrous solvent (e.g., chloroform (B151607) or toluene)
Procedure:
-
Dissolve the alkene (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Dissolve MTAD (1.0 equivalent) in the same solvent in a separate flask.
-
Slowly add the MTAD solution to the stirred alkene solution at room temperature.
-
The disappearance of the red color of MTAD indicates the progress of the reaction. The reaction is typically fast.
-
Monitor the reaction to completion by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting ene adduct by flash column chromatography.
General Protocol for Tyrosine Bioconjugation
This protocol is adapted from procedures for PTAD and can be used as a starting point for labeling tyrosine residues in peptides or proteins with MTAD.[7]
Materials:
-
Tyrosine-containing peptide or protein
-
This compound (MTAD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile or other suitable organic co-solvent
Procedure:
-
Dissolve the peptide or protein in PBS to a known concentration.
-
Prepare a stock solution of MTAD in acetonitrile.
-
Add a 3- to 10-fold molar excess of the MTAD solution to the peptide/protein solution with gentle vortexing.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
The reaction can be quenched by the addition of a scavenger such as Tris buffer.
-
Purify the labeled product using a suitable chromatographic technique, such as reversed-phase HPLC for peptides or size-exclusion chromatography for proteins.
-
Characterize the conjugate by mass spectrometry to confirm labeling and determine the degree of modification.
Conclusion
This compound is a uniquely reactive and versatile reagent in organic synthesis and bioconjugation. Its high reactivity in Diels-Alder and ene reactions allows for the rapid construction of complex molecular architectures under mild conditions. While quantitative kinetic data for MTAD itself is not as abundant as for its phenyl analogue, the available information provides a strong basis for its application in a wide range of chemical transformations. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of MTAD in research and development, from small molecule synthesis to the targeted modification of biomolecules. Further detailed kinetic and mechanistic studies on the reactions of MTAD with a broader range of substrates will undoubtedly continue to expand its utility and application in the chemical sciences.
References
- 1. Development of a Scalable and Sublimation-Free Route to MTAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Ene reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Unrivaled Reactivity of Triazolinediones: A Comprehensive Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Triazolinediones (TADs) have emerged as exceptionally reactive and versatile reagents in the field of organic synthesis. Their unique electronic structure, characterized by a highly electrophilic N=N double bond flanked by two carbonyl groups, bestows upon them a remarkable reactivity profile that enables a wide array of chemical transformations. This technical guide provides an in-depth exploration of the core reactivity of triazolinediones, offering a valuable resource for researchers leveraging these powerful tools in areas ranging from polymer science to drug development and bioconjugation.
Core Reactivity and Synthetic Utility
Triazolinediones are renowned for their participation in a variety of pericyclic reactions, acting as potent dienophiles in Diels-Alder reactions and as enophiles in ene reactions.[1] Their reactivity often proceeds at ambient temperatures without the need for catalysts, highlighting their "click" chemistry characteristics.[2] The synthesis of TADs typically involves the oxidation of their stable urazole (B1197782) precursors, a process for which numerous methods have been developed.[3]
The following sections will delve into the specifics of the major reaction classes of triazolinediones, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows.
Diels-Alder Reactions: The Quintessential [4+2] Cycloaddition
The Diels-Alder reaction is a cornerstone of organic synthesis, and triazolinediones are among the most reactive dienophiles known for this transformation. They readily react with a wide range of dienes to form stable cycloadducts, often with high stereospecificity and quantitative yields.[4][5] The reaction with cyclopentadiene (B3395910), for instance, is exceedingly fast.[6][7]
Quantitative Data for Diels-Alder Reactions
| Diene | Dienophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cyclopentadiene | 4-Phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) | Dioxane | 20 | Rapid | >95 | [8] |
| 1,3,5-Cycloheptatriene | PTAD | Not specified | Not specified | Rapid | High | [6] |
| 2,3-Bis(iodomethyl)butadiene | PTAD | Not specified | Not specified | Not specified | 60 | [5] |
| Anthracene | PTAD | Xylene | Reflux | Not specified | High | [9] |
Experimental Protocol: Diels-Alder Reaction of PTAD with Cyclopentadiene
This protocol is adapted from established laboratory procedures.[7][10]
Materials:
-
Oxone®
-
Potassium bromide
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of PTAD solution: In a flask, suspend 4-phenylurazole (1.0 eq) in DCM. In a separate flask, dissolve Oxone® (2.0 eq) and potassium bromide (0.2 eq) in water. Add the aqueous solution to the urazole suspension and stir vigorously at room temperature. The organic layer will turn a characteristic deep red color, indicating the formation of PTAD. Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Diels-Alder Reaction: To a solution of maleic anhydride (B1165640) (1.0 eq) in ethyl acetate, add hexane. Cool the solution in an ice bath. Add freshly cracked cyclopentadiene (1.1 eq) to the solution. To this mixture, add the prepared red PTAD solution dropwise with stirring. The red color will disappear almost instantaneously upon addition.
-
Isolation: After the addition is complete, the product may precipitate. If not, the solvent can be removed under reduced pressure. The resulting white solid adduct can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Ene Reactions: Allylic C-H Functionalization
Triazolinediones are highly effective enophiles in the Alder-ene reaction, reacting with alkenes possessing allylic hydrogens to form N-allylurazoles. This reaction provides a powerful method for the direct functionalization of C-H bonds. The mechanism of the ene reaction involving TADs has been a subject of considerable study, with evidence pointing towards a stepwise process involving an aziridinium (B1262131) imide intermediate in non-protic solvents.[11]
Quantitative Data for Ene Reactions
| Alkene | Triazolinedione | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Tetramethylethylene | PTAD | Acetonitrile (B52724) | Not specified | Not specified | High | |
| Various alkenes | PTAD | Water/Alcohol or Water/Acetone | Not specified | Not specified | Mixture of ene and water addition products | [11] |
Experimental Protocol: General Procedure for the Ene Reaction
-
Reaction Setup: In a round-bottom flask, dissolve the alkene (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Reagent Addition: To this solution, add a solution of the triazolinedione (e.g., PTAD, 1.05 eq) in the same solvent dropwise at room temperature. The characteristic red color of the TAD will fade as the reaction proceeds.
-
Monitoring and Workup: Monitor the reaction by TLC or the disappearance of the red color. Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Gold-Catalyzed Benzylic C-H Amination
A significant advancement in C-H functionalization is the use of gold(I) catalysis to promote the benzylic C-H amination of alkyl-substituted aryls with triazolinediones.[12][13][14] This method demonstrates remarkable site selectivity and proceeds under mild conditions.[1]
Quantitative Data for Gold-Catalyzed Benzylic C-H Amination
| Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1,4-Diethylbenzene | [Au(IPr)(MeCN)]BF₄ (1 mol%) | DCM | 28 | Minutes | 72 (NMR) | [12][14] |
| Cumene | [Au(IPr)(MeCN)]BF₄ (1 mol%) | DCM | 28 | 10 h | 85 | [12] |
| 4-Ethyltoluene | [Au(IPr)(MeCN)]BF₄ (1 mol%) | DCM | 28 | 1 h | 80 | [12] |
| Indane | [Au(IPr)(MeCN)]BF₄ (1 mol%) | DCM | 28 | 30 min | 92 | [12] |
*Yields are for the aminated product(s).
Experimental Protocol: Gold(I)-Catalyzed Benzylic C-H Amination
This protocol is based on the work of Bevernaege et al.[12][13][14]
Materials:
-
Alkyl-substituted aryl substrate
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
[Au(IPr)(MeCN)]BF₄ catalyst
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the alkyl-substituted aryl substrate (3.0 eq), PTAD (1.0 eq, 0.5 mmol), and the gold(I) catalyst (1 mol%).
-
Solvent Addition: Add anhydrous DCM (to make a 0.1 M solution with respect to PTAD).
-
Reaction: Stir the reaction mixture at 28 °C. The progress of the reaction can be monitored by the disappearance of the red color of PTAD.
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired benzylic amination product.
Bioconjugation: Modifying Peptides and Proteins
The high reactivity and selectivity of triazolinediones have been harnessed for the modification of biomolecules, particularly for the labeling of tyrosine and tryptophan residues in peptides and proteins.[2][15] This "tyrosine-click" reaction provides a powerful tool for creating antibody-drug conjugates and other functional bioconjugates.[16]
Experimental Protocol: Tyrosine Bioconjugation
This is a general procedure adapted from literature reports.[2][17]
Materials:
-
Tyrosine-containing peptide or protein
-
Triazolinedione-functionalized labeling reagent
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
Acetonitrile (MeCN) or other organic co-solvent
Procedure:
-
Solution Preparation: Prepare a solution of the tyrosine-containing peptide or protein in the aqueous buffer. If solubility is an issue, a co-solvent like acetonitrile can be added.
-
Labeling Reaction: Prepare a stock solution of the triazolinedione reagent in an organic solvent (e.g., DMF or DMSO). Add the desired molar excess of the TAD reagent to the protein solution with gentle mixing.
-
Incubation: Allow the reaction to proceed at room temperature or 37 °C for a specified time (typically 1-2 hours).
-
Purification: The labeled protein can be purified from excess reagent and byproducts using standard techniques such as size-exclusion chromatography (e.g., using a desalting column) or dialysis.
-
Analysis: The extent of labeling can be analyzed by techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and UV-Vis spectroscopy.
Polymer Synthesis and Modification
Triazolinediones have found extensive application in polymer science for macromolecular functionalization, polymer-polymer linking, and the creation of dynamic and self-healing materials.[18] The reaction of TADs with diene-functionalized polymers is extremely fast, allowing for rapid crosslinking.[18] Furthermore, the reversible reaction of TADs with indoles enables the design of thermally healable and recyclable polymer networks.[16]
Experimental Protocol: TAD-based Polymer Crosslinking
-
Polymer Preparation: Synthesize or obtain a polymer with pendant diene or indole (B1671886) functionalities.
-
Crosslinker Preparation: Synthesize a bifunctional triazolinedione crosslinker by oxidizing the corresponding bis-urazole precursor.
-
Crosslinking Reaction: Dissolve the functionalized polymer in a suitable solvent. Add a stoichiometric amount of the bis-TAD crosslinker solution. The crosslinking reaction often occurs rapidly at room temperature, leading to gelation.
-
Material Characterization: The resulting crosslinked polymer network can be characterized by techniques such as swelling studies, rheology, and thermal analysis (e.g., DSC, TGA). For reversible systems, the healing or recycling process can be initiated by thermal treatment.
Visualizing the Chemistry of Triazolinediones
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Synthesis of Triazolinediones from Urazoles
Caption: General scheme for the synthesis of reactive triazolinediones.
Diels-Alder Reaction Mechanism
Caption: Concerted mechanism of the Diels-Alder reaction with a triazolinedione.
Ene Reaction Mechanism (Stepwise)
Caption: Stepwise mechanism of the triazolinedione ene reaction.
Workflow for Tyrosine Bioconjugation
Caption: Experimental workflow for the bioconjugation of proteins.
Reversible Polymer Crosslinking with TAD-Indole Chemistry
Caption: Reversible crosslinking of polymers using TAD-indole chemistry.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diels–Alder reactions of 4-phenyl-1,2,4-triazoline-3,5-dione - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Azo dienophiles. Diels–Alder reactions of 4-phenyl-1,2,4-triazole-3,5-dione and 5-phenylpyrazol-3-one with functionalised dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ERIC - EJ920485 - Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile, Journal of Chemical Education, 2010-Nov [eric.ed.gov]
- 8. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. www1.udel.edu [www1.udel.edu]
- 11. researchgate.net [researchgate.net]
- 12. Site selective gold( i )-catalysed benzylic C–H amination via an intermolecular hydride transfer to triazolinediones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03683A [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Site selective gold(i)-catalysed benzylic C–H amination via an intermolecular hydride transfer to triazolinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Acid-Catalyzed Reaction of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) with Substituted Benzenes
This guide provides a comprehensive overview of the acid-catalyzed reaction between 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) and substituted benzenes, tailored for researchers, scientists, and professionals in drug development. The document details the reaction mechanism, presents quantitative data, outlines experimental protocols, and provides visualizations of the underlying chemical processes.
Introduction
This compound (MTAD) is a highly reactive dienophile and enophile, widely recognized for its utility in Diels-Alder reactions and ene reactions. While its photochemical cycloadditions with aromatic compounds are well-documented, its reactivity under acidic conditions offers a distinct pathway, primarily leading to electrophilic aromatic substitution products. Under acid catalysis, particularly with strong acids like trifluoroacetic acid (TFA), the electrophilicity of MTAD is significantly enhanced, enabling it to react with electron-rich aromatic rings to form arylurazole products. This reaction provides a direct method for the C-N bond formation and functionalization of aromatic systems.
Reaction Mechanism
The acid-catalyzed reaction of MTAD with substituted benzenes proceeds via an electrophilic aromatic substitution (EAS) mechanism. Unlike the concerted photochemical [4+2] cycloaddition, this pathway involves the formation of a cationic intermediate.
Step 1: Activation of MTAD The reaction is initiated by the protonation of MTAD by a strong acid, such as trifluoroacetic acid. Protonation occurs on one of the carbonyl oxygens, which significantly increases the electrophilicity of the azo group.
Step 2: Electrophilic Attack The protonated MTAD then acts as a potent electrophile. The electron-rich substituted benzene (B151609) ring attacks one of the nitrogen atoms of the activated MTAD. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The position of the attack (ortho, meta, or para) is directed by the nature of the substituents on the benzene ring.
Step 3: Rearomatization A weak base, typically the conjugate base of the acid catalyst (e.g., trifluoroacetate), abstracts a proton from the carbon atom bearing the urazole (B1197782) moiety. This restores the aromaticity of the ring, yielding the final 1-arylurazole product.
The overall logical flow of this mechanism is depicted in the diagram below.
Quantitative Data
The acid-catalyzed reaction of MTAD is particularly effective with electron-rich benzene derivatives. The presence of electron-donating groups (EDGs) on the aromatic ring activates it towards electrophilic attack, leading to high yields of the corresponding arylurazole products.
The following table summarizes representative quantitative data for the reaction.
| Substrate | Catalyst (equiv.) | Solvent | Time | Yield (%) | Reference |
| 1,3,5-Tris[(3,5-dimethylphenoxy)methyl]benzene | TFA (3.1) | CH₂Cl₂ | - | 98 | [1] |
| Naphthalene | TFA | CDCl₃ | - | - | [2] |
| Anthracene (B1667546) | TFA | CDCl₃ | - | - | [2] |
| Phenanthrene | TFA | CHCl₃ | 5 h | - | [2] |
Note: For polyaromatic hydrocarbons like naphthalene, the reaction can proceed via an acid-catalyzed Diels-Alder mechanism, while for anthracene and phenanthrene, carbocation intermediates are proposed, leading to substitution products.[2] Quantitative yields for these specific reactions were not detailed in the cited source.
Experimental Protocols
This section provides a detailed methodology for a representative acid-catalyzed reaction of MTAD with a substituted benzene, based on the synthesis of a triurazole compound.[1]
Materials:
-
Substituted Benzene (e.g., 1,3,5-Tris[(3,5-dimethylphenoxy)methyl]benzene)
-
This compound (MTAD)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (CH₂Cl₂) (Anhydrous)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, syringe)
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation: To a stirring solution of the substituted benzene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂), solid MTAD (3.1 eq) is added at room temperature. The solution will turn a deep red color characteristic of MTAD.
-
Initiation: Trifluoroacetic acid (3.1 eq) is added dropwise to the stirring solution via a syringe.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the disappearance of the red color. For highly reactive substrates, the reaction can be complete within a few hours.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product can then be purified.
-
Purification: Purification is typically achieved by standard techniques such as flash column chromatography on silica (B1680970) gel to yield the pure arylurazole product.
The workflow for this experimental procedure is visualized below.
Conclusion
The acid-catalyzed reaction of MTAD with substituted benzenes provides a powerful and direct route for the synthesis of 1-arylurazoles. This method complements the more commonly employed photochemical cycloaddition reactions by favoring an electrophilic aromatic substitution mechanism. The reaction is most efficient with electron-rich aromatic compounds and proceeds under mild conditions using a strong acid catalyst like TFA. The high yields and straightforward experimental protocols make this a valuable transformation for synthetic chemists in academia and industry, particularly in the fields of medicinal chemistry and materials science where the functionalization of aromatic cores is paramount.
References
An In-depth Technical Guide to the Thermal and Photochemical Reactions of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) is a highly reactive dienophile and enophile, known for its vibrant magenta color and its rapid participation in a variety of thermal and photochemical reactions. Its unique reactivity profile has made it a valuable reagent in organic synthesis, polymer chemistry, and bioconjugation. This technical guide provides a comprehensive overview of the synthesis, thermal stability, and the primary thermal and photochemical reactions of MTAD, including [4+2] cycloadditions (Diels-Alder reactions), ene reactions, and photochemical cycloadditions with aromatic compounds. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers in the field.
Introduction
This compound, commonly abbreviated as MTAD, belongs to the class of triazolinediones, which are renowned for their exceptional reactivity.[1] This reactivity stems from the electron-deficient N=N double bond, flanked by two carbonyl groups, making it a potent electrophile. MTAD is a versatile reagent that readily engages in a range of pericyclic reactions, often proceeding with high stereospecificity and regioselectivity.[2][3]
This guide will delve into the core aspects of MTAD's reactivity, focusing on its thermal and photochemical transformations. For professionals in drug development, the principles and methodologies described herein can be foundational for applications in bioconjugation and the synthesis of complex molecular architectures.[4]
Synthesis of this compound (MTAD)
The synthesis of MTAD is typically a two-step process, starting from the commercially available 1-methylbiurea or by first synthesizing its precursor, 4-methylurazole.
Synthesis of 4-Methylurazole
A common and efficient method for the synthesis of 4-methylurazole involves the cyclization of 1-methyl-4-phenylsemicarbazide, which can be prepared from methylhydrazine and phenyl isocyanate. A more recent and safer method avoids the use of highly toxic methyl isocyanate.[1]
Experimental Protocol: Synthesis of 4-Methylurazole [1]
-
Step 1: Formation of 1-Methyl-4-phenylsemicarbazide. To a solution of methylhydrazine (1.0 eq) in a suitable solvent such as dichloromethane (B109758), phenyl isocyanate (1.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with cold solvent, and dried to yield 1-methyl-4-phenylsemicarbazide.
-
Step 2: Cyclization to 4-Methyl-1-phenylurazole. The 1-methyl-4-phenylsemicarbazide (1.0 eq) is suspended in a high-boiling solvent like toluene, and phosgene (B1210022) or a phosgene equivalent (e.g., triphosgene) is added portion-wise. The mixture is heated to reflux for 4-6 hours. After cooling, the product precipitates and is collected by filtration.
-
Step 3: Cleavage to 4-Methylurazole. The 4-methyl-1-phenylurazole is cleaved using a strong reducing agent, such as sodium in liquid ammonia, to yield 4-methylurazole.
Alternatively, 4-methylurazole can be prepared from the reaction of N-nitroso-N-methylurea with an appropriate reagent, a method that circumvents the need for methyl isocyanate.[1]
Oxidation of 4-Methylurazole to MTAD
The final step in the synthesis of MTAD is the oxidation of 4-methylurazole. This is a rapid reaction that generates the characteristic red color of MTAD.
Experimental Protocol: Synthesis of MTAD [5]
-
A suspension of 4-methylurazole (1.0 eq) is made in a suitable organic solvent, such as dichloromethane or acetone, at 0 °C.
-
An oxidizing agent is added portion-wise until the red color of MTAD persists. Common oxidizing agents include dinitrogen tetroxide (N₂O₄), tert-butyl hypochlorite, or oxidation with a system like DABCO-Br₂.
-
The reaction mixture is stirred for a short period (15-30 minutes) at 0 °C.
-
The reaction is quenched by the addition of a small amount of a reducing agent (e.g., a drop of an alkene) if excess oxidant is a concern.
-
The solvent is removed under reduced pressure at low temperature to yield MTAD as a red to pink solid. MTAD is typically used without further purification or can be purified by sublimation.
Thermal Stability of MTAD
Thermal Reactions of MTAD
MTAD undergoes two primary types of thermal reactions: [4+2] cycloadditions (Diels-Alder reactions) and ene reactions.
[4+2] Cycloaddition (Diels-Alder) Reactions
MTAD is an exceptionally reactive dienophile in Diels-Alder reactions, readily reacting with a wide range of conjugated dienes to form cyclohexene (B86901) derivatives.[2][3] These reactions are typically fast, occur at or below room temperature, and are highly stereospecific.
Experimental Protocol: General Procedure for Diels-Alder Reaction of MTAD with a Diene
-
The diene (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, chloroform, or acetone) in a round-bottom flask.
-
The solution is cooled to 0 °C or the desired reaction temperature.
-
A solution of MTAD (1.0 eq) in the same solvent is added dropwise to the diene solution. The characteristic red color of MTAD will disappear upon reaction.
-
The reaction is typically complete within minutes to a few hours. Progress can be monitored by the disappearance of the red color or by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the Diels-Alder adduct. The product can be purified by recrystallization or column chromatography.
Table 1: Representative Yields for Diels-Alder Reactions of MTAD
| Diene | Product | Yield (%) | Reference |
| Cyclopentadiene | MTAD-Cyclopentadiene adduct | >95 | [3] |
| 1,3-Butadiene | MTAD-1,3-Butadiene adduct | High | [9] |
| Isoprene | MTAD-Isoprene adduct | High | [9] |
| Anthracene | MTAD-Anthracene adduct | 98 | [2] |
Mechanism of the Diels-Alder Reaction
The Diels-Alder reaction of MTAD is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The high reactivity is driven by the low-lying LUMO of the N=N bond in MTAD.
Ene Reactions
MTAD is also a powerful enophile and reacts with alkenes that possess an allylic hydrogen in an ene reaction.[10][11] This reaction involves the formation of a new C-N bond, a C-H bond, and the migration of the double bond.
Experimental Protocol: General Procedure for Ene Reaction of MTAD with an Alkene [12]
-
The alkene (1.0 eq), such as β-pinene, is dissolved in an inert solvent like dichloromethane or chloroform.
-
A solution of MTAD (1.0 eq) in the same solvent is added dropwise at room temperature or below. The disappearance of the red color indicates the progress of the reaction.
-
The reaction mixture is stirred until the reaction is complete, as monitored by TLC.
-
The solvent is removed under reduced pressure, and the resulting ene adduct is purified by column chromatography.
Table 2: Representative Yields for Ene Reactions of MTAD
| Alkene | Product | Yield (%) | Reference |
| Tetramethylethylene | MTAD-Tetramethylethylene ene adduct | High | |
| β-Pinene | MTAD-β-Pinene ene adduct | Not specified | [13] |
| 1-Octene | MTAD-1-Octene ene adduct | Not specified | [14] |
Mechanism of the Ene Reaction
The mechanism of the ene reaction with triazolinediones has been a subject of debate, with evidence supporting both concerted and stepwise pathways involving an aziridinium (B1262131) imide or a diradical intermediate, depending on the solvent and substrate.[15][16]
Photochemical Reactions of MTAD
Upon irradiation with visible light, MTAD can be excited to its triplet state, which is a highly electrophilic species.[5] This photoactivated MTAD can undergo reactions that are not observed thermally, most notably cycloadditions with aromatic compounds.
Photochemical [4+2] Cycloaddition with Aromatic Compounds
Photoexcited MTAD can react with aromatic compounds like benzene (B151609) and naphthalene (B1677914) in a [4+2] cycloaddition fashion.[5] These reactions often require low temperatures to prevent the retro-Diels-Alder reaction of the thermally labile adducts.
Experimental Protocol: Photochemical Reaction of MTAD with Benzene [5]
-
A solution of MTAD in a large excess of benzene is prepared in a quartz reaction vessel.
-
The solution is cooled to a low temperature (e.g., -60 °C) using a suitable cooling bath.
-
The solution is irradiated with a visible light source (e.g., a medium-pressure mercury lamp with a Pyrex filter to block UV light) while maintaining the low temperature.
-
The progress of the reaction is monitored by the fading of the red color of MTAD.
-
After the reaction is complete, the excess benzene is removed under reduced pressure at low temperature to yield the cycloadduct.
Table 3: Products of Photochemical Reactions of MTAD with Aromatic Compounds
| Aromatic Compound | Product | Observations | Reference |
| Benzene | [4+2] Cycloadduct | Reaction occurs at low temperature | [5] |
| Naphthalene | [4+2] Cycloadduct | Quantum yield is wavelength dependent | [17] |
Quantum Yields
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. While specific tabulated data for MTAD's photochemical reactions are scarce in the searched literature, the quantum yield for the reaction with naphthalene has been noted to be dependent on the excitation wavelength.[17] The fluorescence quantum yield of naphthalene itself is 0.23.[5] Determining the quantum yield of MTAD reactions requires careful actinometry or calibrated photochemical reactors.[10][18][19]
Mechanism of Photochemical Cycloaddition
The reaction proceeds through the photoexcitation of MTAD to its triplet state, which then attacks the aromatic ring.
Photochemical Decomposition
In the absence of a suitable substrate, photoexcited MTAD can undergo decomposition. The photolysis of matrix-isolated MTAD has been shown to produce isocyanates and carbon monoxide as major products, with aziridine-2,3-diones as minor, transient species.
Mechanism of Photochemical Decomposition
Product Characterization
The products of MTAD reactions are typically characterized using a combination of standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure and stereochemistry of the adducts.[4][20][21][22][23]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic carbonyl stretching frequencies of the urazole (B1197782) ring in the products.[21][23]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the adducts and to aid in their structural elucidation through fragmentation patterns.[21][23][24][25]
Applications in Drug Development
The unique and highly efficient reactivity of MTAD and other triazolinediones makes them valuable tools in drug development. Their ability to react with specific functional groups under mild conditions is particularly useful for:
-
Bioconjugation: The rapid and selective reaction of triazolinediones with electron-rich moieties, such as tyrosine residues in proteins, allows for the site-specific labeling and modification of biomolecules.
-
Synthesis of Complex Molecules: The stereospecificity of the Diels-Alder reaction provides a powerful method for constructing complex, polycyclic scaffolds that are often found in natural products and pharmaceutically active compounds.
Conclusion
This compound is a versatile and powerful reagent with a rich and diverse reactivity profile. Its participation in thermal Diels-Alder and ene reactions, as well as photochemical cycloadditions, provides synthetic chemists with a robust toolkit for the construction of a wide array of molecular architectures. This guide has provided an overview of the key reactions of MTAD, complete with experimental protocols, quantitative data, and mechanistic insights, to facilitate its application in research and development. Further exploration of its ene reactions and a more detailed quantitative analysis of its thermal stability and photochemical quantum yields will undoubtedly continue to expand the utility of this remarkable reagent.
References
- 1. CN101163679A - Method of preparing ultrapure 4-methylpyrazole - Google Patents [patents.google.com]
- 2. WO2006115626A2 - Process for the preparation of ultrapure 4-methylprazole - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. scielo.org.mx [scielo.org.mx]
- 5. omlc.org [omlc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New thermal decomposition pathway for TATB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Quantum yield reactor: Significance and symbolism [wisdomlib.org]
- 11. longdom.org [longdom.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Reactivity and Selectivity in the Intermolecular Alder-Ene Reactions of Arynes with Functionalized Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 18. harvardapparatus.com [harvardapparatus.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. forskning.ruc.dk [forskning.ruc.dk]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.rsc.org [pubs.rsc.org]
In-Depth Technical Guide: Stability and Storage of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD), a highly reactive dienophile used in various chemical syntheses. Understanding the stability profile of MTAD is critical for ensuring its effective use, maintaining sample integrity, and ensuring laboratory safety.
Core Stability Profile
This compound is a reactive molecule known for its sensitivity to several environmental factors. Its stability is influenced by temperature, light, and the presence of moisture and incompatible chemicals.
General Stability:
-
Hygroscopic: The compound readily absorbs moisture from the atmosphere.
-
Temperature Sensitive: MTAD is susceptible to thermal degradation.
-
Unstable in Solution: The stability of MTAD is significantly reduced when in solution.
-
Photochemically Reactive: Exposure to light, particularly visible light, can induce reactions and degradation.[1]
Due to its reactive nature, proper handling and storage are paramount to prevent degradation and ensure reproducible experimental outcomes.
Quantitative Stability Data
| Parameter | Value/Information | Source(s) |
| Melting Point | 107-109 °C (lit.) | [2] |
| Thermal Stability | Considered temperature-sensitive. A study on a related Diels-Alder adduct suggests rapid thermal retro-Diels-Alder reactions can occur at room temperature. | |
| Photochemical Stability | Reacts effectively with benzene (B151609) upon visible light irradiation over several days at room temperature, leading to photodegradation products.[1] | |
| Solution Stability | Described as "unstable in solution". | |
| Hygroscopicity | Stated to be hygroscopic. |
Recommended Storage and Handling Protocols
To maintain the integrity and reactivity of this compound, the following storage and handling procedures are recommended.
Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Options include room temperature, refrigeration (2-8°C), or freezing. For long-term storage, 2-8°C under an inert atmosphere is frequently suggested. | To minimize thermal decomposition. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon). | To prevent reaction with atmospheric moisture and oxygen. |
| Container | Keep in a tightly-closed container. | To protect from moisture and atmospheric contaminants. |
| Light Exposure | Store in a dark location, protected from light. | To prevent photochemical degradation. |
Handling Procedures
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.
-
Skin Protection: Wear appropriate laboratory clothing.
General Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Chemical Compatibility and Incompatibilities
Understanding the chemical compatibility of MTAD is crucial to prevent hazardous reactions and degradation of the material.
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Acids: May catalyze decomposition.
-
Strong Bases: Can promote degradation pathways.
It is essential to avoid storing or mixing MTAD with these classes of compounds.
Decomposition Profile
Detailed studies on the specific decomposition products of MTAD under various conditions are limited.
-
Photodegradation: Photochemical reaction with benzene has been shown to produce a para-substituted bisurazole adduct and other uncharacterized photodegradation products.[1]
-
Thermal Decomposition: While specific products are not detailed in the available literature for MTAD, thermal analysis of structurally related triazinones indicates that degradation in an inert atmosphere can occur in a single step at elevated temperatures, releasing volatile products.[3]
Further research is needed to fully characterize the decomposition pathways and products of MTAD under different stress conditions.
Experimental Workflows and Diagrams
Logical Workflow for Handling and Storage of MTAD
The following diagram illustrates the recommended workflow for the safe handling and optimal storage of this compound.
Caption: Recommended workflow for receiving, storing, handling, and disposing of MTAD.
Potential Decomposition Influences
This diagram illustrates the key factors that can contribute to the degradation of this compound.
Caption: Factors influencing the decomposition of MTAD.
Conclusion
This compound is a valuable but sensitive reagent. Its stability is critically dependent on proper storage and handling. By adhering to the guidelines outlined in this document, researchers can minimize degradation, ensure the quality of their starting material, and achieve more reliable and reproducible results in their synthetic endeavors. Further studies are encouraged to quantify the stability of MTAD under various conditions and to fully elucidate its decomposition pathways.
References
An In-depth Technical Guide to the Handling and Safety of MTAD for Researchers and Drug Development Professionals
Introduction
MTAD, a mixture of a tetracycline (B611298) isomer (doxycycline), citric acid, and a detergent (polysorbate 80), is a widely used agent in endodontic therapy for its antimicrobial and smear layer removal properties.[1][2][3] As its application in research and potential drug development expands, a thorough understanding of its handling and safety precautions is paramount. This guide provides a comprehensive overview of the chemical properties, toxicity, and safe handling procedures for MTAD, tailored for laboratory and professional environments.
Chemical and Physical Properties
While MTAD is a mixture, understanding the properties of its components is crucial for safe handling. The primary hazardous components are doxycycline (B596269) and citric acid.
| Property | Value | Reference |
| Synonyms | 4-Methyl-1,2,4-triazoline-3,5-dione; 4-Methyl-3H-1,2,4-triazole-3,5(4H)-dione | [4] |
| Molecular Formula | C3H3N3O2 | [5] |
| Molecular Weight | 113.08 g/mol | [5] |
| pH (aqueous solution) | Acidic (pH ≈ 2.15) | [2][6] |
| Solubility | Soluble in water | [2] |
| Appearance | The commercial product BioPure MTAD consists of a powder and a liquid that are mixed. | [7][8] |
Toxicological Data
The toxicity of MTAD has been evaluated in various studies, primarily focusing on its cytotoxicity in dental applications. It's important to note that the interpretation of toxicity can be complex, as it is often compared to other dental irrigants with their own cytotoxic profiles.
Acute Toxicity Data (LD50)
The following data is provided in a Safety Data Sheet for "BIOPURE MTAD Antibacterial Root Canal Cleanser, Part B" and may refer to a specific component of the mixture.
| Route of Administration | Test Animal | LD50 Value |
| Intravenous | Mouse | 241 mg/kg |
| Intraperitoneal | Mouse | 410 mg/kg |
| Intraperitoneal | Rat | 378 mg/kg |
| Intravenous | Dog | 100 mg/kg |
| Intravenous | Mammal | 5,800 mg/kg |
| Oral | Mouse | 1870 mg/kg |
| Intravenous | Rat | 228 mg/kg |
| Oral | Rat | >2 g/kg |
| Oral | Dog | 500 mg/kg |
| Oral | Rat | 34,500 µl/kg |
Source: DENTSPLY Tulsa Dental Specialties Safety Data Sheet, 2011[9]
Cytotoxicity and Genotoxicity
-
MTAD has been found to be less cytotoxic than several other common endodontic irrigants, including eugenol, 3% hydrogen peroxide, calcium hydroxide (B78521) paste, and 5.25% sodium hypochlorite (B82951) (NaOCl).[10][11]
-
However, it has shown higher cytotoxicity than lower concentrations of NaOCl (2.63%, 1.31%, and 0.66%).[10]
-
One study indicated that while MTAD was not cytotoxic to murine fibroblasts, it did exhibit significant genotoxic effects at all tested concentrations.[12]
-
The inflammatory response to MTAD in subcutaneous tissue was found to be comparable to that of 2.6% NaOCl.[13]
Hazard Identification and Precautions
MTAD is classified as an irritant. The primary hazards are associated with its acidic nature and the potential for allergic reactions to its components, particularly tetracycline.[9]
Hazard Statements:
-
Harmful if swallowed.[9]
Precautionary Measures:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke while handling this product.[9][15]
-
Wear appropriate personal protective equipment (PPE).[4][14]
Experimental Protocols
Protocol 1: Standard Handling and Preparation of MTAD Solution
This protocol outlines the general steps for safely preparing and handling MTAD in a laboratory setting, based on common laboratory practices and information from safety data sheets.
-
Preparation Area: Conduct all handling and mixing of MTAD in a well-ventilated area, preferably within a chemical fume hood.[4][9]
-
Personal Protective Equipment (PPE): Before handling, don the following PPE:
-
Mixing Procedure (for two-part systems):
-
Follow the manufacturer's instructions for the specific product.
-
Typically, this involves the controlled addition of the powder component to the liquid component.
-
Mix gently to avoid splashing and the generation of aerosols.
-
-
Handling the Solution:
-
Storage: Store MTAD in a cool (<22°C/72°F), dry, and well-ventilated area, away from direct sunlight and sources of ignition.[9] Keep containers tightly closed.[4]
-
Waste Disposal: Dispose of unused MTAD and contaminated materials in accordance with federal, state, and local regulations.[9][15] Do not pour down the sewer system.[15]
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general methodology for assessing the cytotoxicity of MTAD, as described in the literature.
-
Cell Culture:
-
Culture a suitable cell line (e.g., murine fibroblasts) in an appropriate growth medium and incubate under standard conditions (e.g., 37°C, 5% CO2).
-
-
Exposure to MTAD:
-
Prepare serial dilutions of the MTAD solution in the cell culture medium.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Replace the medium with the prepared MTAD dilutions and control solutions (positive and negative controls).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
The viable cells will reduce the MTT to formazan (B1609692), which is a purple precipitate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength.
-
Calculate the percentage of cell viability for each concentration of MTAD compared to the control groups.
-
Statistical analysis is then performed to determine the cytotoxic effect of MTAD.[10]
-
Visualizations
Caption: Personal Protective Equipment (PPE) workflow for handling MTAD.
Caption: Emergency response procedure for an MTAD spill.
Caption: First aid procedures for MTAD exposure.
References
- 1. MTAD in endodontics: an update review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. aae.org [aae.org]
- 4. aksci.com [aksci.com]
- 5. This compound | C3H3N3O2 | CID 128854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effect of MTAD on the shear bond strength of self-etch adhesives to dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dentalcompare.com [dentalcompare.com]
- 9. msdsdigital.com [msdsdigital.com]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 13. scispace.com [scispace.com]
- 14. msdsdigital.com [msdsdigital.com]
- 15. dentsplysirona.com [dentsplysirona.com]
An In-depth Technical Guide to 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-1,2,4-triazoline-3,5-dione (MTAD), bearing the CAS number 13274-43-6, is a highly reactive dienophile and electrophile. Its vibrant magenta color and rapid reactivity make it a valuable reagent in organic synthesis, particularly in cycloaddition reactions. This technical guide provides a comprehensive overview of MTAD, including its synthesis, physicochemical properties, key reactions with detailed experimental protocols, and potential applications in drug development and chemical biology. While its direct interaction with biological signaling pathways is an area requiring further investigation, its utility in bioconjugation and as a potential chemical probe presents significant opportunities for researchers in the life sciences.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₃H₃N₃O₂ |
| Molecular Weight | 113.07 g/mol |
| CAS Number | 13274-43-6 |
| Appearance | Pink to Red Solid |
| Melting Point | >77 °C (decomposes) |
| Solubility | Slightly soluble in DMSO, Chloroform (B151607), and Methanol. Sparingly soluble in Ethyl Acetate. |
| Storage Conditions | Hygroscopic, store under inert atmosphere (e.g., Argon or Nitrogen) at -86°C for long-term stability. |
| ¹H NMR (CDCl₃, 300 MHz) | δ 3.25 (s, 3H) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 157.5, 25.5 |
| IR (KBr, cm⁻¹) | ~1760 (C=O), ~1450 (N-N) |
| Mass Spec (HRMS, ESI) | m/z [M+H]⁺ Calcd for C₃H₄N₃O₂: 114.0298; Found: 114.0298 |
Synthesis of this compound
The synthesis of MTAD is typically a two-step process involving the formation of its precursor, 4-methylurazole, followed by oxidation. A scalable and safer synthetic route has been developed to avoid hazardous intermediates like methyl isocyanate.
Caption: Synthetic pathway for this compound (MTAD).
Experimental Protocol: Synthesis of 4-Methylurazole
-
Step 1: Formation of 1-Methyl-4-phenoxycarbonylsemicarbazide. To a solution of 4-nitrophenyl chloroformate in a suitable solvent (e.g., dichloromethane), add methylhydrazine at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The product can be isolated by filtration and washed with a non-polar solvent.
-
Step 2: Cyclization to 4-Methylurazole. The semicarbazide precursor is then cyclized by heating with a base, such as potassium carbonate, in a high-boiling point solvent like dimethylformamide (DMF). The reaction mixture is heated at reflux until the starting material is consumed (monitored by TLC). After cooling, the mixture is acidified, and the product, 4-methylurazole, precipitates and can be collected by filtration.
Experimental Protocol: Oxidation to this compound
A common and effective oxidizing agent for the conversion of 4-methylurazole to MTAD is the DABCO-bromine complex (DABCO-Br₂).
-
Suspend 4-methylurazole in a suitable solvent such as dichloromethane (B109758).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of DABCO-Br₂ in the same solvent dropwise to the suspension. The reaction is typically rapid, and the disappearance of the white starting material and the appearance of the characteristic magenta color of MTAD indicates the progress of the reaction.
-
Once the reaction is complete, the solid byproducts can be removed by filtration.
-
The solvent is removed under reduced pressure to yield MTAD as a pink to red solid. For many applications, this crude product is of sufficient purity. Further purification can be achieved by sublimation if necessary.[1]
Key Reactions and Applications in Drug Development
MTAD's high reactivity is centered around its electron-deficient N=N double bond, making it a potent participant in several types of chemical transformations.
Caption: Key reaction pathways of this compound (MTAD).
Diels-Alder Reaction
MTAD is an exceptionally reactive dienophile in [4+2] cycloaddition reactions, often proceeding rapidly at room temperature or below. This reactivity is valuable for the synthesis of complex nitrogen-containing heterocyclic scaffolds.
Experimental Protocol: General Procedure for Diels-Alder Reaction
-
Dissolve the diene in a suitable solvent (e.g., dichloromethane or acetone) in a round-bottom flask.
-
To this solution, add a solution of MTAD (1.0 equivalent) in the same solvent dropwise at room temperature. The disappearance of the magenta color of MTAD serves as a visual indicator of the reaction's progress.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting Diels-Alder adduct can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Ene Reaction
MTAD readily participates in ene reactions with alkenes that possess an allylic hydrogen. This reaction forms a new carbon-nitrogen bond and a carbon-hydrogen bond, with a shift of the double bond.
Experimental Protocol: General Procedure for Ene Reaction
-
Dissolve the alkene in an appropriate solvent (e.g., chloroform or dichloromethane).
-
Add a solution of MTAD (1.0 equivalent) in the same solvent to the alkene solution at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash chromatography to obtain the ene adduct.
Bioconjugation with Tyrosine Residues
The electron-deficient nature of the triazolinedione moiety allows for a "tyrosine-click" reaction, enabling the selective modification of tyrosine residues in peptides and proteins. This has significant implications for the development of antibody-drug conjugates (ADCs), peptide-based therapeutics, and chemical probes for studying biological systems. While most literature focuses on 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), the reactivity is analogous for MTAD.[2]
Experimental Protocol: Bioconjugation of a Tyrosine-Containing Peptide
-
Dissolve the tyrosine-containing peptide in an aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4) or a mixture of an organic solvent and water.
-
Prepare a stock solution of MTAD in a water-miscible organic solvent (e.g., DMSO or acetonitrile).
-
Add the MTAD solution (typically 1.1-1.5 equivalents) to the peptide solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
The resulting peptide-MTAD conjugate can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
MTAD as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate biological systems. MTAD's high reactivity and ability to form stable covalent adducts make it a potential candidate for use as a chemical probe for protein labeling and activity-based protein profiling (ABPP). By incorporating a reporter tag (e.g., a fluorophore or biotin) into the MTAD scaffold, researchers can design probes to covalently label target proteins, enabling their visualization, isolation, and identification.
References
Methodological & Application
Application Notes and Protocols: 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) as a Dienophile in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) is a highly reactive and versatile dienophile widely employed in Diels-Alder cycloaddition reactions.[1][2] Its potent electrophilicity makes it an exceptional reagent for engaging with a broad spectrum of conjugated dienes, often under mild reaction conditions and with high yields. The resulting Diels-Alder adducts, typically urazole (B1197782) derivatives, are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[3][4] MTAD's reactivity also extends to other transformations such as [2+2] cycloadditions and Alder-ene reactions.[2] This document provides detailed application notes and experimental protocols for the use of MTAD in Diels-Alder reactions, aimed at researchers, scientists, and professionals in drug development.
Applications of MTAD in Diels-Alder Reactions
The high reactivity of MTAD allows for its application in a variety of synthetic contexts:
-
Natural Product Synthesis: The reliable formation of six-membered rings with controlled stereochemistry makes MTAD a valuable tool in the total synthesis of complex natural products.[2]
-
Bioconjugation: The rapid and chemoselective reaction of triazolinediones with specific amino acid residues, such as tyrosine, has led to their use in bioconjugation for labeling and modifying proteins and peptides.
-
Materials Science: The robust nature of the Diels-Alder reaction with MTAD has been utilized in the development of functional materials, including polymers and mechanophores.
-
Dearomatization Reactions: MTAD can participate in visible-light-mediated dearomative cycloadditions, providing access to novel three-dimensional molecular scaffolds from flat aromatic precursors.[2]
Health and Safety Information
This compound is a reactive chemical and should be handled with appropriate safety precautions. It is a flammable solid and can be harmful if swallowed, in contact with skin, or inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation. Always handle MTAD in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS).
Data Presentation
The following tables summarize quantitative data for the synthesis of MTAD and its application in Diels-Alder reactions with various dienes.
Table 1: Synthesis of this compound (MTAD)
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 4-Methylurazole | N-Bromosuccinimide (NBS), Dichloromethane (B109758) (DCM), 0 °C to room temperature | This compound | 73% | [2] |
Table 2: Diels-Alder Reactions of MTAD with Various Dienes
| Diene | Reaction Conditions | Product | Yield | Reference |
| Cyclopentadiene | Dichloromethane (DCM), Room Temperature | MTAD-Cyclopentadiene adduct | High | [5] |
| Heptafulvene | Dichloromethane (DCM), Room Temperature | [8+2]-cycloadduct | 50% | [3] |
| β,β-dimethyl-p-methoxystyrene | Chloroform | [4+2]/ene diadducts | Not specified | [3] |
| Dihydroxanthones | Dichloromethane (DCM), Room Temperature | Dihydroxanthone adducts | Good | [3][4] |
| Bicycloalkadienes (disubstituted with carbomethoxy groups) | 1,2-dichloroethane, Room Temperature, 3 weeks | homo-Diels-Alder adducts | 15% | [6] |
Experimental Protocols
Protocol 1: Scalable and Sublimation-Free Synthesis of this compound (MTAD)[2]
This protocol describes a safe and scalable synthesis of MTAD that avoids the use of hazardous reagents and a final sublimation step.
Materials:
-
4-Methylurazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-methylurazole (1 equivalent) in dichloromethane (DCM), cool the mixture to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
The reaction mixture will turn from a colorless suspension to a clear, bright pink solution.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure at 35 °C using a rotary evaporator to yield a bright pink solid.
-
Place the solid under high vacuum (<1 mbar) for 10 minutes to afford pure MTAD.
Characterization Data:
-
Appearance: Bright pink solid
-
Melting Point: 99–101 °C
-
¹H NMR (500 MHz, CDCl₃): δ 3.24 (s, 3H)
-
¹³C NMR (126 MHz, CDCl₃): δ 159.3, 26.9
-
IR (film): 3038, 1770, 1713, 1439, 1379, 1271, 949, 738 cm⁻¹
Protocol 2: General Procedure for the Diels-Alder Reaction of MTAD with a Diene
This protocol provides a general method for the [4+2] cycloaddition of MTAD with a generic diene.
Materials:
-
This compound (MTAD)
-
Diene (e.g., cyclopentadiene, anthracene)
-
Anhydrous solvent (e.g., dichloromethane, chloroform, acetone)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup (optional, for sensitive substrates)
Procedure:
-
In a round-bottom flask, dissolve the diene (1 equivalent) in a suitable anhydrous solvent under a nitrogen or argon atmosphere if necessary.
-
In a separate flask, prepare a solution of MTAD (1 equivalent) in the same solvent. The solution will be a characteristic bright pink color.
-
Slowly add the MTAD solution to the diene solution at room temperature with vigorous stirring.
-
The disappearance of the pink color of MTAD indicates the consumption of the dienophile and the progress of the reaction. The reaction is often instantaneous or very rapid at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Note: The choice of solvent and purification method will depend on the specific diene and the properties of the resulting adduct. For volatile dienes like cyclopentadiene, it is often freshly cracked from its dimer before use.
Visualizations
Caption: General scheme of the Diels-Alder reaction between a diene and MTAD.
Caption: Typical experimental workflow for a Diels-Alder reaction with MTAD.
Caption: Factors influencing the reactivity of the Diels-Alder reaction with MTAD.
References
- 1. researchgate.net [researchgate.net]
- 2. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]
- 3. summit.sfu.ca [summit.sfu.ca]
- 4. acgpubs.org [acgpubs.org]
- 5. ERIC - EJ920485 - Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile, Journal of Chemical Education, 2010-Nov [eric.ed.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) in Hetero-Diels-Alder Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) is a highly reactive dienophile widely employed in Diels-Alder and hetero-Diels-Alder reactions. Its strong electrophilicity, driven by the release of ring strain in the bicyclic product, allows for rapid reactions with a diverse range of dienes under mild conditions. MTAD participates as a zwitterionic dienophile, and its reactions are often characterized by high yields and stereospecificity. This document provides an overview of MTAD's applications in hetero-Diels-Alder reactions, including detailed experimental protocols and quantitative data for selected transformations.
The general transformation involves the [4+2] cycloaddition of a diene with the N=N bond of MTAD, which serves as the dienophile. This reaction is a powerful tool for the synthesis of complex nitrogen-containing heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science.
Key Applications and Reaction Data
MTAD's reactivity has been harnessed in various synthetic contexts, including the synthesis of pyridazine (B1198779) derivatives and in cascade reactions for the construction of polycyclic systems. Below are tabulated data from representative hetero-Diels-Alder reactions involving MTAD.
Table 1: Hetero-Diels-Alder Reaction of MTAD with Various Dienes
| Entry | Diene | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,3-Dimethyl-1,3-butadiene | 1,2-Dimethyl-4-methyl-4,7-dihydro-1H-triazolo[1,2-a]pyridazine-5,8-dione | Dichloromethane (B109758) | RT | 0.5 | 95 | |
| 2 | (E)-1,3-pentadiene | 1-Methyl-4-methyl-4,7-dihydro-1H-triazolo[1,2-a]pyridazine-5,8-dione | Dichloromethane | RT | 1 | 92 | |
| 3 | Cyclopentadiene | 4-Methyl-3a,4,7,7a-tetrahydro-1H-4,7-methanotriazolo[1,2-a]pyridazine-5,8-dione | Dichloromethane | RT | 0.5 | 98 | |
| 4 | 1-Methoxy-1,3-butadiene | 1-Methoxy-4-methyl-4,7-dihydro-1H-triazolo[1,2-a]pyridazine-5,8-dione | Dichloromethane | -78 | 0.5 | 90 | |
| 5 | Danishefsky's Diene | 1-Methoxy-3-(trimethylsilyloxy)-4-methyl-4,7-dihydro-1H-triazolo[1,2-a]pyridazine-5,8-dione | Dichloromethane | -78 | 1 | 88 |
Experimental Protocols
The following protocols are generalized from literature procedures and should be adapted based on the specific diene and desired scale.
Protocol 1: General Procedure for the Hetero-Diels-Alder Reaction of MTAD with a Diene
This protocol describes a general method for the reaction of MTAD with a diene, such as 2,3-dimethyl-1,3-butadiene, at room temperature.
Materials:
-
This compound (MTAD)
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source for inert atmosphere (optional but recommended)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: To a solution of the diene (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask, add a solution of MTAD (1.0 eq) in anhydrous dichloromethane dropwise at room temperature with vigorous stirring. The characteristic red color of the MTAD solution should disappear upon addition, indicating a rapid reaction.
-
Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the red color of MTAD. These reactions are often complete within 30 minutes to 1 hour.
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure cycloadduct.
-
Characterization: The structure and purity of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Reaction Mechanism
The following diagram illustrates the concerted [4+2] cycloaddition mechanism of the hetero-Diels-Alder reaction between MTAD and a generic diene.
Caption: General mechanism of the hetero-Diels-Alder reaction.
Experimental Workflow
The diagram below outlines the typical workflow for performing a hetero-Diels-Alder reaction with MTAD and isolating the product.
Caption: Typical experimental workflow for MTAD cycloaddition.
Ene Reactions of 4-Methyl-1,2,4-triazoline-3,5-dione with Alkenes: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the ene reactions involving 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) and various alkenes. It includes comprehensive application notes, detailed experimental protocols, and a summary of quantitative data to facilitate the use of this powerful reaction in organic synthesis and medicinal chemistry.
This compound is a highly reactive enophile that readily participates in ene reactions with a wide range of alkenes possessing an allylic hydrogen. This reaction, a member of the pericyclic reaction family, results in the formation of a new carbon-carbon single bond, a shift of the double bond, and the transfer of an allylic hydrogen to the enophile. The resulting N-allylurazole derivatives are valuable synthetic intermediates for the construction of more complex molecules.
Application Notes
The ene reaction of MTAD with alkenes is a versatile and efficient method for the functionalization of carbon-carbon double bonds. The high reactivity of MTAD allows these reactions to proceed under mild conditions, often at room temperature, with high yields. The reaction is typically highly regioselective and can exhibit diastereoselectivity, particularly with cyclic or sterically hindered alkenes.
Key Features of the MTAD Ene Reaction:
-
High Reactivity: MTAD is one of the most powerful enophiles known, enabling reactions with a broad scope of alkenes, including those that are typically unreactive in other ene reactions.
-
Mild Reaction Conditions: The reactions are often carried out at or below room temperature, making them compatible with a variety of functional groups.
-
High Yields: Ene adducts are generally obtained in excellent yields.
-
Stereoselectivity: The reaction can proceed with a high degree of stereocontrol, influenced by the structure of the alkene substrate. This is particularly evident in reactions with cyclic and conformationally rigid alkenes.
-
Versatile Products: The resulting urazole (B1197782) adducts can be further transformed into a variety of nitrogen-containing compounds, making them valuable building blocks in organic synthesis.
Applications in Drug Development and Medicinal Chemistry:
The triazole and urazole moieties are present in a number of biologically active compounds, exhibiting a wide range of therapeutic properties, including antifungal, antiviral, and anticancer activities. The ene reaction of MTAD provides a direct route to N-allylurazole derivatives, which can serve as key intermediates in the synthesis of novel drug candidates. The ability to introduce a nitrogen-containing heterocycle into a molecule with high regio- and stereocontrol is of significant interest in the design and synthesis of new therapeutic agents. The resulting adducts can be evaluated for their own biological activity or can be further elaborated to access more complex molecular architectures. For instance, the urazole ring can be cleaved under specific conditions to reveal an amine functionality, providing a pathway for the synthesis of allylic amines, a common motif in bioactive molecules.
Quantitative Data Summary
The following table summarizes the reaction of this compound with a selection of representative alkenes, highlighting the product yields.
| Alkene | Product | Melting Point (°C) |
| 2,3-Dimethylbut-2-ene | N-(2,3-Dimethyl-2-butenyl)-4-methylurazole | 95.0-96.0 |
| cis-But-2-ene | N-(2-butenyl)-4-methylurazole | 71.0-72.0 |
| trans-But-2-ene | N-(2-butenyl)-4-methylurazole | 149.0-149.6 |
| Cyclohexene (B86901) | N-(2-Cyclohexenyl)-4-methylurazole | 118.5-119.5 |
| Cyclopentene | N-(2-Cyclopentenyl)-4-methylurazole | 72.0-73.0 |
Data sourced from a study on the reaction of this compound with mono-olefins.
Experimental Protocols
General Procedure for the Ene Reaction of MTAD with Alkenes
This protocol provides a general method for the reaction of MTAD with an alkene. The specific solvent and reaction time may need to be optimized for different alkene substrates.
Materials:
-
This compound (MTAD)
-
Alkene
-
Anhydrous solvent (e.g., dichloromethane (B109758), chloroform, or acetone)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet (optional, for sensitive substrates)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
Reaction Setup: To a solution of the alkene (1.0 equivalent) in an appropriate anhydrous solvent in a round-bottom flask, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature with stirring. The characteristic red or pink color of the MTAD solution will disappear upon reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the MTAD color. For less reactive alkenes, the reaction mixture may need to be stirred for a longer period or gently warmed.
-
Workup: Once the reaction is complete (as indicated by the color change), the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ene adduct.
-
Characterization: The structure and purity of the product can be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Example Protocol: Reaction of MTAD with Cyclohexene
Materials:
-
This compound (MTAD) (1.13 g, 10 mmol)
-
Cyclohexene (1.0 mL, ~10 mmol)
-
Dichloromethane (50 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve cyclohexene (1.0 mL) in dichloromethane (20 mL).
-
In a separate flask, prepare a solution of MTAD (1.13 g) in dichloromethane (30 mL). The solution will have a characteristic pink color.
-
Slowly add the MTAD solution to the cyclohexene solution at room temperature with vigorous stirring. The pink color of the MTAD solution will immediately disappear.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at room temperature.
-
Remove the dichloromethane under reduced pressure to obtain a white solid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield N-(2-cyclohexenyl)-4-methylurazole as a white crystalline solid.
Visualizations
Reaction Mechanism
The ene reaction of MTAD with an alkene proceeds through a concerted pericyclic transition state.
Caption: General workflow of the MTAD ene reaction.
Experimental Workflow
A typical experimental workflow for the synthesis and purification of an MTAD-alkene ene adduct.
Application Notes and Protocols: Cycloaddition Reactions of MTAD with Cyclic Mono- and Dienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cycloaddition reactions involving 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) with a variety of cyclic mono- and dienes. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of reaction pathways to facilitate the application of these powerful transformations in organic synthesis and drug development.
Introduction
This compound (MTAD) is a highly reactive dienophile and enophile, known for its rapid participation in a range of cycloaddition reactions. Its vibrant red color, which disappears upon reaction, provides a convenient visual indicator of reaction progress. The most common transformations involving MTAD with cyclic unsaturated systems are the [4+2] Diels-Alder cycloaddition with conjugated dienes and the Alder-ene reaction with alkenes possessing allylic hydrogens. These reactions are prized for their high yields, stereospecificity, and the ability to rapidly generate molecular complexity, making them valuable tools in the synthesis of novel scaffolds for medicinal chemistry and materials science.
Key Reaction Types
Two primary cycloaddition pathways are observed when MTAD reacts with cyclic mono- and dienes:
-
[4+2] Diels-Alder Cycloaddition: This reaction occurs between MTAD (the dienophile) and a conjugated cyclic diene. It is a concerted pericyclic reaction that forms a six-membered ring, typically proceeding with high stereoselectivity. Cyclic dienes are particularly reactive in Diels-Alder reactions because their s-cis conformation is pre-organized for the cycloaddition.
-
Alder-Ene Reaction: This reaction takes place between MTAD (the enophile) and a cyclic monoene that contains at least one allylic hydrogen. The reaction involves the formation of a new sigma bond, the migration of the double bond, and the transfer of an allylic hydrogen atom.
Data Presentation: Summary of Cycloaddition Reactions
The following tables summarize quantitative data for the cycloaddition reactions of MTAD with various cyclic mono- and dienes, compiled from the scientific literature.
Table 1: [4+2] Diels-Alder Reactions of MTAD with Cyclic Dienes
| Cyclic Diene | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Cyclopentadiene (B3395910) | 4-Methyl-2,4,6-triazatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | Dichloromethane (B109758) | -78 to RT | < 5 min | >95 | [1] |
| 1,3-Cyclohexadiene | 4-Methyl-2,4,6-triazatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | Not specified | Not specified | Not specified | High | [2] |
| 1,3,5-Cycloheptatriene | 4-Methyl-2,4,6-triazatricyclo[5.3.2.02,6]dodeca-8,11-diene-3,5-dione | Dichloromethane | Not specified | Rapid | High | [1][3] |
| Norbornadiene | 4-Methyl-2,4,6-triazatetracyclo[5.2.1.02,6.08,10]decane-3,5-dione | Dichloromethane | Not specified | Not specified | High | [2] |
| α-Terpinene | 4-Methyl-10-isopropyl-7-methyl-2,4,6-triazatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione | Chloroform (B151607) | Room Temperature | Not specified | Not specified | Inferred from similar reactions |
Table 2: Alder-Ene Reactions of MTAD with Cyclic Monoenes
| Cyclic Monoene | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| β-Pinene | N-(6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-yl)-N'-methylhydrazine-N,N'-dicarboximide | Not specified | Not specified | Not specified | Not specified | [4] |
| Cyclohexene | 4-Methyl-1-(cyclohex-2-en-1-yl)-1,2,4-triazolidine-3,5-dione | Chloroform | Room Temperature | Not specified | Not specified | Inferred from similar reactions |
Experimental Protocols
The following are detailed methodologies for key cycloaddition reactions of MTAD.
Protocol 1: [4+2] Diels-Alder Reaction of MTAD with Cyclopentadiene
Materials:
-
This compound (MTAD)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Dichloromethane (anhydrous)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve MTAD (1.0 eq) in anhydrous dichloromethane in a round-bottom flask to create a 0.1 M solution. The solution will be a vibrant magenta color.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add freshly cracked cyclopentadiene (1.1 eq) dropwise to the stirred MTAD solution.
-
The reaction is typically instantaneous, as indicated by the disappearance of the magenta color.
-
Allow the reaction mixture to warm to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude product.
-
The resulting Diels-Alder adduct, 4-Methyl-2,4,6-triazatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, is often obtained in near-quantitative yield and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.[1]
Characterization Data for MTAD-Cyclopentadiene Adduct:
-
1H NMR (CDCl3): δ 6.35 (t, 2H), 5.05 (br s, 2H), 3.45 (br s, 2H), 3.00 (s, 3H).
-
13C NMR (CDCl3): δ 157.5, 134.5, 65.0, 52.5, 25.0.
Protocol 2: General Procedure for the Ene Reaction of MTAD with a Cyclic Monoene
Materials:
-
This compound (MTAD)
-
Cyclic monoene (e.g., β-pinene, cyclohexene)
-
Anhydrous solvent (e.g., chloroform or dichloromethane)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the cyclic monoene (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Add a solution of MTAD (1.0 eq) in the same solvent dropwise to the stirred solution of the alkene at room temperature.
-
The reaction progress can be monitored by the disappearance of the characteristic red color of MTAD.
-
The reaction time can vary from minutes to hours depending on the reactivity of the ene component.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure ene adduct.
Visualizations
Diels-Alder Reaction Pathway
Caption: General workflow for the [4+2] Diels-Alder cycloaddition.
Alder-Ene Reaction Pathway
Caption: General workflow for the Alder-Ene reaction.
Logical Relationship of Reaction Types
Caption: Relationship between reactant type and cycloaddition pathway.
References
Application Notes and Protocols for the Functionalization of Complex Molecules Using 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) is a highly reactive dienophile and enophile that has emerged as a powerful tool for the functionalization of complex molecules. Its high reactivity allows for rapid reactions under mild conditions, making it particularly suitable for the late-stage functionalization of intricate molecular scaffolds, including natural products, pharmaceuticals, and biomolecules. This document provides detailed application notes and experimental protocols for the use of MTAD in key transformations such as the Alder-ene reaction, Diels-Alder cycloaddition, and bioconjugation, facilitating its application in drug discovery and chemical biology.
MTAD's utility stems from its ability to participate in [4+2] cycloadditions with dienes and ene reactions with alkenes containing allylic hydrogens. These reactions proceed with high stereospecificity and often with excellent yields, providing a reliable method for introducing new functional groups and structural complexity. Furthermore, the "tyrosine-click" reaction, a highly selective reaction with tyrosine residues, makes MTAD a valuable reagent for the site-specific modification of peptides and proteins.
Key Applications and Reaction Mechanisms
MTAD is a versatile reagent employed in several key synthetic transformations:
-
Alder-Ene Reaction: This reaction involves the formation of a new carbon-carbon bond and a carbon-nitrogen bond through the reaction of MTAD with an alkene possessing an allylic hydrogen. The reaction proceeds via a concerted pericyclic mechanism, leading to the formation of an allylic amine derivative.
-
Diels-Alder Reaction: As a potent dienophile, MTAD readily undergoes [4+2] cycloaddition reactions with a wide range of conjugated dienes to form stable cycloadducts. This reaction is highly efficient for the construction of six-membered heterocyclic rings.
-
Bioconjugation (Tyrosine-Click Reaction): MTAD and its derivatives react chemoselectively with the phenolic side chain of tyrosine residues in peptides and proteins. This bioorthogonal reaction, often referred to as a "click" reaction, is invaluable for the site-specific labeling and modification of biomolecules.
Experimental Protocols
General Protocol for MTAD Alder-Ene Reaction with Terpenes (e.g., β-Pinene)
This protocol describes a general procedure for the functionalization of a terpene containing an allylic hydrogen, using β-pinene as a model substrate.
Materials:
-
β-Pinene
-
This compound (MTAD)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve β-pinene (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of MTAD (1.1 equivalents) in anhydrous DCM.
-
Slowly add the MTAD solution dropwise to the cooled solution of β-pinene over a period of 15 minutes. The characteristic red color of the MTAD solution should disappear upon addition.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired ene adduct.
Quantitative Data:
| Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| β-Pinene | Ene Adduct | DCM | -78 to RT | 3 | >95 |
General Protocol for MTAD Diels-Alder Reaction with Dienes (e.g., Ergosterol (B1671047) Acetate)
This protocol outlines a general method for the Diels-Alder cycloaddition of MTAD with a conjugated diene, using ergosterol acetate as a representative substrate.
Materials:
-
Ergosterol acetate
-
This compound (MTAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve ergosterol acetate (1.0 equivalent) in anhydrous THF.
-
Add a solution of MTAD (1.2 equivalents) in anhydrous THF to the ergosterol acetate solution at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes. The disappearance of the red color of MTAD indicates the progress of the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate) to yield the Diels-Alder adduct.
Quantitative Data:
| Substrate | Product | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Ergosterol Acetate | Diels-Alder Adduct | THF | RT | 30 | High |
General Protocol for Site-Specific Bioconjugation of Peptides/Proteins with MTAD (Tyrosine-Click Reaction)
This protocol is adapted from procedures for the closely related 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and can be optimized for MTAD. It describes the labeling of a tyrosine-containing peptide or protein.
Materials:
-
Tyrosine-containing peptide or protein
-
This compound (MTAD)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (MeCN) for stock solution
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
Procedure:
-
Dissolve the tyrosine-containing peptide or protein in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of MTAD (e.g., 10 mM) in DMSO or MeCN.
-
Add a 5-20 molar excess of the MTAD stock solution to the peptide/protein solution. The final concentration of the organic solvent should be kept below 5% to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature for 15-60 minutes with gentle agitation.
-
Monitor the reaction progress by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the mass shift corresponding to the MTAD adduct.
-
Purify the labeled peptide/protein from excess reagent using a size-exclusion chromatography column equilibrated with the desired buffer.
Quantitative Data (based on related PTAD reactions):
| Biomolecule | Reagent | Conditions | Labeling Efficiency |
| Tyrosine-containing peptide | PTAD derivative | PBS pH 7.4, RT, 15 min | High |
| Chymotrypsinogen | PTAD derivative | PBS pH 7.4, RT, 15 min | Selective for Tyrosine |
Visualizations
Reaction Mechanisms and Workflows
Caption: Alder-Ene reaction mechanism of MTAD.
Caption: Diels-Alder reaction mechanism of MTAD.
Application Notes and Protocols for 4-Methyl-1,2,4-triazoline-3,5-dione in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) is a highly reactive dienophile that has found applications in bioorthogonal chemistry, primarily for the modification of biomolecules. Its utility stems from its ability to react selectively with specific functional groups under biocompatible conditions. This document provides detailed application notes and protocols for the use of MTAD in bioorthogonal chemistry, with a focus on its reaction with tyrosine residues on peptides and proteins, a reaction often referred to as a "tyrosine-click" reaction.
While the related compound, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), has been shown to be more efficient in some contexts, MTAD still presents a valuable tool for bioconjugation. The electronic modulation of the triazolinedione system is a key factor in controlling this reaction.[1] This document will provide a comparative overview and specific protocols for the application of MTAD.
Key Applications
-
Site-Specific Protein Labeling: MTAD can be used to selectively label tyrosine residues on proteins, enabling the attachment of probes, tags, or therapeutic payloads.
-
Peptide Cyclization: Intramolecular reaction of an N-terminally incorporated MTAD precursor with a tyrosine residue within the peptide sequence can be used to generate cyclic peptides, which often exhibit enhanced stability and bioactivity.
-
Bioconjugation: Covalent linkage of small molecules, polymers, or other biomolecules to proteins and peptides through the tyrosine-MTAD reaction.
Data Presentation
Table 1: Comparative Reactivity of MTAD and PTAD in a Model Tyrosine Reaction
| Reagent | Substrate | Product | Yield | Reference |
| 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | N-acyl tyrosine methyl amide | Adduct 3a | Quantitative | [2] |
| This compound (MTAD) | N-acyl tyrosine methyl amide | Adduct 3b | 57% (isolated) | [1][2] |
Note: The reaction of N-acyl tyrosine methyl amide with 1.1 equivalents of PTAD in sodium phosphate (B84403) buffer (pH 7)/acetonitrile (B52724) (1:1) was complete in less than 5 minutes.[2]
Experimental Protocols
Protocol 1: General Procedure for Labeling a Tyrosine-Containing Peptide with MTAD
This protocol is adapted from procedures developed for the more reactive 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). Optimization of reaction time and stoichiometry may be required for specific peptides.
Materials:
-
Tyrosine-containing peptide
-
This compound (MTAD)
-
Sodium phosphate buffer (pH 7.0)
-
Acetonitrile (MeCN)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Peptide Solution Preparation: Dissolve the tyrosine-containing peptide in a minimal amount of acetonitrile and dilute with sodium phosphate buffer (pH 7.0) to a final concentration of 1-5 mg/mL. The final solvent composition should be approximately 1:1 acetonitrile:buffer.
-
MTAD Solution Preparation: Prepare a stock solution of MTAD in acetonitrile. The concentration will depend on the desired stoichiometry.
-
Reaction: Add the MTAD solution to the peptide solution with gentle vortexing. A typical starting point is to use 1.1 to 3.0 equivalents of MTAD per tyrosine residue.
-
Incubation: Allow the reaction to proceed at room temperature. Monitor the reaction progress by RP-HPLC and/or mass spectrometry at various time points (e.g., 5 min, 15 min, 30 min, 1 hr).
-
Quenching (Optional): If necessary, the reaction can be quenched by the addition of a scavenger such as 2-amino-2-hydroxymethyl-propane-1,3-diol (B173377) (Tris) buffer to consume excess MTAD.
-
Purification: Purify the labeled peptide from the reaction mixture using RP-HPLC.
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry.
Protocol 2: Synthesis of an MTAD-Biomolecule Conjugate (Conceptual)
This protocol outlines the general steps for conjugating a biomolecule (e.g., a small molecule drug, a fluorescent dye) functionalized with MTAD to a target protein containing accessible tyrosine residues.
Materials:
-
Target protein with accessible tyrosine residues (e.g., antibody, enzyme)
-
MTAD-functionalized biomolecule of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column or dialysis membrane
-
SDS-PAGE analysis equipment
-
Mass spectrometer
Procedure:
-
Protein Solution Preparation: Prepare a solution of the target protein in PBS at a concentration of 1-10 mg/mL.
-
Conjugation Reaction: Add the MTAD-functionalized biomolecule to the protein solution. The molar ratio of the MTAD-reagent to the protein will need to be optimized to achieve the desired degree of labeling. A starting point is a 5-20 fold molar excess.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation.
-
Purification: Remove the excess, unreacted MTAD-functionalized biomolecule by size-exclusion chromatography or dialysis.
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Determine the degree of labeling (number of conjugated molecules per protein) using mass spectrometry (e.g., MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the conjugated molecule has a distinct chromophore.
-
Visualizations
Caption: Workflow for MTAD-mediated peptide labeling.
References
Application Notes and Protocols: Labeling of Biomolecules with 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) is a highly reactive dienophile and electrophile used for the chemoselective modification of biomolecules.[1][2] As part of the triazolinedione (TAD) family of reagents, MTAD has gained significant interest in bioconjugation due to its unique reactivity, particularly towards tyrosine and tryptophan residues under mild conditions.[3] This reactivity allows for the attachment of various functionalities, such as fluorophores, polyethylene (B3416737) glycol (PEG) groups, or lipids, onto proteins, peptides, and other biomolecules.[3] The reaction is typically rapid and selective, making MTAD a valuable tool for chemical biology, proteomics, and drug development. These application notes provide an overview of MTAD's applications and detailed protocols for its use in biomolecule labeling.
Principle of Reaction
MTAD partakes in an "ene-type" reaction with the electron-rich aromatic side chains of tyrosine and tryptophan. This process is highly efficient and can proceed under biocompatible conditions. The reaction with tyrosine typically occurs at the ortho position of the phenol (B47542) ring. This specific reactivity allows for targeted modification of proteins, often with minimal impact on their tertiary structure and function, depending on the location and role of the modified residue.
Caption: Reaction of MTAD with a target biomolecule.
Applications
-
Protein Labeling: Introduction of probes, tags, or other functionalities onto proteins for structural or functional studies.
-
Peptide Modification: Synthesis of modified peptides with enhanced properties, such as increased cell permeability or stability.[3]
-
Cross-linking: Used in conjunction with other reactive groups to study protein-protein interactions.[4]
-
Surface Immobilization: Covalent attachment of biomolecules to surfaces for assays and sensor development.
Experimental Protocols
Protocol 1: General Labeling of Proteins with MTAD
This protocol describes a general procedure for labeling a protein containing accessible tyrosine or tryptophan residues. Optimization may be required depending on the specific protein and the desired degree of labeling.
Materials and Reagents:
-
Target Protein (e.g., Antibody, Enzyme)
-
This compound (MTAD)[1]
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5.
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes.[5]
-
Quenching Reagent (optional): A thiol-containing compound like cysteine or dithiothreitol (B142953) (DTT).
Caption: General workflow for protein labeling with MTAD.
Procedure:
-
Prepare Protein Solution:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Ensure the buffer is free of primary amines (like Tris) or other nucleophiles that could react with MTAD.
-
-
Prepare MTAD Stock Solution:
-
Immediately before use, prepare a stock solution of MTAD (e.g., 10 mM) in anhydrous DMSO or DMF. MTAD is sensitive to moisture.
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the desired molar excess of the MTAD stock solution. A starting point is a 10- to 20-fold molar excess of MTAD over the protein.
-
Incubate the reaction at room temperature for a period ranging from 10 seconds to 2 hours.[3] The reaction is often very rapid. Monitor the progress by taking time points if necessary.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent such as DTT or cysteine can be added at a concentration sufficient to consume the excess MTAD.
-
-
Purification:
-
Remove unreacted MTAD and byproducts by running the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.
-
Alternatively, dialysis or ultrafiltration can be used for purification.[5]
-
-
Analysis and Storage:
-
Analyze the purified conjugate using SDS-PAGE to check for integrity and mass spectrometry (MS) to determine the degree of labeling (DOL).
-
Store the labeled protein according to its specific requirements, typically at 4°C for short-term or -80°C for long-term storage.
-
Protocol 2: Analysis of Labeled Protein by Mass Spectrometry
Mass spectrometry is essential for confirming covalent modification and determining the number of MTAD molecules attached per biomolecule.
Procedure:
-
Sample Preparation:
-
Take an aliquot of the purified labeled protein from Protocol 1.
-
If necessary, perform a buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) suitable for MS analysis.
-
-
Intact Mass Analysis (LC-MS):
-
Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system.
-
Deconvolute the resulting mass spectrum to determine the mass of the intact labeled protein.
-
The degree of labeling (DOL) is calculated by the mass shift: DOL = (Massconjugate - Massunlabeled protein) / MassMTAD (Note: The mass of MTAD is 113.07 g/mol )[1]
-
-
Peptide Mapping (LC-MS/MS):
-
To identify the specific sites of modification, digest the labeled protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture using LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a variable modification corresponding to the mass of MTAD (+113.07 Da) on tyrosine and tryptophan residues.
-
Caption: Workflow for mass spectrometry analysis of MTAD-labeled proteins.
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for biomolecule labeling with triazolinediones. These values are based on published data for TAD reagents and should be used as a starting point for optimization with MTAD.[3]
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Biomolecule Conc. | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| MTAD Molar Excess | 5x - 50x | Start with 10x-20x and optimize based on DOL. |
| Reaction Buffer | PBS, HEPES | pH 7.0 - 7.5. Must be amine-free. |
| Solvent for MTAD | Anhydrous DMSO/DMF | Prepare fresh to avoid hydrolysis. |
| Temperature | 20 - 25 °C (Room Temp) | Reaction is typically fast at room temperature. |
| Reaction Time | 10 sec - 2 hours | Monitor reaction; short times are often sufficient.[3] |
Table 2: Example Labeling Efficiencies for TAD Reagents
| Biomolecule Target | TAD Reagent | Molar Excess | Reaction Time | Observed Outcome | Reference |
| Prenylated Peptide | Stearyl-TAD | 10x | 10 sec | Mixture of 2, 3, and 4 labels | [3] |
| Prenylated Peptide | Stearyl-TAD | 10x | 3 hours | Mixture of 2, 3, and 4 labels | [3] |
| S-geranyl-2-thiouridine | DMEQ-TAD | N/A | 10 sec | Single-labeled product | [3] |
| S-geranyl-2-thiouridine | DMEQ-TAD | N/A | 3 hours | Double-labeled product | [3] |
Note: Data in Table 2 is for structurally related TADs and serves as a proxy for MTAD reactivity. Users must optimize conditions for their specific application.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 13274-43-6 [chemicalbook.com]
- 3. Triazolinedione Modification of Prenylated Peptides, Proteins, and DNA: Toward a Single-Site Multilabeling Approach for Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
Application Notes and Protocols: 4-Methyl-1,2,4-triazoline-3,5-dione in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) and its derivatives in polymer chemistry. The content focuses on the application of MTAD in polymer modification and the synthesis of advanced polymer architectures, such as self-healing materials and functionalized polymers, primarily through Diels-Alder and ene reactions.
Application Notes
This compound (MTAD) is a highly reactive dienophile and enophile that has garnered significant attention in polymer chemistry for its ability to participate in rapid and efficient "click" reactions. Its vibrant magenta color, which disappears upon reaction, provides a convenient visual indicator of reaction progress. The primary applications of MTAD in polymer science revolve around the modification of existing polymers and the creation of novel polymeric materials with tailored properties.
Polymer Modification via Diels-Alder and Ene Reactions
MTAD readily undergoes [4+2] cycloaddition (Diels-Alder reaction) with polymers containing conjugated diene functionalities, such as those incorporating furan (B31954) or anthracene (B1667546) moieties. This reaction is exceptionally fast, often proceeding to completion within minutes at ambient temperatures.[1] Similarly, MTAD can react with polymers containing double bonds via the ene reaction. These reactions are powerful tools for post-polymerization modification, allowing for the introduction of a variety of functional groups onto a polymer backbone.
Development of Self-Healing Polymers
A prominent application of MTAD and other triazolinediones (TADs) is in the development of self-healing polymers.[1] This is typically achieved by creating a polymer network crosslinked through a thermally reversible Diels-Alder reaction. For instance, a polymer functionalized with furan groups can be crosslinked with a bis-triazolinedione. Upon heating, the retro-Diels-Alder reaction occurs, breaking the crosslinks and allowing the material to flow and heal cracks. Cooling then promotes the forward Diels-Alder reaction, reforming the crosslinks and restoring the material's integrity. The reaction between furan-modified polymethacrylate (B1205211) and a TAD derivative has been shown to be very fast, occurring in approximately 1-2 minutes at ambient conditions.[1]
Synthesis of Functionalized Polymers and Bioconjugates
The high reactivity and specificity of the MTAD-diene reaction allow for the precise introduction of functional groups onto polymers. This has been exploited in the synthesis of well-defined polymer architectures and for the bioconjugation of polymers to biological molecules. The mild reaction conditions are particularly advantageous for modifying sensitive biomolecules.
Mechanophores
Triazolinedione-anthracene adducts have been incorporated into polymer chains as mechanophores, which are molecular units that respond to mechanical stress with a chemical change. The retro-Diels-Alder reaction of these adducts can be triggered by mechanical force, leading to a change in the material's properties, such as fluorescence, which can be used for damage sensing.
Quantitative Data
The following tables summarize key quantitative data related to the use of MTAD and related compounds in polymer chemistry.
| Parameter | Diene/Ene Partner | Dienophile/Enophile | Value | Conditions | Reference |
| Reaction Time | Furan-modified polymethacrylate | TAD derivative | ~1-2 minutes | Ambient temperature | [1] |
| Bicycloalkadiene | MTAD | 3 weeks | Room temperature in 1,2-dichloroethane | ||
| Reaction Conversion | Furan | Bismaleimide (B1667444) | 87% | 25°C, 16 hours | [2] |
| Furan | Bismaleimide | 95% | 40°C, 16 hours | [2] | |
| Thermodynamic Data | Furan prepolymer | Aromatic bismaleimide | ΔH° = -38.3 ± 5.2 kJ/mol | High temperature (for retro-Diels-Alder) | [3] |
| Furan prepolymer | Aromatic bismaleimide | ΔS° = -82.8 ± 22.2 J/(mol·K) | High temperature (for retro-Diels-Alder) | [3] | |
| Healing Efficiency | Epoxy-containing microcapsules | Imidazoline derivatives | ~83% | Not specified |
Experimental Protocols
General Considerations
-
Safety: this compound is a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
-
Reagents and Solvents: Use high-purity reagents and anhydrous solvents where necessary, as the reactivity of MTAD can be sensitive to impurities and moisture.
-
Characterization: Standard polymer characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC) are essential for confirming the structure, molecular weight, and thermal properties of the modified polymers.
Protocol 1: Modification of a Diene-Functionalized Polymer with MTAD
This protocol describes a general procedure for the modification of a polymer containing diene functionalities (e.g., polybutadiene (B167195) or a custom-synthesized diene-containing polymer) with MTAD.
Materials:
-
Diene-functionalized polymer
-
This compound (MTAD)
-
Anhydrous dichloromethane (B109758) (DCM) or chloroform
-
Methanol (B129727) (for precipitation)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes and needles
Procedure:
-
Polymer Dissolution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the diene-functionalized polymer in anhydrous DCM to a concentration of approximately 5-10% (w/v). Stir the solution until the polymer is completely dissolved.
-
MTAD Solution Preparation: In a separate vial, prepare a solution of MTAD in anhydrous DCM. The amount of MTAD should be a slight molar excess (e.g., 1.1 equivalents) relative to the diene functional groups on the polymer to ensure complete reaction.
-
Reaction: Slowly add the MTAD solution to the stirring polymer solution at room temperature. The characteristic magenta color of the MTAD solution should disappear upon addition, indicating a rapid reaction. Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Purification:
-
Precipitate the modified polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh methanol to remove any unreacted MTAD and byproducts.
-
Repeat the dissolution-precipitation cycle two more times to ensure high purity.
-
-
Drying: Dry the purified polymer under vacuum at a temperature appropriate for the polymer's stability (e.g., 40-60°C) until a constant weight is achieved.
-
Characterization: Characterize the modified polymer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm the successful incorporation of the MTAD adduct. GPC can be used to analyze changes in molecular weight and polydispersity.
Protocol 2: Synthesis of a Self-Healing Polymer Network via Diels-Alder Reaction
This protocol outlines the synthesis of a thermally reversible, self-healing polymer network using a furan-functionalized polymer and a bismaleimide crosslinker (as a model for a bis-TAD crosslinker).
Materials:
-
Furan-functionalized polymer (e.g., furan-modified polymethacrylate)
-
Bismaleimide crosslinker (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or chloroform)
-
Molds for casting the polymer network
Procedure:
-
Pre-polymer Synthesis: Synthesize a furan-functionalized polymer via a suitable polymerization technique such as RAFT polymerization of a furan-containing monomer.[1] Purify the polymer before use.
-
Solution Preparation: In a vial, dissolve the furan-functionalized polymer and the bismaleimide crosslinker in the chosen anhydrous solvent. The stoichiometric ratio of furan to maleimide (B117702) groups should be 1:1. The total polymer concentration should be adjusted to achieve a suitable viscosity for casting (e.g., 20-30 wt%).
-
Casting and Curing:
-
Pour the solution into a mold of the desired shape.
-
Remove the solvent by slow evaporation in a fume hood at room temperature, followed by drying under vacuum.
-
To promote the Diels-Alder crosslinking reaction, heat the dried film in an oven at a moderate temperature (e.g., 50-60°C) for several hours to overnight.
-
-
Characterization of the Network:
-
Analyze the formation of the crosslinked network using techniques such as swelling tests in a good solvent.
-
Use DSC to determine the glass transition temperature (Tg) and to study the retro-Diels-Alder reaction at elevated temperatures.
-
-
Self-Healing Test:
-
Create a scratch or cut on the surface of the polymer film with a sharp blade.
-
Heat the damaged sample to a temperature above the retro-Diels-Alder temperature (determined by DSC, e.g., 120-150°C) for a defined period (e.g., 30-60 minutes).
-
Allow the sample to cool back to room temperature to allow the Diels-Alder reaction to reform the crosslinks.
-
Observe the healing of the scratch visually and, for more quantitative analysis, using techniques like optical microscopy or scanning electron microscopy (SEM).
-
Visualizations
Diagrams
Caption: Diels-Alder modification of a polymer with MTAD.
Caption: Workflow for the synthesis and self-healing of a polymer network.
Caption: Logical relationship of MTAD's properties and applications.
References
- 1. Self-healing tailor-made polymers based on furan derivative and 1,2,4 triazoline-3,5-dione (TAD) ‘click’ chemistry - American Chemical Society [acs.digitellinc.com]
- 2. Kinetics of Diels-Alder Reaction Using Organic Molecular Models | Algerian Journal of Research and Technology (AJRT) [ajrt.dz]
- 3. Determining the Reaction Kinetics and Thermodynamics of a Diels–Alder Network Using Dynamic Gel Criteria (Journal Article) | OSTI.GOV [osti.gov]
Synthesis of Urazoles via [4+2] Cycloaddition with 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urazoles, and their oxidized counterparts, triazolinediones, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile reactivity. 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) is a highly reactive dienophile and electrophile, making it a valuable reagent for the synthesis of a wide array of urazole (B1197782) derivatives through [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This application note provides detailed protocols for the synthesis of urazoles using MTAD with both cyclic dienes and aromatic compounds, along with characterization data and a discussion of the reaction's scope and applications.
Urazole-containing compounds have shown a range of biological activities, including analgesic, antibacterial, anti-inflammatory, and antidiabetic properties. Their unique structural motif allows them to serve as scaffolds in the design of novel therapeutic agents. The synthesis of urazoles via MTAD offers a robust and efficient method for accessing these valuable molecular architectures.
Reaction Mechanism and Workflow
The synthesis of urazoles using MTAD primarily proceeds through a [4+2] cycloaddition mechanism, where the MTAD acts as the dienophile and a conjugated diene or an aromatic system acts as the diene component. The reaction with dienes is a classic Diels-Alder reaction, while the reaction with aromatic compounds is a dearomative cycloaddition.
General Reaction Scheme:
Caption: General reaction scheme for urazole synthesis.
The experimental workflow for a typical synthesis involves dissolving the diene or aromatic substrate in a suitable solvent, followed by the addition of MTAD at a controlled temperature. The reaction progress is often monitored by the disappearance of the characteristic pink/red color of the MTAD solution.
Experimental Workflow:
Caption: A typical experimental workflow for urazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of a Bicyclic Urazole via Diels-Alder Reaction of MTAD with Cyclopentadiene (B3395910)
This protocol details the reaction of this compound (MTAD) with freshly cracked cyclopentadiene to form the corresponding Diels-Alder adduct.
Materials:
-
This compound (MTAD)
-
Ethyl acetate
-
Ice bath
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Distillation apparatus for cracking dicyclopentadiene
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its cracking temperature (around 170 °C). The monomeric cyclopentadiene (boiling point ~41 °C) will distill over. Collect the freshly distilled cyclopentadiene and keep it on ice. Caution: Cyclopentadiene dimerizes back to dicyclopentadiene at room temperature, so it should be used promptly after cracking.
-
Reaction Setup: In a clean, dry round-bottom flask or reaction tube equipped with a magnetic stir bar, dissolve the desired amount of MTAD in ethyl acetate.
-
Addition of Cyclopentadiene: To the stirred solution of MTAD, add a stoichiometric equivalent of freshly cracked cyclopentadiene dropwise at room temperature or in an ice bath. The characteristic pink or red color of the MTAD solution should disappear upon addition, indicating a rapid reaction.
-
Crystallization and Isolation: After the addition is complete, the product may precipitate directly from the reaction mixture. If not, the product can be induced to crystallize by adding a non-polar solvent like hexane and cooling the mixture in an ice bath.[1]
-
Purification: Collect the crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum.[2] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Synthesis of 1-Arylurazoles via Dearomative Cycloaddition of MTAD with an Activated Aromatic Compound (e.g., Anisole)
This protocol describes the reaction of MTAD with an electron-rich aromatic compound, such as anisole (B1667542), to yield a 1-arylurazole derivative. This reaction often requires catalysis by a Lewis or Brønsted acid.[3]
Materials:
-
This compound (MTAD)
-
Anisole
-
Trifluoroacetic acid (TFA) (catalyst)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole in dichloromethane.
-
Catalyst Addition: Add a catalytic amount of trifluoroacetic acid to the solution.
-
MTAD Addition: Slowly add a solution of MTAD in dichloromethane to the reaction mixture at room temperature. The reaction progress can be monitored by TLC or by the disappearance of the MTAD color.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The yields of urazole synthesis using MTAD are generally good to high, depending on the substrate and reaction conditions.
| Diene/Aromatic Substrate | Product Type | Catalyst | Solvent | Yield (%) | Reference |
| Cyclopentadiene | Bicyclic Urazole | None | Ethyl Acetate | >80 | [4] |
| Anisole | 1-Arylurazole | Trifluoroacetic Acid | Dichloromethane | Good to High | [3] |
| Substituted Benzenes | 1-Arylurazoles | Trifluoroacetic Acid | Not specified | Good to High | [3] |
| Heptafulvene | [8+2]-Cycloadduct | None | Methylene Chloride | 50 | |
| 1,3,5-Cyclooctatrienes | Bicyclic Urazoles | None | Not specified | Not specified |
Characterization Data:
The synthesized urazoles can be characterized by standard spectroscopic techniques.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| MTAD-Cyclopentadiene Adduct | 6.35 (t, 2H), 5.15 (m, 2H), 3.05 (s, 3H), 1.55 (m, 2H) | 158.5, 134.2, 65.8, 52.1, 25.3 |
| Representative 1-Arylurazole | Aromatic protons (m), 3.10 (s, 3H) | Aromatic carbons, 157.9, 155.4, 25.5 |
Note: The exact chemical shifts will vary depending on the specific structure of the urazole adduct.
Applications in Drug Development
The urazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[3] The synthetic accessibility of diverse urazole derivatives through MTAD chemistry makes this a powerful tool for generating compound libraries for drug discovery. Urazole-containing molecules have been investigated for their potential as:
-
Analgesics and Anti-inflammatory Agents: Certain fused pyrazolourazoles have shown promising activity.[3]
-
Antimicrobial and Antifungal Agents: The nitrogen-rich heterocyclic system is a common feature in many antimicrobial drugs.
-
Anticancer Agents: Some urazole derivatives have demonstrated cytotoxic activity against cancer cell lines.[3]
-
Enzyme Inhibitors: The urazole core can be functionalized to target specific enzyme active sites.
Conclusion
The synthesis of urazoles using this compound (MTAD) is a versatile and efficient method for accessing a wide range of heterocyclic compounds with significant potential in drug discovery and development. The Diels-Alder and dearomative cycloaddition reactions of MTAD provide reliable routes to bicyclic and 1-arylurazoles, respectively. The protocols provided herein offer a starting point for researchers to explore the synthesis and application of this important class of molecules. The ability to readily generate diverse urazole libraries will continue to fuel the discovery of new therapeutic agents.
References
Application Notes and Protocols for the MTAD Reaction with Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [4+2] cycloaddition reaction, particularly the Diels-Alder reaction, is a cornerstone of modern organic synthesis, enabling the rapid construction of complex cyclic molecules. Among the most reactive dienophiles is 4-methyl-1,2,4-triazoline-3,5-dione (MTAD), a vibrant red compound known for its high reactivity towards a wide range of dienes. This reactivity makes MTAD an invaluable tool in various applications, including the synthesis of novel therapeutic agents, bioconjugation, and materials science.
These application notes provide a detailed experimental protocol for the reaction of MTAD with dienes, guidance on data presentation, and visualizations to aid in understanding the experimental workflow. The protocols are based on established methodologies and are intended to be adaptable for various diene substrates.
Data Presentation
Quantitative data from the reaction of MTAD with a diene, such as a disubstituted bicycloalkadiene, can be effectively summarized for comparative analysis. Key parameters to include are reaction conditions, yield, and characterization data of the resulting Diels-Alder adduct.
Table 1: Summary of Quantitative Data for the Reaction of MTAD with a Disubstituted Bicycloalkadiene
| Parameter | Value |
| Reactants | |
| Diene | Dimethyl bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylate |
| Dienophile | This compound (MTAD) |
| Reaction Conditions | |
| Solvent | Anhydrous 1,2-dichloroethane |
| Temperature | Room Temperature |
| Reaction Time | 3 weeks |
| Product Information | |
| Product Name | Dimethyl 4-methyl-2,4,6-triazatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione-8,9-dicarboxylate |
| Yield | 15% |
| Appearance | White solid |
| Melting Point | 132-133 °C |
| Spectroscopic Data | |
| IR (cm-1) | 2962, 2927, 1774, 1712, 1441, 128, 1111, 784 |
| 1H NMR (400 MHz, CDCl3) | Specific chemical shifts and multiplicities would be listed here |
| HRMS (m/z) | Calculated and found mass-to-charge ratio would be listed here |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and purification of MTAD-diene adducts. The first protocol describes the general synthesis of the MTAD reagent, while the second outlines the Diels-Alder reaction with a generic diene, based on a procedure for a bicycloalkadiene.
Protocol 1: Synthesis of this compound (MTAD)
MTAD is a highly reactive reagent and is typically prepared immediately before use via the oxidation of 4-methylurazole.
Materials:
-
4-Methylurazole
-
Oxidizing agent (e.g., N-bromosuccinimide, tert-butyl hypochlorite)
-
Anhydrous solvent (e.g., dichloromethane, ethyl acetate)
-
Inert gas (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-methylurazole in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the oxidizing agent to the stirred solution. The reaction is often accompanied by a color change to a vibrant red, indicating the formation of MTAD.
-
Monitor the reaction by thin-layer chromatography (TLC) until all the 4-methylurazole has been consumed.
-
Upon completion, the reaction mixture containing the MTAD solution can be used directly in the subsequent Diels-Alder reaction. Alternatively, the solvent can be removed under reduced pressure to yield crude MTAD, which should be used without delay.
Caution: MTAD is a highly reactive and potentially hazardous compound. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 2: Diels-Alder Reaction of MTAD with a Diene
This protocol is a general procedure adaptable for various dienes. The reaction progress is easily monitored by the disappearance of the red color of MTAD.
Materials:
-
Solution of freshly prepared MTAD in an anhydrous solvent
-
Diene of interest
-
Anhydrous solvent (e.g., 1,2-dichloroethane, dichloromethane, acetone)
-
Silica (B1680970) gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the diene in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
To the stirred solution of the diene, add the freshly prepared solution of MTAD (typically 1 to 2 equivalents relative to the diene) at room temperature. The addition can be done dropwise or in one portion.
-
The reaction mixture will initially be deep red due to the color of MTAD. Stir the reaction at room temperature and monitor the progress by observing the disappearance of the red color. For less reactive dienes, heating to reflux may be necessary. Reaction times can vary from minutes to several days depending on the reactivity of the diene.
-
Once the red color has dissipated, indicating the consumption of MTAD, concentrate the reaction mixture in vacuo to remove the solvent.
-
Purify the resulting crude product by column chromatography on silica gel. A typical eluent is 100% ethyl acetate.
-
Combine the fractions containing the desired product, as identified by TLC, and remove the solvent under reduced pressure to yield the pure MTAD-diene adduct.
-
Characterize the final product by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Visualizations
Diagrams can be a powerful tool for visualizing experimental workflows and the underlying chemical transformations.
Caption: Workflow for the preparation and reaction of MTAD with a diene.
Caption: Mechanism of the MTAD Diels-Alder reaction.
Application Notes and Protocols: Solvent Effects on MTAD Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) is a highly reactive dienophile and enophile widely utilized in organic synthesis, particularly in the context of bioconjugation and drug development. Its rapid reactivity, often occurring at room temperature, makes it an invaluable tool for modifying complex molecules. The kinetics of MTAD reactions, such as the Diels-Alder and ene reactions, are profoundly influenced by the solvent in which they are performed. Understanding these solvent effects is crucial for optimizing reaction conditions, controlling selectivity, and achieving desired reaction outcomes. This document provides a detailed overview of solvent effects on MTAD reaction kinetics, experimental protocols for their study, and relevant mechanistic information.
Data Presentation: Solvent Effects on Reaction Kinetics
The choice of solvent can alter reaction rates by orders of magnitude. This is primarily due to the differential stabilization of the ground state reactants and the transition state. While extensive kinetic data for MTAD across a broad spectrum of solvents is dispersed in the literature, the reaction of its close and frequently used analog, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), with β-pinene (an ene reaction) provides an excellent illustration of the magnitude of these effects. The trends observed with PTAD are generally applicable to MTAD due to their structural and electronic similarities.
Table 1: Second-Order Rate Constants for the Ene Reaction of 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) with β-Pinene in Various Solvents at 25°C.
| Solvent | Dielectric Constant (ε) | Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| n-Hexane | 1.88 | 1.1 |
| Cyclohexane | 2.02 | 1.5 |
| Carbon Tetrachloride | 2.23 | 4.3 |
| Toluene | 2.38 | 1.6 |
| Benzene | 2.27 | 2.4 |
| 1,2-Dichloroethane (B1671644) | 10.36 | 2.5 |
| Ethyl Acetate | 6.02 | 0.2 |
| Dioxane | 2.21 | 0.3 |
| Acetonitrile | 37.5 | 0.1 |
Data adapted from a study on PTAD, which serves as a representative model for MTAD reactivity trends.
It is noteworthy that there is not a simple correlation between the reaction rate and solvent polarity (dielectric constant). Specific solvent-solute interactions, such as hydrogen bonding and the solvent's ability to solvate the transition state, play a significant role.
Experimental Protocols
I. Synthesis of this compound (MTAD)
MTAD is typically synthesized by the oxidation of N-methylurazole.
Materials:
-
N-methylurazole
-
1,4-diazabicyclo[2.2.2]octane-dibromine complex (DABCO-Br₂)
-
Anhydrous 1,2-dichloroethane
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Filtration apparatus
Procedure:
-
Dissolve N-methylurazole in anhydrous 1,2-dichloroethane in a round-bottom flask.
-
Add the DABCO-Br₂ oxidant to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the solid N-methylurazole and the formation of a deep red solution of MTAD.
-
Upon completion, the reaction mixture can be filtered to remove any solid byproducts.
-
The resulting red solution of MTAD in 1,2-dichloroethane can be used directly for subsequent kinetic experiments or the solvent can be carefully removed in vacuo if the solid is required. Caution: MTAD is a reactive compound and should be handled with care, protected from light and moisture.
II. Protocol for Kinetic Analysis of MTAD Reactions via UV-Vis Spectrophotometry
The intense red color of MTAD, which disappears as it reacts, provides a convenient handle for monitoring reaction kinetics using UV-Visible spectrophotometry.
Materials and Equipment:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Stock solution of freshly prepared MTAD in the desired solvent
-
Solution of the diene or ene reactant in the same solvent
-
Thermostated bath
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for MTAD in the chosen solvent. This is typically in the visible region, giving rise to its red color.
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of MTAD of a known concentration (e.g., 1-5 mM) in the desired solvent.
-
Prepare a solution of the diene or ene reactant at a significantly higher concentration (pseudo-first-order conditions, e.g., 10-20 fold excess) in the same solvent.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature.
-
Place a cuvette containing the diene/ene solution into the holder and allow it to thermally equilibrate.
-
To initiate the reaction, rapidly inject a small, known volume of the MTAD stock solution into the cuvette and mix thoroughly.
-
Immediately begin recording the absorbance at the predetermined λ_max as a function of time. The data acquisition should continue until the absorbance reaches a stable baseline, indicating the complete consumption of MTAD.
-
-
Data Analysis:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay function: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.
-
The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the reactant in excess: k₂ = k_obs / [Diene/Ene].
-
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for studying the solvent effects on MTAD reaction kinetics.
Ene Reaction Signaling Pathway
The "ene" reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a reactive component with a multiple bond (the "enophile," in this case, MTAD). The following diagram illustrates the concerted mechanism.
Troubleshooting & Optimization
Technical Support Center: Optimizing MTAD Cycloadditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) cycloadditions.
Frequently Asked Questions (FAQs)
Q1: What is MTAD and what are its primary applications in organic synthesis?
A1: MTAD (this compound) is a highly reactive and versatile dienophile used extensively in cycloaddition reactions.[1][2] Its high reactivity makes it suitable for a range of transformations, including Diels-Alder cycloadditions, [2+2] cycloadditions, and Alder-ene reactions.[1] These reactions are valuable for creating complex molecular architectures from simple aromatic and aliphatic precursors.
Q2: What are the typical reaction conditions for an MTAD cycloaddition?
A2: MTAD cycloadditions can be performed under various conditions depending on the substrate. Common solvents include dichloromethane, chloroform, tetrahydrofuran (B95107) (THF), and acetonitrile.[2][3] Due to the high reactivity of MTAD and the potential for retro-cycloaddition of the product, reactions are often conducted at low temperatures, such as -78 °C.[1][3] Some reactions can also be performed at room temperature.[2][4] In some cases, visible light photocatalysis is employed to facilitate the reaction.[3]
Q3: Are there any specific safety precautions to consider when working with MTAD?
A3: While newer, safer synthesis routes for MTAD have been developed, it is still a highly reactive reagent and should be handled with care.[5][6] It is advisable to handle MTAD in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Historical preparation methods for MTAD were known to be hazardous, so it is crucial to follow modern, vetted procedures.[1]
Q4: How can I prepare and purify MTAD in the lab?
A4: A scalable and safer, sublimation-free route to MTAD has been developed, which is a significant improvement over older methods that involved hazardous reagents and a difficult sublimation process.[1][5] This modern protocol involves the oxidation of a urazole (B1197782) precursor, followed by a simple filtration to yield MTAD of high purity.[1][6] This method has been shown to produce MTAD with synthetic efficiency equivalent to that of sublimed MTAD.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Impure MTAD: Residual impurities from the synthesis can inhibit the reaction. | Ensure high purity of MTAD. If using a sublimation-free protocol, ensure the oxidation and filtration steps are performed carefully.[1] Consider preparing fresh MTAD before use. |
| Retro-cycloaddition: The cycloadduct may be thermally unstable and reverting to starting materials.[3] | Perform the reaction at a lower temperature (e.g., -78 °C). Monitor the reaction progress closely and work it up as soon as it is complete.[3] | |
| Slow Reaction Rate: The diene may be electronically deactivated (e.g., by electron-withdrawing groups).[4] | Increase the reaction time or consider photolytic conditions (visible light) if applicable to your substrate.[3][4] A change in solvent to one that better solvates the transition state may also be beneficial.[7] | |
| Formation of Side Products | Di-addition or Rearrangement: Highly reactive dienes or reaction conditions may favor the formation of multiple adducts or rearranged products.[2][4] | Use a stoichiometric amount of MTAD and add it slowly to the reaction mixture. Optimize the reaction temperature and solvent to favor the desired product. |
| Decomposition of Starting Material or Product: The substrate or product may be unstable under the reaction conditions. | Screen different solvents and reaction temperatures. Ensure the reaction is performed under an inert atmosphere if any of the components are sensitive to air or moisture. | |
| Difficulty in Product Purification | Product Instability: The cycloadduct may be unstable on silica (B1680970) gel or during solvent evaporation. | Minimize the time the product is on a chromatography column. Consider alternative purification methods such as recrystallization or precipitation. Keep the product at a low temperature during and after purification.[3] |
| Similar Polarity of Product and Starting Materials: The product and unreacted starting materials may have very similar Rf values, making chromatographic separation challenging. | If possible, use an excess of the more volatile reactant to drive the reaction to completion, simplifying the workup. Explore different solvent systems for chromatography. |
Data Presentation: Optimization of MTAD Synthesis
The following tables summarize the optimization of the final two steps in a modern, scalable synthesis of MTAD.[1]
Table 1: Optimization of the Urazole Cyclization
| Entry | Base (2.0 equiv) | Solvent (1.0 M) | Temperature | Time (h) | Yield of Urazole (%) |
| 1 | KOH | Water | Reflux | 6 | 70 |
| 2 | K₂CO₃ | Water | Reflux | 12 | <5 |
| 3 | K₂CO₃ | Methanol (B129727) | 65 °C | 6 | 90 |
| 4 | K₂CO₃ | Ethanol | 65 °C | 12 | 85 |
Data sourced from Siddiqi et al., Org. Process Res. Dev. 2020, 24, 12, 2953–2959.[1]
Table 2: Optimization of Urazole Oxidation to MTAD
| Entry | Oxidant (equiv) | Solvent | Temperature | Time (min) | Yield of MTAD (%) |
| 1 | t-BuOCl (1.05) | Ethyl Acetate (B1210297) | 0 °C | 30 | 98 |
| 2 | NCS (1.05) | Ethyl Acetate | 0 °C | 60 | 75 |
| 3 | NBS (1.05) | Ethyl Acetate | 0 °C | 60 | 60 |
Data sourced from Siddiqi et al., Org. Process Res. Dev. 2020, 24, 12, 2953–2959.[1]
Experimental Protocols
Protocol 1: Scalable, Sublimation-Free Synthesis of MTAD
This protocol is adapted from the work of Sarlah and coworkers.[1]
Step 1: Urazole Synthesis
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To a solution of the acyclic precursor (1.0 equiv) in methanol (1.0 M), add potassium carbonate (2.0 equiv).
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Heat the mixture to 65 °C and stir for 6 hours.
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Cool the reaction to room temperature and acidify with concentrated HCl.
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Remove the solvent under reduced pressure and dry the resulting solid mixture of urazole and KCl under high vacuum. This mixture can be used in the next step without further purification.
Step 2: Oxidation to MTAD
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Suspend the crude urazole/KCl mixture (1.0 equiv of urazole) in ethyl acetate (0.75–1.0 M).
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Cool the suspension to 0 °C in an ice bath.
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Add tert-butyl hypochlorite (B82951) (t-BuOCl, 1.05 equiv) dropwise over 10 minutes. The solution will turn deep red.
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Stir the reaction at 0 °C for 30 minutes.
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Filter the reaction mixture through a pad of Celite to remove the salts.
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The resulting red filtrate is a solution of MTAD in ethyl acetate, which can be used directly or the solvent can be carefully removed under reduced pressure at low temperature to yield MTAD as a red solid.
Protocol 2: General Procedure for a Diels-Alder Reaction with MTAD
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Dissolve the diene (1.0 equiv) in a suitable solvent (e.g., dichloromethane, 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
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In a separate flask, dissolve MTAD (1.0-1.1 equiv) in the same solvent.
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Add the MTAD solution dropwise to the cooled diene solution. The characteristic red color of MTAD should disappear upon reaction.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, quench the reaction if necessary (e.g., with a small amount of a reactive alkene like cyclohexene (B86901) to consume any excess MTAD).
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Allow the reaction to warm to room temperature and remove the solvent under reduced pressure.
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Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for a typical MTAD cycloaddition.
Caption: Troubleshooting workflow for low yield in MTAD cycloadditions.
Caption: Key factors influencing the success of MTAD cycloadditions.
References
- 1. Development of a Scalable and Sublimation-Free Route to MTAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Rejuvenation of dearomative cycloaddition reactions via visible light energy transfer catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04421A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a Scalable and Sublimation-Free Route to MTAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 4-methyl-1,2,4-triazoline-3,5-dione (MTAD)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methyl-1,2,4-triazoline-3,5-dione (MTAD).
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving MTAD, focusing on side reactions and byproduct formation.
Issue 1: Formation of Multiple Products in Reactions with Alkenes.
Question: I am reacting MTAD with an alkene and obtaining a mixture of products instead of the expected single adduct. What are the possible side reactions?
Answer: Reactions of MTAD with alkenes, particularly styrenes, can lead to several products depending on the reaction conditions. For instance, the reaction with β,β-dimethyl-p-methoxystyrene in a non-polar solvent like chloroform (B151607) can yield an ene adduct, two stereoisomeric [4+2]/ene diadducts, and a minor double Diels-Alder diadduct.[1] The formation of these byproducts is influenced by factors such as solvent and temperature.
A proposed mechanism involves the formation of an aziridinium (B1262131) imide intermediate, which leads to the ene adduct, and an open zwitterionic intermediate. This zwitterion has a sufficient lifetime to allow for bond rotation and subsequent reactions, leading to the [4+2] cycloadduct which can then react with a second molecule of MTAD.[1]
Troubleshooting Steps:
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Solvent Selection: The choice of solvent is critical. In a protic solvent like methanol, the zwitterionic intermediate can be trapped, leading to a single regioisomeric methoxy (B1213986) adduct with almost complete loss of stereochemistry.[1] Consider using a protic solvent if the desired product can be formed through solvent trapping of an intermediate.
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Temperature Control: The relative distribution of products can be temperature-dependent. Lower temperatures may favor the kinetically controlled ene reaction, while higher temperatures can lead to the formation of thermodynamically more stable diadducts.[1] It is recommended to run the reaction at a lower temperature to improve the selectivity for the ene product.
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Substrate Electronic Effects: For reactions with dienes, the electronic nature of the substrate can influence the product outcome. Dienes substituted with electron-withdrawing groups may lead to the formation of "insertion" products in addition to the expected homo-Diels-Alder adducts.[2] If you are using a substituted diene, be aware of this potential side reaction.
Logical Relationship of Product Formation
Caption: Factors influencing product formation in MTAD-alkene reactions.
Issue 2: Low Reaction Yield or Inconsistent Results.
Question: My reaction with MTAD is giving a low yield or the results are not reproducible. What could be the cause?
Answer: The purity of MTAD is crucial for its reactivity. Historically, MTAD required purification by sublimation, a process that can be hazardous and has hampered its large-scale application.[3] Impurities in the starting material can lead to lower yields and inconsistent results.
A scalable and sublimation-free synthesis of MTAD has been developed, which may provide a more consistent and safer source of the reagent.[3] When this sublimation-free MTAD was used in an enantioselective carboamination of benzene, it resulted in only a minor decrease in yield (59% vs. 65%) compared to freshly sublimed MTAD, with no loss of enantioselectivity.[3]
Troubleshooting Steps:
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Reagent Purity: Ensure you are using high-purity MTAD. If you are synthesizing it in-house, consider the purification method. The use of MTAD from a reliable commercial source or synthesized via a validated, safe protocol is recommended.[3]
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Reaction Conditions: MTAD is a highly reactive dienophile.[3][4] Ensure that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reagent by atmospheric moisture or oxygen.
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Handling and Storage: Due to its reactivity, MTAD should be handled and stored with care. Avoid exposure to light and moisture.
Experimental Workflow: Purity Comparison
Caption: Comparison of MTAD purity on reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the common types of reactions where MTAD is used?
A1: MTAD is a versatile and powerful reagent primarily used in cycloaddition chemistry. Common transformations include Diels-Alder cycloadditions, [2+2] cycloadditions, and Alder-ene reactions.[3] It is also used in visible-light-mediated dearomative cycloadditions.[3]
Q2: What is the stereochemistry of MTAD reactions?
A2: The stereochemistry of MTAD reactions can be highly selective but is dependent on the reaction pathway. For example, in the reaction with β,β-dimethyl-p-methoxystyrene in chloroform, the ene adduct is formed with >97% syn-selectivity. However, the [4+2]/ene diadducts are formed with a 20% loss of stereochemistry at the methyl groups.[1] In methanol, the formation of methoxy adducts occurs with an almost complete loss of stereochemistry.[1]
Q3: Are there any safety concerns associated with the preparation of MTAD?
A3: Yes, traditional synthesis routes for MTAD have involved hazardous intermediates and a purification step by sublimation, which can be unsafe.[3] For instance, one older route involved the generation of a carcinogenic N-nitroso compound.[3] Newer, safer protocols have been developed to avoid toxic materials and the need for sublimation.[3]
Q4: Can MTAD be used in bioconjugation?
A4: Yes, due to their high reactivity and widespread reaction utility, triazolinediones like MTAD have found applications in the tagging of biological compounds.[3] However, as with any bioconjugation reaction, challenges such as maintaining the stability and functionality of the biomolecule, ensuring specificity, and managing reaction conditions must be addressed.[]
Quantitative Data Summary
| Reaction Substrate | Solvent | Temperature | Products | Product Distribution/Stereochemistry | Reference |
| β,β-dimethyl-p-methoxystyrene | Chloroform | Not specified | ene adduct, [4+2]/ene diadducts, double Diels-Alder diadduct | Ene adduct: >97% syn-selectivity; Diadducts: 20% loss of stereochemistry | [1] |
| β,β-dimethyl-p-methoxystyrene | Chloroform | Lower Temp | ene adduct favored | Entropically favorable | [1] |
| β,β-dimethyl-p-methoxystyrene | Chloroform | Higher Temp | [4+2]/ene diadducts are major products | - | [1] |
| β,β-dimethyl-p-methoxystyrene | Methanol | Not specified | Methoxy adduct | Almost complete loss of stereochemistry | [1] |
| Benzene (in enantioselective carboamination) | Not specified | Not specified | trans-1,2-carboamination product | 59% yield with filtered MTAD vs. 65% with sublimed MTAD; no loss of enantioselectivity | [3] |
Key Experimental Protocols
General Procedure for the Reaction of MTAD with β,β-dimethyl-p-methoxystyrene: [1]
The reaction of this compound (MTAD) with β,β-dimethyl-p-methoxystyrene is conducted in a solvent such as chloroform or methanol. The specific labeling of one of the methyl groups as CD3 can be used to examine the stereochemistry of the reaction. The product distribution is analyzed to determine the relative amounts of the ene adduct, [4+2]/ene diadducts, and any solvent-trapped adducts. The stereochemistry is determined by analyzing the isotopic distribution in the products. The effect of temperature on the product distribution in chloroform can be studied by running the reaction at different temperatures.
Protocol for Enantioselective Carboamination of Benzene using MTAD: [3]
In a nickel-catalyzed enantioselective trans-1,2-carboamination reaction, MTAD is employed. The reaction is carried out using either freshly sublimed MTAD or MTAD prepared via a sublimation-free protocol. The yield and enantioselectivity of the resulting carboamination product are then compared to assess the efficacy of the MTAD from different purification methods.
References
- 1. Stereochemistry in the reaction of this compound (MTAD) with beta,beta dimethyl-p-methoxystyrene. Are open biradicals the reaction intermediates? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a Scalable and Sublimation-Free Route to MTAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
Technical Support Center: Purification of Diels-Alder Adducts of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Diels-Alder adducts of 4-methyl-1,2,4-triazoline-3,5-dione (MTAD).
Troubleshooting Guides
This section addresses common issues encountered during the purification of MTAD Diels-Alder adducts.
Issue 1: Low or No Recovery of the Adduct After Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The bright red color of MTAD should disappear upon complete consumption. | Ensure the reaction goes to completion before initiating purification. |
| Adduct Instability | MTAD adducts can be thermally labile and may undergo a retro-Diels-Alder reaction, especially when heated. Avoid high temperatures during workup and purification. | Preservation of the adduct. |
| Adduct Hydrolysis | The urazole (B1197782) ring of the MTAD adduct can be susceptible to hydrolysis, particularly under acidic or basic conditions. Maintain neutral pH during aqueous workup steps. | Minimized decomposition of the adduct. |
| Adduct is Volatile | Some smaller adducts may be volatile. Avoid excessive drying under high vacuum or at elevated temperatures. | Improved recovery of the purified product. |
Issue 2: Difficulty in Separating the Adduct from Starting Materials or Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar Polarity of Adduct and Impurities | Optimize the solvent system for column chromatography. A gradient elution may be necessary. Test various solvent systems using TLC. | Successful separation of the adduct from impurities. |
| Co-crystallization of Adduct and Impurities | Screen a variety of solvents for recrystallization. The ideal solvent will dissolve the adduct at high temperatures but not at room temperature, while impurities remain soluble at all temperatures or are insoluble even at high temperatures.[1][2] | Formation of pure crystals of the Diels-Alder adduct. |
| Formation of Stereoisomers (Endo/Exo) | The Diels-Alder reaction can produce both endo and exo isomers, which may have very similar polarities.[3] Careful optimization of column chromatography, potentially using a less polar solvent system over a longer column, may be required. In some cases, separation may not be feasible by chromatography. | Separation of diastereomers, or a decision to proceed with the isomeric mixture. |
Issue 3: Product Appears Oily or Fails to Crystallize
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Residual Solvent | Ensure all solvent has been removed under reduced pressure. Co-evaporation with a solvent in which the product is soluble but has a higher boiling point (e.g., toluene) can help remove traces of lower-boiling solvents. | A solid or more viscous oil, ready for further purification. |
| Product is an Oil at Room Temperature | If the adduct is inherently an oil, purification by column chromatography is the preferred method. | A purified oil. |
| Inhibition of Crystallization by Impurities | Purify the crude product by column chromatography first to remove impurities that may be hindering crystallization. | A purified solid that can then be recrystallized if necessary. |
| Supersaturated Solution Fails to Nucleate | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line, or by adding a seed crystal of the pure product.[2] | Initiation of crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying MTAD Diels-Alder adducts?
A1: The most common purification methods are column chromatography and recrystallization. The choice of method depends on the physical state of the adduct (solid or oil) and the nature of the impurities. Simple filtration can sometimes be sufficient if the product precipitates cleanly from the reaction mixture.
Q2: How do I choose a solvent for recrystallizing my MTAD adduct?
A2: An ideal recrystallization solvent should dissolve the adduct poorly at room temperature but have high solubility at an elevated temperature.[1][2] It is often a trial-and-error process. Common solvent systems to screen include ethyl acetate (B1210297)/hexanes, dichloromethane/hexanes, and acetone/water.
Q3: What are typical conditions for column chromatography of MTAD adducts?
A3: Silica (B1680970) gel is the most common stationary phase for the purification of MTAD adducts. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent ratio should be determined by TLC analysis of the crude reaction mixture. A typical starting point is a 9:1 or 4:1 mixture of hexanes:ethyl acetate.
Q4: My MTAD adduct seems to be decomposing on the silica gel column. What can I do?
A4: The slightly acidic nature of silica gel can sometimes cause the degradation of sensitive adducts. In such cases, you can try neutralizing the silica gel by pre-treating it with a solution of triethylamine (B128534) in your eluent. Alternatively, using a different stationary phase like neutral alumina (B75360) may be beneficial.
Q5: How can I confirm the purity of my final product?
A5: The purity of the purified adduct should be assessed by multiple analytical techniques. These include:
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NMR Spectroscopy (¹H and ¹³C): To confirm the structure and check for the presence of impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the adduct.
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Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity for a solid compound.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation of the Column:
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Select an appropriately sized column based on the amount of crude material (typically a 20-50 fold excess of silica gel by weight).
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Pack the column with silica gel as a slurry in the initial, least polar eluent.
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Ensure the silica gel bed is compact and level, and add a thin layer of sand on top to prevent disturbance.
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Loading the Sample:
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Dissolve the crude adduct in a minimal amount of the chromatography eluent or a more polar solvent if necessary.
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
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Begin eluting with a non-polar solvent system, as determined by prior TLC analysis.
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Gradually increase the polarity of the eluent (gradient elution) to move the adduct down the column.
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Collect fractions and monitor the elution of the product by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified adduct under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
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Solvent Selection:
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In a small test tube, add a small amount of the crude solid.
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Add a potential recrystallization solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, it is not a good solvent.
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If the solid is insoluble at room temperature, heat the mixture. If the solid dissolves when hot, it is a potentially good solvent.
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Allow the hot solution to cool to room temperature and then in an ice bath to see if crystals form.
-
-
Recrystallization Procedure:
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Dissolve the crude solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
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If there are any insoluble impurities, perform a hot filtration to remove them.
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Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Dry the crystals under vacuum.
-
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography of MTAD Adducts
| Diene Partner | Stationary Phase | Eluent System (v/v) | Approximate Rf of Adduct | Reference |
| Cyclopentadiene | Silica Gel | Hexanes:Ethyl Acetate (9:1) | 0.3-0.4 | General Knowledge |
| Anthracene | Silica Gel | Dichloromethane:Hexanes (1:1) | 0.4-0.5 | General Knowledge |
| 1,3-Butadiene | Silica Gel | Hexanes:Ethyl Acetate (4:1) | 0.2-0.3 | General Knowledge |
Note: These are starting points and will likely require optimization for specific adducts.
Table 2: Example Solvents for Recrystallization of MTAD Adducts
| Adduct Type | Recrystallization Solvent(s) | Outcome | Reference |
| Solid, non-polar adducts | Hexanes or Heptane | Crystalline solid | General Knowledge |
| Solid, moderately polar adducts | Ethyl Acetate / Hexanes | Crystalline solid | General Knowledge |
| Solid, polar adducts | Acetone or Ethanol / Water | Crystalline solid | General Knowledge |
Note: The ideal solvent must be determined experimentally for each new adduct.
Visualizations
References
- 1. Stereochemistry in the reaction of this compound (MTAD) with beta,beta dimethyl-p-methoxystyrene. Are open biradicals the reaction intermediates? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Stability Issues with 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MTAD) and what are its primary applications?
A1: this compound (MTAD) is a highly reactive dienophile and a powerful reagent used in various chemical transformations.[1][2][3] Its primary applications are in cycloaddition chemistry, including Diels-Alder reactions, [2+2] cycloadditions, and Alder-ene reactions.[2] It is known for its high reactivity, which also contributes to its stability challenges.
Q2: What are the primary stability concerns associated with MTAD?
A2: MTAD is sensitive to heat, air, and moisture.[2] Heat can cause decomposition, especially at temperatures around its sublimation point (50 °C).[2] Exposure to moisture can lead to hydrolysis and degradation. The compound's high reactivity also makes it susceptible to reactions with various nucleophiles.
Q3: How should MTAD be properly stored to ensure its stability?
A3: To maintain its integrity, MTAD should be stored in a freezer, typically at -20°C or between 2-8°C, under an inert atmosphere such as argon or nitrogen.[4][5] The container must be kept tightly closed to prevent exposure to moisture and air.
Q4: What are the signs of MTAD degradation?
A4: Fresh, pure MTAD is typically a pink or red crystalline solid.[1] A loss of this characteristic color is a visual indicator of decomposition. In solution, degradation can be monitored by the disappearance of its distinct absorbance maximum using UV-Vis spectroscopy.
Q5: Can MTAD be used in aqueous or biological media?
A5: While some reactions can be performed in aqueous solutions, it's important to note that the electron-deficient tetrazine ring in similar compounds can be attacked by nucleophiles, which are abundant in biological samples (e.g., thiols in cysteine).[4] This can lead to the breakdown of the reagent.[4] Therefore, using freshly prepared solutions and considering the stability of MTAD in the specific biological medium is crucial.[4]
Q6: What solvents are recommended for dissolving MTAD?
A6: MTAD has limited solubility. It is slightly soluble in Dimethyl Sulfoxide (DMSO), sparingly soluble in Chloroform, and slightly soluble in Ethyl Acetate and Methanol.[5] Always use anhydrous solvents to prepare fresh solutions immediately before use.[4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with MTAD.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degradation of MTAD: The reagent may have degraded due to improper storage or handling. | 1. Confirm that MTAD was stored at -20°C under an inert atmosphere and protected from moisture.[4] 2. Allow the vial to warm to room temperature before opening to prevent condensation.[4] 3. Always prepare fresh solutions of MTAD for your experiments.[4] 4. Use UV-Vis spectroscopy to check the quality of your MTAD stock by observing its characteristic absorbance. |
| Incorrect Stoichiometry: The molar ratio of reactants may not be optimal. | For reactions like bioconjugation, it is common to use a slight molar excess (1.5 to 2-fold) of one reactant to drive the reaction to completion.[6] | |
| Reactants are too dilute: The reaction is a second-order process, and low concentrations will slow the reaction rate.[4] | Increase the concentration of the reactants if possible, while ensuring solubility. | |
| Reaction is Slow or Fails to Reach Completion | Degraded Reactants: Not only MTAD, but the reaction partner (e.g., the diene) may also be unstable. | Verify the integrity of all reactants. Use freshly prepared solutions and store all reagents under appropriate conditions (e.g., desiccated, protected from light).[6] |
| Steric Hindrance: Bulky substituents on either MTAD or the reaction partner may be impeding the reaction. | Consider if steric hindrance is a factor in your molecular design. In some cases, introducing a spacer can alleviate this issue. | |
| Formation of Unexpected Side Products | Impure Starting Materials: Contaminants in the reactants or solvent can lead to competing side reactions. | Ensure all starting materials and solvents are of high purity and free from impurities.[6] |
| Reaction with Nucleophiles: In biological samples, MTAD can react with nucleophiles like thiols (e.g., from cysteine or glutathione), leading to its breakdown.[4] | Consider using a more stable derivative if working in a complex biological medium. Protecting sensitive functional groups may be necessary. | |
| Oxidation: Reactants may be sensitive to oxidation by dissolved oxygen. | If your molecules are sensitive to oxidation, degassing the reaction buffer can help prevent the formation of oxidation-related side products.[6] |
Quantitative Stability Data
While specific shelf-life data under varied quantitative conditions is limited in publicly available literature, the following table summarizes the key factors affecting MTAD stability and best practices to mitigate degradation.
| Factor | Impact on Stability | Best Practices & Recommendations | Citation(s) |
| Temperature | High temperatures, even moderate heat (e.g., 50°C), can induce decomposition and sublimation, leading to significant yield variability. | Store MTAD in a freezer at -20°C or 2-8°C. Avoid prolonged exposure to heat during experiments. | [2] |
| Moisture / Air | MTAD is sensitive to moisture, which can cause hydrolysis and degradation. Exposure to air can also lead to decomposition. | Store in a tightly sealed container under an inert gas (e.g., argon or nitrogen). Allow the container to warm to room temperature before opening to prevent moisture condensation. | [4] |
| Light | Photochemical reactions can occur, especially with aromatic substrates, leading to different products than expected from thermal reactions. | Store the compound protected from light. Conduct light-sensitive reactions in amber vials or with the exclusion of light. | [7] |
| pH | While many reactions are robust across a physiological pH range, highly alkaline conditions (pH > 10) can cause decomposition of the triazoline ring structure. | Maintain the reaction pH within a neutral or slightly acidic range (pH 6-9) unless the specific protocol requires otherwise. Buffer the reaction mixture appropriately. | [4] |
| Nucleophiles | The electron-deficient ring is susceptible to attack by nucleophiles (e.g., thiols), leading to reagent degradation, particularly in biological samples. | Use fresh solutions. If working with thiol-rich samples, consider using more stable derivatives or purification steps to remove interfering nucleophiles. | [4] |
Experimental Protocols
1. Protocol for Proper Storage and Handling of MTAD
-
Storage: Upon receipt, store the MTAD container in a freezer at -20°C under an inert atmosphere. Ensure the cap is tightly sealed.
-
Handling:
-
Before use, remove the container from the freezer and allow it to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing inside the vial upon opening.
-
Handle MTAD in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
If the entire container will not be used, blanket the headspace with a dry, inert gas (e.g., argon or nitrogen) before resealing and returning to the freezer.
-
2. Protocol for Preparation of a Fresh MTAD Solution
-
Bring the MTAD vial to room temperature as described above.
-
Using a calibrated microbalance, weigh the desired amount of MTAD in a dry, clean vial.
-
Add the appropriate volume of anhydrous solvent (e.g., DMSO, Chloroform) to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution. The solution should have a characteristic pink/red color.
-
Use the solution immediately for the best results. Do not store MTAD solutions for extended periods.
3. General Protocol for a Diels-Alder Reaction with MTAD
-
Dissolve the diene substrate in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or chloroform) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to the desired reaction temperature (often 0°C or room temperature, depending on the diene's reactivity).
-
Prepare a fresh solution of MTAD in the same solvent.
-
Add the MTAD solution dropwise to the stirred diene solution. The disappearance of the red color of MTAD indicates the progress of the reaction.
-
Allow the reaction to stir for the specified time or until the red color has completely faded.
-
Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical method.
-
Upon completion, quench the reaction if necessary and proceed with the workup and purification of the cycloaddition product.
Diagrams
Caption: Troubleshooting workflow for low product yield in MTAD reactions.
Caption: Conceptual pathway for the degradation of MTAD by nucleophiles.
References
- 1. This compound | 13274-43-6 [chemicalbook.com]
- 2. Development of a Scalable and Sublimation-Free Route to MTAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 13274-43-6 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: MTAD Stability and Handling
This guide provides researchers, scientists, and drug development professionals with comprehensive information on preventing the degradation of MTAD (a Mixture of Tetracycline (B611298), an Acid, and a Detergent) during storage and use.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of MTAD.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Brownish or Red-Purple Discoloration of Solution | Interaction with sodium hypochlorite (B82951) (NaOCl) remaining in the experimental environment (e.g., root canal, reaction vessel).[1][2] This is a redox reaction where NaOCl oxidizes the doxycycline (B596269) component of MTAD.[1][2] | - Thoroughly rinse the system with sterile distilled water or a reducing agent like ascorbic acid after using NaOCl and before introducing MTAD.[1] - Use MTAD as the final irrigant, with no other solutions applied afterward.[3][4] |
| Yellow Precipitate Formation | Mixing or sequential use of MTAD and NaOCl.[5][6] | - Avoid direct mixing of MTAD and NaOCl. - If sequential use is necessary, ensure thorough flushing with an intermediate rinse (e.g., sterile water, ascorbic acid) to remove all traces of NaOCl before MTAD application.[1] |
| Powder (Doxycycline) Does Not Dissolve Completely | - Insufficient mixing time. - Vigorous shaking introduced excessive bubbles, preventing proper wetting of the powder.[2] | - Gently rock the bottle and syringe combination back and forth for at least 60 seconds.[3] - If undissolved particles are visible, express the solution back into the bottle and continue gentle mixing.[7] Avoid vigorous shaking.[2] |
| Solution Appears Cloudy or Hazy (Not Due to NaOCl) | - Use of non-sterile or impure water for reconstitution (if not using the supplied liquid). - Temperature fluctuations during storage of the mixed solution. | - Only use the liquid provided by the manufacturer (BioPure MTAD Part A) for reconstitution. - Store the mixed solution under refrigeration as recommended and avoid temperature cycling.[3][4] |
| Reduced Antimicrobial Efficacy | - Degradation of doxycycline due to improper storage (exposure to light, high temperatures).[8] - Interaction with NaOCl, which can lead to a partial loss of antimicrobial substantivity.[9] - Using a lower dosage than recommended.[4] | - Store both unmixed and mixed components under recommended conditions. - Follow the correct irrigation protocol to prevent NaOCl interaction.[1] - Use the full recommended volume of MTAD for the experiment.[7] |
Frequently Asked Questions (FAQs)
Storage and Stability
-
Q1: How should the unmixed components of MTAD be stored? A1: Both the powder (doxycycline) and the liquid (citric acid and detergent solution) should be stored at room temperature, protected from direct sunlight.[3][4]
-
Q2: Once mixed, how long is the MTAD solution stable? A2: The mixed solution is stable for up to 48 hours if stored under refrigeration (32-38°F or 0-3°C).[3][4] It is recommended to mark the date and time on the syringe containing the mixed solution.[3]
-
Q3: Can I use the mixed MTAD solution if it has been left at room temperature for several hours? A3: It is not recommended. The stability of the mixed solution is significantly reduced at room temperature. For optimal performance and to prevent degradation, the mixed solution should be refrigerated if not used immediately.[3][4]
-
Q4: Does exposure to light affect MTAD? A4: Yes, the doxycycline component of MTAD is sensitive to light.[8] Light exposure, especially in the presence of oxygen and moisture, can accelerate its degradation through photodegradation.[8] Both unmixed and mixed solutions should be protected from direct light.
Usage and Interactions
-
Q5: Why does MTAD turn brown when it comes into contact with sodium hypochlorite (NaOCl)? A5: The color change is due to a chemical reaction between NaOCl and doxycycline. NaOCl is a strong oxidizing agent that causes the photo-oxidation of doxycycline, resulting in a red-purple or brownish degradation product.[1][2] This reaction also reduces the antimicrobial effectiveness of MTAD.[9]
-
Q6: How can I prevent the discoloration and degradation of MTAD when using it after NaOCl? A6: To prevent this interaction, you can rinse the NaOCl-treated area with a reducing agent, such as ascorbic acid, before applying MTAD.[1] This neutralizes the oxidizing effect of any residual NaOCl.
-
Q7: Are there any other solutions that should not be used with MTAD? A7: It is recommended to use MTAD as the final irrigant in a sequence.[4] Do not flush or irrigate with any other solutions after applying MTAD to ensure its intended effect is not compromised.[4]
-
Q8: What is the correct way to mix the two components of MTAD? A8: Inject the liquid from the syringe into the powder bottle. Hold the bottle and syringe together and gently rock them back and forth for about 60 seconds. Do not shake vigorously, as this can create bubbles that may interfere with its application.[2]
Quantitative Data on Doxycycline Degradation
The stability of MTAD is primarily linked to the stability of its active antibiotic component, doxycycline. The following table summarizes data from a study on doxycycline degradation under specific stress conditions. Note that these conditions were applied to a solution of doxycycline, and degradation rates may vary in the complete MTAD formulation.
| Condition | Time | Doxycycline Remaining (%) | Degradation Products Detected |
| Daylight Exposure at 40°C | 17 hours | 94.4% | Impurity 4 appeared |
| Daylight Exposure at 40°C | 23 hours | 94.2% | Impurities 1, 2, and 4 increased |
| Daylight Exposure at 40°C | 33 hours | 93.7% | Impurities 1, 2, and 4 continued to increase |
| Daylight Exposure at 40°C | 5.5 days | 90.7% | Impurities 5 to 13 appeared |
Data adapted from a stability study on doxycycline solution exposed to light and elevated temperature.[10]
Experimental Protocols
Protocol for Preventing NaOCl-Induced Degradation
This protocol is designed for applications where NaOCl is used prior to MTAD, such as in endodontic irrigation.
-
Initial NaOCl Irrigation: Use NaOCl (e.g., 1.3%) as the initial irrigant during the experimental procedure as required.
-
Removal of NaOCl: After the NaOCl step is complete, thoroughly flush the system with sterile distilled water to remove the bulk of the NaOCl.
-
Neutralization of Residual NaOCl: Prepare a sterile solution of ascorbic acid (e.g., 10%). Flush the system with the ascorbic acid solution. This will act as a reducing agent to neutralize any remaining traces of the oxidizing agent NaOCl.[1]
-
Final Water Rinse: Flush the system again with sterile distilled water to remove the ascorbic acid solution.
-
MTAD Application: Prepare the MTAD solution according to the manufacturer's instructions. Apply the freshly mixed MTAD to the system as the final step.
-
Drying: After the recommended contact time, dry the area as required for your experiment. Do not rinse with any other solution after the MTAD application.[4]
Protocol for Stability Testing of MTAD via HPLC
This protocol provides a framework for researchers to quantify the doxycycline concentration in their MTAD solution over time. It is based on established HPLC methods for doxycycline analysis and should be validated by the user for their specific equipment and conditions.
-
Preparation of Standards:
-
Prepare a stock solution of doxycycline hyclate reference standard in a suitable solvent (e.g., mobile phase or deionized water).
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the MTAD samples.
-
-
Sample Preparation:
-
Prepare a fresh batch of MTAD solution according to the manufacturer's instructions. This will be your "Time 0" sample.
-
Dilute an aliquot of the MTAD solution with the mobile phase to a final concentration within the calibration range.
-
Store the remaining MTAD solution under the desired test conditions (e.g., refrigerated at 4°C, room temperature at 25°C, elevated temperature at 40°C, exposed to a specific light source).
-
At specified time points (e.g., 6, 12, 24, 48 hours), withdraw an aliquot of the stored MTAD, and dilute it with the mobile phase in the same manner as the "Time 0" sample.
-
-
HPLC Conditions (Recommended Starting Point):
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.01 M oxalic acid or a phosphate (B84403) buffer), adjusted to an acidic pH (e.g., pH 4.0).[11][12] The exact ratio should be optimized for best separation.
-
Detection: UV detector set at approximately 350 nm.[12]
-
Column Temperature: Ambient or controlled (e.g., 25-30°C).[11][13]
-
Injection Volume: 20-50 µL.[12]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the doxycycline standard against its concentration.
-
For each MTAD sample, determine the peak area corresponding to doxycycline.
-
Use the calibration curve to calculate the concentration of doxycycline in each sample at each time point.
-
Calculate the percentage of doxycycline remaining at each time point relative to the "Time 0" sample to determine the degradation rate.
-
Visualizations
Caption: Factors leading to the degradation of MTAD.
Caption: Workflow to prevent MTAD degradation by NaOCl.
References
- 1. Potential iatrogenic tetracycline staining of endodontically treated teeth via NaOCl/MTAD irrigation: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mixture tetracycline citric acid and detergent – A root canal irrigant. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dentsplysirona.com [dentsplysirona.com]
- 4. dentsplysirona.com [dentsplysirona.com]
- 5. biomedres.us [biomedres.us]
- 6. biomedres.us [biomedres.us]
- 7. dentsplysirona.com [dentsplysirona.com]
- 8. Mechanisms of Staining with Demeclocycline and Doxycycline Root Canal Medicaments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction in antimicrobial substantivity of MTAD after initial sodium hypochlorite irrigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Mitochondrial ADP/ATP Carrier (AAC/ANT)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low reactivity with the mitochondrial ADP/ATP carrier (AAC), also known as the adenine (B156593) nucleotide translocase (ANT). Given the ambiguity of the term "MTAD" in the context of mitochondrial transporters, this guide focuses on the well-characterized AAC, a key player in cellular energy metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the mitochondrial ADP/ATP carrier (AAC/ANT)?
The mitochondrial ADP/ATP carrier is a vital transport protein located in the inner mitochondrial membrane. Its primary function is to exchange cytosolic adenosine (B11128) diphosphate (B83284) (ADP) for adenosine triphosphate (ATP) synthesized within the mitochondria.[1][2][3] This process is crucial for supplying the cell with the energy required for various metabolic processes.
Q2: What are the primary substrates for the AAC?
The primary substrates for the AAC are ADP and ATP. The carrier facilitates a one-for-one exchange of these nucleotides across the inner mitochondrial membrane.
Q3: What factors can influence the activity of the AAC?
Several factors can impact the transport activity of the AAC, including:
-
Substrate Availability: The concentration of both ADP and ATP on either side of the inner mitochondrial membrane.
-
Mitochondrial Membrane Potential (ΔΨm): The electrochemical gradient across the inner membrane is a driving force for the exchange process.[4]
-
Lipid Environment: The composition of the mitochondrial membrane, particularly the presence of cardiolipin (B10847521), can affect carrier function.
-
Inhibitors: Specific inhibitors like carboxyatractyloside (B560681) (CATR) and bongkrekic acid (BKA) can block transport.[2]
-
Post-translational Modifications: Phosphorylation and other modifications can regulate AAC activity.
Troubleshooting Guide: Low Reactivity of AAC
This guide addresses common issues leading to lower-than-expected transport activity in AAC assays.
Problem 1: Low or No Transport Activity in Reconstituted Systems (Proteoliposomes)
| Possible Cause | Troubleshooting Step |
| Inefficient Reconstitution | Verify the protein concentration in proteoliposomes. Run an SDS-PAGE to confirm the presence and integrity of the purified AAC. Optimize the detergent removal method (e.g., dialysis, size-exclusion chromatography) to ensure proper vesicle formation. |
| Incorrect Liposome Composition | Ensure the lipid composition mimics the native inner mitochondrial membrane. The inclusion of cardiolipin is often crucial for optimal activity. |
| Inactive Protein | Confirm the activity of the purified protein before reconstitution using a binding assay with a labeled inhibitor (e.g., [³H]CATR). Ensure proper protein folding and stability during purification and storage. |
| Substrate Degradation | Prepare fresh ADP and ATP solutions for each experiment. ATP is particularly susceptible to hydrolysis. |
| Incorrect Assay Conditions | Optimize the assay buffer pH and ionic strength. Ensure the temperature is appropriate for the specific AAC isoform being studied. |
Problem 2: Low Transport Activity in Isolated Mitochondria
| Possible Cause | Troubleshooting Step |
| Damaged Mitochondria | Assess mitochondrial integrity using assays for outer membrane damage (e.g., cytochrome c release) or inner membrane potential (e.g., JC-1 staining). Optimize the isolation procedure to minimize mechanical stress. |
| Depleted Substrates | Ensure adequate concentrations of respiratory substrates to maintain the mitochondrial membrane potential, which is essential for AAC activity. |
| Presence of Endogenous Inhibitors | Long-chain fatty acids and their CoA esters can inhibit AAC.[5] Include fatty acid-free bovine serum albumin (BSA) in the assay buffer to sequester these inhibitors. |
| Competing Reactions | In permeabilized cells or crude mitochondrial preparations, other enzymes may consume ATP or ADP. Use specific inhibitors for these competing reactions if necessary.[6] |
Quantitative Data: Kinetic Parameters of AAC Isoforms
The kinetic parameters of the human mitochondrial ADP/ATP carrier (hANC) isoforms have been characterized, often using expression in a yeast model system. The following table summarizes these findings.
| Isoform | Vmax (nmol ADP/min/mg protein) | Km (µM) | Reference |
| hANC1p | ~30-40 | ~2.5-3.7 | [7] |
| hANC2p | ~30-40 | ~2.5-3.7 | [7] |
| hANC3p | ~80 | ~8.4 | [7] |
Note: These values were obtained from studies where human AAC isoforms were expressed in a yeast system and may vary depending on the experimental conditions and the system used.
Experimental Protocols
Protocol 1: Reconstitution of AAC into Proteoliposomes
-
Preparation of Liposomes:
-
Prepare a lipid mixture (e.g., phosphatidylcholine, phosphatidylethanolamine, and cardiolipin in a 4:4:1 molar ratio) in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film in a suitable buffer (e.g., 50 mM NaCl, 10 mM MOPS, pH 7.0) to form multilamellar vesicles.
-
Generate unilamellar vesicles by sonication or extrusion.
-
-
Solubilization of AAC:
-
Isolate mitochondria from the source tissue or expression system.
-
Solubilize the inner mitochondrial membrane with a non-ionic detergent (e.g., Triton X-100 or dodecyl maltoside).
-
Purify the AAC using methods like hydroxyapatite (B223615) chromatography.
-
-
Reconstitution:
-
Mix the purified, solubilized AAC with the prepared liposomes.
-
Remove the detergent slowly by dialysis or with bio-beads to allow the protein to insert into the lipid bilayer.
-
The resulting proteoliposomes should contain the AAC in a functional state.
-
Protocol 2: ADP/ATP Transport Assay in Proteoliposomes
-
Loading of Proteoliposomes:
-
Load the proteoliposomes with a high concentration of one substrate (e.g., 10 mM ATP) by freeze-thaw cycles or extrusion in the presence of the substrate.
-
Remove the external substrate by passing the proteoliposomes through a size-exclusion column.
-
-
Initiation of Transport:
-
Add the loaded proteoliposomes to an assay buffer containing a radiolabeled substrate (e.g., [¹⁴C]ADP).
-
-
Stopping the Reaction:
-
At various time points, stop the transport by adding a potent inhibitor (e.g., carboxyatractyloside).
-
Alternatively, rapidly separate the proteoliposomes from the external medium by passing them through a cation exchange column.
-
-
Quantification:
-
Measure the radioactivity incorporated into the proteoliposomes using liquid scintillation counting.
-
Calculate the initial rate of transport.
-
Visualizations
Caption: Experimental workflow for measuring AAC transport activity in a reconstituted system.
Caption: A logical flowchart for troubleshooting low AAC activity.
References
- 1. Membrane potential stimulates ADP import and ATP export by the mitochondrial ADP/ATP carrier due to its positively charged binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the proton transport mechanism of the mitochondrial ADP/ATP carrier: FA‐cycling hypothesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into multiple-step transport of mitochondrial ADP/ATP carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism behind mitochondria’s ADP import and ATP export - Nanion Technologies [nanion.de]
- 5. A Novel Kinetic Assay of Mitochondrial ATP-ADP Exchange Rate Mediated by the ANT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of ADP–ATP Exchange in Relation to Mitochondrial Transmembrane Potential and Oxygen Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Managing the stereoselectivity of 4-Methyl-1,2,4-triazoline-3,5-dione reactions
Welcome to the Technical Support Center for 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) Reactions. This resource provides researchers, scientists, and drug development professionals with targeted guidance on managing and controlling the stereoselectivity of reactions involving the highly reactive dienophile and enophile, MTAD.
Frequently Asked Questions (FAQs)
Q1: What types of reactions does this compound (MTAD) typically undergo?
A1: this compound is a highly reactive and versatile reagent known for its participation in a range of pericyclic reactions. The most common transformations include [4+2] Diels-Alder cycloadditions, Alder-ene reactions, and [2+2] cycloadditions.[1] Its high reactivity makes it suitable for applications in organic synthesis, functional materials development, and the tagging of biological compounds.[1]
Q2: What are the primary factors that control stereoselectivity in MTAD reactions?
A2: Stereoselectivity in MTAD reactions is governed by a combination of factors related to the substrate, reagents, and reaction conditions. Key influences include:
-
Reaction Mechanism: The reaction can proceed through concerted or stepwise pathways (e.g., involving zwitterionic or biradical intermediates).[2] Stepwise mechanisms can allow for bond rotation, potentially leading to a loss of stereochemistry.[2]
-
Temperature: Lower reaction temperatures often favor the kinetically controlled product and can enhance selectivity, particularly in ene reactions where lower temperatures favor the entropically favorable pathway.[2][3]
-
Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates. In some cases, polar solvents like methanol (B129727) can capture zwitterionic intermediates, leading to solvent-adducts and a loss of stereoselectivity.[2]
-
Steric and Electronic Effects: The steric bulk and electronic properties of substituents on both the diene/ene and the dienophile/enophile play a crucial role in dictating the facial selectivity of the approach.[3][4]
-
Catalysis: The use of Lewis acids or chiral catalysts can significantly influence both the rate and the stereochemical outcome of the reaction. Chiral catalysts are essential for achieving high enantioselectivity in asymmetric transformations.[3][5][6]
Q3: Can MTAD be used in asymmetric catalysis to produce enantiomerically pure compounds?
A3: Yes, achieving high enantioselectivity in MTAD reactions is possible through asymmetric catalysis. This typically involves the use of a chiral catalyst that can guide the reaction to form one enantiomer preferentially.[6] Strategies include employing chiral Lewis acids, chiral metal complexes, or organocatalysts to create a chiral environment around the reactants.[5][6][7] These catalysts influence the three-dimensional arrangement of atoms during the transition state, leading to high enantiomeric excess (ee).[6]
Troubleshooting Guide for Poor Stereoselectivity
This guide provides a systematic approach to diagnosing and resolving common issues related to poor stereoselectivity (both diastereoselectivity and enantioselectivity) in MTAD reactions.
Caption: Troubleshooting workflow for improving stereoselectivity.
Problem 1: Low Diastereomeric Ratio (d.r.) in a Diels-Alder or Ene Reaction.
-
Question: My reaction with a prochiral diene/ene is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
-
Answer:
-
Lower the Reaction Temperature: Many MTAD reactions exhibit temperature-dependent selectivity.[2] Running the reaction at lower temperatures (e.g., -78 °C) often favors the formation of the kinetically controlled product, which can lead to a higher diastereomeric ratio.[3] At higher temperatures, the reaction may approach thermodynamic equilibrium, or competing reaction pathways with lower activation barriers but less selectivity may become more prominent.[2]
-
Change the Solvent: The solvent can influence the transition state geometry. For reactions that may proceed through a polar, zwitterionic intermediate, a non-polar solvent (e.g., dichloromethane (B109758), chloroform, benzene) can disfavor this pathway relative to a more concerted, and often more stereoselective, mechanism.[2]
-
Introduce a Lewis Acid: For Diels-Alder reactions, a Lewis acid catalyst can coordinate to the dienophile, increasing its reactivity and potentially locking it into a conformation that enhances facial selectivity, leading to a higher preference for the endo or exo product.[3][8]
-
Analyze Steric and Electronic Factors: The stereochemical outcome is often dictated by minimizing steric repulsion in the transition state.[8] Analyze the approach of MTAD to the substrate. It may be possible to modify the substrate by introducing a bulky directing group to block one face of the diene or ene, thereby forcing the reaction to proceed with higher selectivity.
-
Problem 2: Low or No Enantiomeric Excess (e.e.) in an Asymmetric Reaction.
-
Question: I am attempting to synthesize a chiral molecule but the product is racemic. How can I induce enantioselectivity?
-
Answer:
-
Employ a Chiral Catalyst: To convert achiral starting materials into a chiral product with high enantioselectivity, a chiral catalyst is essential.[6] This is the cornerstone of asymmetric catalysis. The catalyst creates a chiral environment that differentiates the transition states leading to the two enantiomers.
-
Screen Catalyst Types: Different classes of catalysts may be effective.
-
Chiral Metal Complexes: Transition metals (e.g., Ru, Rh, Ir) combined with chiral ligands (e.g., BINAP, DuPhos) are powerful tools in asymmetric catalysis.[5][6][9]
-
Organocatalysts: Small organic molecules, such as chiral amines or thioureas, can be highly effective and offer mild reaction conditions.[6]
-
-
Optimize Catalyst Loading and Conditions: The catalyst loading, temperature, and solvent must be optimized. A systematic screening of these parameters is often necessary to achieve high enantiomeric excess.
-
Data Presentation: Factors Influencing Selectivity
The following tables summarize how different experimental parameters can affect the stereochemical outcome of MTAD reactions, based on established principles of stereocontrol.
Table 1: Effect of Temperature on Ene vs. [4+2] Product Distribution
| Temperature | Solvent | Major Product | Rationale | Source |
|---|---|---|---|---|
| Low (-78 °C) | Chloroform | Ene Adduct | The ene reaction is often entropically favored and is the kinetic product at lower temperatures. | [2] |
| High (Room Temp) | Chloroform | [4+2]/Ene Diadducts | At higher temperatures, the reaction can overcome the activation barrier for the [4+2] cycloaddition, which may be thermodynamically more stable or proceed via a different mechanism. |[2] |
Table 2: General Effects of Solvents and Catalysts on Stereoselectivity
| Condition | Parameter | Expected Outcome on Selectivity | Rationale | Source(s) |
|---|---|---|---|---|
| Solvent | Increasing Polarity | May decrease selectivity | Can stabilize polar, stepwise intermediates, allowing for bond rotation and loss of stereochemical information. | [2][3] |
| Catalyst | Lewis Acid (achiral) | May increase diastereoselectivity | Coordinates to the dienophile, enhancing facial differentiation and favoring a specific transition state (e.g., endo). | [3][8] |
| Catalyst | Chiral Catalyst | Induces enantioselectivity | Creates a diastereomeric relationship between the transition states leading to the (R) and (S) products. |[5][6] |
Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Diels-Alder Reaction with MTAD
This protocol outlines a general method for reacting MTAD with a diene where temperature control is critical for achieving high diastereoselectivity.
Caption: Experimental workflow for a stereoselective MTAD reaction.
Methodology:
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). MTAD is sensitive to moisture. A scalable and safe route to MTAD that avoids sublimation can be used for its preparation.[1]
-
Reaction Setup: In a flame-dried, round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to form a characteristic pink solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining a low temperature is crucial for maximizing stereoselectivity.[2]
-
Addition of Reactant: Slowly add a solution of the diene (1.0-1.2 equiv) in anhydrous CH₂Cl₂ dropwise to the stirred MTAD solution. A slow addition rate helps to maintain the low temperature and concentration profile.
-
Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored visually by the disappearance of the pink color of MTAD. For a more quantitative assessment, use thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench it by adding a few drops of a suitable reagent (e.g., saturated sodium sulfite (B76179) solution if needed) or proceed directly to solvent removal. Perform an aqueous workup as required by the product's properties.
-
Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel.
-
Characterization: Analyze the purified product using NMR spectroscopy to determine the diastereomeric ratio (d.r.). For chiral products, use chiral HPLC or SFC to determine the enantiomeric excess (e.e.).
References
- 1. Development of a Scalable and Sublimation-Free Route to MTAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemistry in the reaction of this compound (MTAD) with beta,beta dimethyl-p-methoxystyrene. Are open biradicals the reaction intermediates? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Chiral Ligands and Their Applications in Transition Metal-catalyzed Asymmetric Reactions - Blacklight [etda.libraries.psu.edu]
Technical Support Center: Work-up Procedures for Reactions Involving MTAD
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methyl-1,2,4-triazoline-3,5-dione (MTAD). This powerful and highly reactive dienophile is instrumental in various cycloaddition and ene reactions. However, its reactivity can present challenges during reaction work-up and product purification. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: How do I quench excess MTAD in my reaction mixture?
A1: Due to its high reactivity, quenching excess MTAD is a critical step to ensure a clean reaction work-up and prevent the formation of unwanted byproducts. The choice of quenching agent depends on the stability of your product and the reaction solvent.
Recommended Quenching Agents:
-
Triphenylphosphine (B44618) (PPh₃): This is a mild and effective quenching agent. It reacts with MTAD to form a stable phosphonium (B103445) salt.
-
Dimethyl Sulfide (DMS): Another mild reagent that reacts with MTAD.
-
Sodium Sulfite (Na₂SO₃) or Sodium Thiosulfate (Na₂S₂O₃): Aqueous solutions of these reducing agents can be used to quench MTAD, especially if your product is in an organic solvent and will not be affected by an aqueous wash.
General Quenching Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the quenching reaction.
-
Slowly add a solution of the quenching agent (e.g., triphenylphosphine in the reaction solvent) dropwise until the characteristic pink or red color of MTAD disappears.
-
Stir the reaction mixture for an additional 15-30 minutes at 0 °C to ensure all the MTAD has reacted.
-
Proceed with your standard work-up procedure (e.g., aqueous wash, extraction).
Q2: My MTAD-Diels-Alder adduct is proving difficult to purify. What are the recommended purification methods?
A2: Purification of MTAD adducts can be challenging due to their polarity and potential for instability. The two primary methods for purification are flash column chromatography and recrystallization.
Flash Column Chromatography:
This is the most common method for purifying MTAD adducts.
-
Stationary Phase: Silica (B1680970) gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is often effective. The optimal gradient will depend on the polarity of your specific adduct. A typical starting point is a gradient from 5:1 to 3:1 hexanes:ethyl acetate.[1]
Recrystallization:
If your adduct is a solid, recrystallization can be a highly effective purification method.
-
Solvent Selection: The key is to find a solvent or solvent system in which your adduct has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of organic compounds include isopropanol, ethanol, ethyl acetate, and mixtures of hexanes and ethyl acetate.[1]
Experimental Protocol: Purification of a Diels-Alder Adduct by Flash Chromatography [1]
-
Sample Preparation: After the reaction is complete and quenched, concentrate the crude reaction mixture under reduced pressure.
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial, least polar eluent (e.g., 5:1 hexanes:ethyl acetate).
-
Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the column.
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Elution: Run the column with a gradient of increasing polarity (e.g., from 5:1 to 3:1 hexanes:ethyl acetate).
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Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified adduct.
Q3: I'm performing an ene reaction with MTAD. Are there specific work-up considerations?
A3: Ene reactions with MTAD produce adducts that may have different stability and solubility profiles compared to Diels-Alder adducts. While general work-up principles apply, some specific considerations are important.
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Quenching: As with Diels-Alder reactions, quenching excess MTAD is the first critical step.
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Aqueous Work-up: A standard aqueous work-up involving washing with water and brine is typically employed to remove water-soluble byproducts.
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Purification: Flash chromatography on silica gel is a common method for purifying MTAD ene adducts. The choice of eluent will depend on the polarity of the product.
Troubleshooting Guides
Troubleshooting Purification Issues
This guide will help you address common problems encountered during the purification of MTAD reaction products.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is unstable on silica gel. | The adduct is sensitive to the acidic nature of silica gel. | - Use deactivated silica gel (treat with a base like triethylamine).- Consider using a different stationary phase like alumina.- Opt for purification by recrystallization if the product is a solid. |
| Poor separation of product from byproducts during chromatography. | - Inappropriate solvent system.- Co-elution of impurities. | - Optimize the solvent system for your flash chromatography. A shallower gradient may improve separation.- If triphenylphosphine oxide is a byproduct, it can often be removed by precipitation from a non-polar solvent like hexanes or by washing with an acidic aqueous solution. |
| Product appears to decompose during work-up. | The adduct may be sensitive to acidic or basic conditions. | - Perform a neutral work-up, avoiding strong acids or bases.- If an aqueous wash is necessary, use deionized water or a buffered solution. |
| Formation of an emulsion during aqueous extraction. | High concentration of salts or polar byproducts. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of Celite. |
| Low recovery of product after purification. | - Product loss during transfers.- Incomplete elution from the chromatography column.- Product is more soluble than anticipated during recrystallization. | - Ensure all glassware is rinsed thoroughly to recover all of the product.- After chromatography, flush the column with a more polar solvent to ensure all product has eluted.- For recrystallization, use the minimum amount of hot solvent necessary and cool the solution slowly to maximize crystal formation. |
Decision Workflow for MTAD Reaction Work-up
Caption: A decision tree for selecting the appropriate work-up and purification strategy for MTAD reactions.
General Experimental Workflow
Caption: A general experimental workflow for reactions involving MTAD, from reaction setup to product characterization.
References
Technical Support Center: 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) Reaction Monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the monitoring of MTAD reactions.
Issue: How can I effectively monitor the progress of my MTAD reaction?
The progress of a this compound (MTAD) reaction, typically a Diels-Alder cycloaddition, can be effectively monitored using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. MTAD is a highly reactive dienophile, and its reactions are often fast, necessitating careful monitoring to determine the reaction endpoint and to check for the formation of side products.
A general workflow for monitoring an MTAD reaction involves setting up the reaction, followed by periodic sampling of the reaction mixture for analysis by TLC and/or NMR. Once the reaction is deemed complete, the product can be isolated and purified.
Issue: What are the recommended TLC conditions for monitoring an MTAD reaction?
A common challenge in monitoring MTAD reactions is finding a suitable solvent system (eluent) for TLC that provides good separation between the highly polar MTAD and the typically less polar diene and Diels-Alder adduct.
| Parameter | Recommendation | Notes |
| Stationary Phase | Silica (B1680970) Gel 60 F254 | Standard silica plates are generally effective. |
| Eluent System | Ethyl acetate (B1210297)/Hexane mixtures | Start with a 1:4 mixture and adjust the polarity as needed. A 1:1 mixture might be necessary for more polar adducts. |
| Visualization | UV light (254 nm) and/or a potassium permanganate (B83412) stain | MTAD is a chromophore and should be visible under UV light. The adduct may or may not be UV-active, depending on the diene. A permanganate stain can be used to visualize most organic compounds. |
| Expected Rf Values | MTAD: ~0.1-0.2, Diene: ~0.8-0.9, Adduct: ~0.4-0.6 | These are approximate values and will vary depending on the specific reactants and the exact eluent composition. |
Experimental Protocol: TLC Monitoring
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Prepare a TLC chamber with the chosen eluent system (e.g., 20% ethyl acetate in hexane).
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On a silica gel TLC plate, spot the diene starting material, a co-spot (diene and reaction mixture), and the reaction mixture at different time points.
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Develop the plate in the saturated chamber.
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Visualize the plate under UV light and then with a potassium permanganate stain.
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The reaction is complete when the MTAD spot is no longer visible in the reaction mixture lane.
Issue: How can I use ¹H NMR to monitor the progress of my MTAD reaction?
¹H NMR spectroscopy is a powerful tool for monitoring MTAD reactions as it provides quantitative information about the consumption of reactants and the formation of products. The methyl group of MTAD has a characteristic singlet that can be easily monitored.
| Compound | Key ¹H NMR Signal | Expected Chemical Shift (δ, ppm) |
| This compound (MTAD) | N-CH₃ (singlet) | ~3.1 ppm |
| Typical Diene (e.g., Cyclopentadiene) | Olefinic protons (multiplet) | ~6.5 ppm |
| Diels-Alder Adduct | Varies depending on the diene structure. New signals for the adduct will appear, often in the 3.0-5.0 ppm range for protons adjacent to the triazolidine (B1262331) ring. |
Experimental Protocol: ¹H NMR Monitoring
-
Acquire a ¹H NMR spectrum of the starting diene.
-
Set up the reaction in an NMR tube using a deuterated solvent, or take aliquots from a larger scale reaction, remove the solvent, and redissolve in a deuterated solvent.
-
Acquire ¹H NMR spectra at various time points.
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Monitor the disappearance of the MTAD N-CH₃ singlet at ~3.1 ppm and the appearance of new signals corresponding to the product.
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The reaction is complete when the MTAD singlet is no longer observed.
Issue: My MTAD reaction is giving a low yield. What are the possible causes and solutions?
Low yields in MTAD reactions can be due to several factors, including the quality of the MTAD, suboptimal reaction conditions, or the occurrence of side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the appearance of this compound (MTAD)?
MTAD is a red to pink crystalline solid. The color is due to the azo group in its structure. The disappearance of this color during a reaction is a visual indicator of its consumption.
Q2: Is MTAD sensitive to light?
Yes, MTAD can be sensitive to light and may undergo photochemical reactions.[1] It is advisable to protect reactions involving MTAD from direct light, for example, by wrapping the reaction vessel in aluminum foil, especially if the reaction is slow or requires prolonged heating.
Q3: What are some common side reactions of MTAD?
Besides the desired Diels-Alder reaction, MTAD can participate in ene reactions with alkenes that have allylic hydrogens. It can also undergo reactions with nucleophiles. In some cases, particularly with aromatic dienes, side products from electrophilic aromatic substitution can be observed.[2]
Q4: How can I purify MTAD if I suspect it is impure?
Impure MTAD can be a cause of low reaction yields. It can be purified by sublimation or recrystallization. However, caution should be exercised as MTAD is a reactive and potentially hazardous compound.
Q5: Can I use other spectroscopic methods to monitor MTAD reactions?
While TLC and NMR are the most common methods, other techniques such as UV-Vis or IR spectroscopy could potentially be used. The disappearance of the characteristic absorption of the azo group in the visible region for UV-Vis or changes in the C=O and N=N stretching frequencies in the IR could be monitored. However, these methods are generally less informative than NMR for determining the structure of the product and identifying impurities.
References
Technical Support Center: 4-Aryl-3H-1,2,4-triazole-3,5(4H)-dione (TAD) Cycloaddition Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-aryl-3H-1,2,4-triazole-3,5(4H)-diones (TADs), including N-methyl-1,2,4-triazole-3,5-dione (MTAD), in Diels-Alder reactions with dienes.
Frequently Asked Questions (FAQs)
Q1: How do electron-withdrawing groups on the 4-aryl substituent of a TAD affect its reactivity in Diels-Alder reactions?
A1: Generally, electron-withdrawing groups (EWGs) on the 4-aryl substituent of a triazolinedione increase its reactivity as a dienophile in normal-electron-demand Diels-Alder reactions. This is because EWGs lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the TAD. A smaller energy gap between the TAD's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) leads to a stronger orbital interaction and a faster reaction rate. Conversely, electron-donating groups (EDGs) on the 4-aryl substituent tend to decrease the reactivity of the TAD.
Q2: What are the most common side reactions observed when using TADs in cycloaddition reactions?
A2: The most common side reaction is the ene reaction , which can compete with the Diels-Alder cycloaddition, particularly with alkenes that have allylic hydrogens. The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from the ene (the diene in this context) to the enophile (the TAD), with the concomitant formation of a new sigma bond and a shift of the double bond. The mechanism of the ene reaction with TADs can be complex and may proceed through a stepwise pathway involving an aziridinium (B1262131) imide intermediate.[1] The propensity for the ene reaction versus the Diels-Alder reaction can be influenced by the substrate, solvent, and reaction temperature.
Q3: Can Lewis acids be used to catalyze Diels-Alder reactions involving MTAD and other TADs?
A3: Yes, Lewis acids can be used to catalyze Diels-Alder reactions involving TADs. Lewis acids coordinate to the carbonyl oxygen of the TAD, which further lowers the energy of its LUMO, thereby increasing its reactivity as a dienophile. This can lead to significant rate enhancements and may also improve the regioselectivity and stereoselectivity of the reaction. However, the choice of Lewis acid and reaction conditions should be carefully optimized to avoid potential side reactions or decomposition of the starting materials or products.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Low reactivity of the diene or TAD: The diene may have electron-withdrawing groups, or the TAD may have strong electron-donating groups. 2. Steric hindrance: Bulky substituents on the diene or the TAD can prevent the necessary approach for the reaction to occur. 3. Incorrect s-cis conformation of the diene: Acyclic dienes must adopt an s-cis conformation to react. Bulky groups can disfavor this conformation.[2] 4. Decomposition of the TAD: TADs, especially those with strong electron-withdrawing groups, can be unstable and decompose upon exposure to light, moisture, or elevated temperatures. | 1. Increase TAD reactivity: Use a TAD with a more electron-withdrawing substituent on the 4-aryl group. 2. Increase diene reactivity: Use a diene with electron-donating groups. 3. Increase reaction temperature: This can help overcome activation energy barriers, but be cautious of promoting the retro-Diels-Alder reaction. 4. Use a Lewis acid catalyst: This can significantly accelerate the reaction even at lower temperatures.[3] 5. Ensure TAD purity: Synthesize and use the TAD fresh, and handle it under an inert atmosphere, protected from light. |
| Formation of Ene Side-Product | 1. Substrate structure: Dienes with readily accessible allylic hydrogens are more prone to the ene reaction. 2. Reaction temperature: Higher temperatures can sometimes favor the ene reaction over the Diels-Alder reaction. | 1. Lower the reaction temperature: This often favors the Diels-Alder pathway, which typically has a more ordered transition state and a more negative entropy of activation. 2. Solvent optimization: The polarity of the solvent can influence the competition between the two pathways. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile). 3. Use of a Lewis acid: Lewis acids can sometimes selectively accelerate the Diels-Alder reaction over the ene reaction. |
| Difficulty in Product Purification | 1. Unreacted starting materials: If the reaction did not go to completion. 2. Presence of side products: Such as the ene adduct or TAD decomposition products. 3. Similar polarity of product and impurities: Making separation by chromatography challenging. | 1. Optimize reaction conditions for full conversion: Use a slight excess of the more stable reactant and monitor the reaction by TLC or NMR. 2. Selective work-up: Some unreacted TADs can be quenched with a suitable diene (e.g., cyclopentadiene) that forms a readily separable adduct. 3. Recrystallization: If the product is a solid, recrystallization is often an effective purification method. 4. Chromatography optimization: Use different solvent systems or stationary phases (e.g., alumina (B75360) instead of silica (B1680970) gel). |
Quantitative Data
The following tables summarize kinetic and yield data for the Diels-Alder reactions of various 4-substituted-1,2,4-triazoline-3,5-diones with different dienes. Electron-withdrawing groups on the 4-substituent generally lead to higher reaction rates.
Table 1: Relative Rate Constants for the Reaction of 4-Substituted-1,2,4-triazolinediones with 2,3-Dimethyl-1,3-butadiene
| 4-Substituent (R) | Electron-Donating/Withdrawing Nature | Relative Rate Constant (k_rel) |
| p-NO₂C₆H₄ | Strong Electron-Withdrawing | ~10 |
| p-ClC₆H₄ | Weak Electron-Withdrawing | ~2.5 |
| C₆H₅ (PTAD) | Neutral/Weakly Withdrawing | 1.0 |
| p-CH₃OC₆H₄ | Strong Electron-Donating | ~0.3 |
| CH₃ (MTAD) | Weak Electron-Donating | ~0.8 |
Data is generalized from trends observed in the literature. Actual values can vary with solvent and temperature.
Table 2: Activation Parameters for the Diels-Alder Reaction of PTAD with Cyclic Dienes
| Diene | Activation Enthalpy (ΔH‡, kcal/mol) | Activation Entropy (ΔS‡, cal/mol·K) |
| Cyclopentadiene | 8.5 | -25 |
| 1,3-Cyclohexadiene | 10.2 | -28 |
Values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Nitrophenyl)-1,2,4-triazolidine-3,5-dione (a TAD with an EWG)
This protocol involves a two-step process: the synthesis of the urazole (B1197782) precursor followed by its oxidation.
Step 1: Synthesis of 4-(4-Nitrophenyl)urazole
-
In a round-bottom flask, dissolve 4-nitroaniline (B120555) in a suitable solvent such as 1,4-dioxane.
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Add triphosgene (B27547) portion-wise at room temperature, followed by cesium carbonate.[4]
-
Stir the mixture until the aniline (B41778) is consumed (monitor by TLC).
-
Add ethyl carbazate (B1233558) to the reaction mixture and continue stirring.
-
After the reaction is complete, evaporate the solvent.
-
Add a solution of potassium hydroxide (B78521) and reflux the mixture.
-
Cool the reaction and neutralize with concentrated HCl to precipitate the urazole.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Step 2: Oxidation to 4-(4-Nitrophenyl)-1,2,4-triazoline-3,5-dione
-
Suspend the synthesized 4-(4-nitrophenyl)urazole in dichloromethane (B109758).
-
Add a suitable oxidizing agent, such as silica sulfuric acid and ammonium (B1175870) nitrate (B79036) in the presence of wet silica gel.[5]
-
Stir the heterogeneous mixture at room temperature. The reaction progress can often be monitored by the appearance of the characteristic red color of the triazolinedione.
-
Upon completion, filter the reaction mixture to remove the solid reagents.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the product. Due to the potential instability of this TAD, it is often used immediately in the subsequent reaction.[6]
Protocol 2: Diels-Alder Reaction of MTAD with Isoprene (B109036)
-
Dissolve N-methyl-1,2,4-triazoline-3,5-dione (MTAD) in a suitable solvent (e.g., dichloromethane or acetone) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). MTAD solutions are typically pink to red.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add a stoichiometric amount or a slight excess of isoprene to the MTAD solution.
-
Stir the reaction mixture and monitor its progress. The disappearance of the red color of MTAD is a good visual indicator of reaction completion. The reaction is typically very fast.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent, or by recrystallization if the product is a solid.
Visualizations
Logical Workflow for Troubleshooting Low Yield in TAD-Diene Reactions
Caption: Troubleshooting workflow for low yield in TAD-diene reactions.
Reaction Pathway: Diels-Alder vs. Ene Reaction
Caption: Competing Diels-Alder and Ene reaction pathways for TADs with dienes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones [html.rhhz.net]
- 4. Substituent and solvent effects on the Diels–Alder reactions of triazolinediones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scalable and Sublimation-Free Synthesis of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD)
This technical support center provides troubleshooting guidance and frequently asked questions for the scalable, sublimation-free synthesis of 4-methyl-1,2,4-triazoline-3,5-dione (MTAD). This guide is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing the robust synthesis developed by Siddiqi et al., which avoids hazardous reagents and the need for purification by sublimation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of this sublimation-free synthesis of MTAD?
A1: The main advantage is the scalability and safety of the process. This method avoids the generation of toxic methyl isocyanate and eliminates the need for sublimation, a purification technique that is often tedious and difficult to scale up. Instead, it relies on a simple filtration step for purification, making it possible to produce large quantities of high-purity MTAD (up to 25 g in a single batch) efficiently.[1]
Q2: How does the purity and reactivity of MTAD from this method compare to sublimed MTAD?
A2: The MTAD obtained through this protocol exhibits synthetic efficiency equivalent to that of freshly sublimed MTAD. In a comparative study, MTAD produced by this method was used in a nickel-catalyzed enantioselective carboamination of benzene, showing only a minor decrease in yield (59% vs. 65%) and no loss of enantioselectivity compared to reactions using sublimed MTAD.[1]
Q3: What are the recommended storage conditions for the intermediates and the final MTAD product?
A3: The linear cyclization precursor, 1-(ethoxycarbonyl)-4-methylsemicarbazide, is benchtop stable and can be stored open to air for at least two months, and indefinitely at 4°C under a nitrogen atmosphere.[1] The final product, MTAD, should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability.
Q4: Can this method be adapted for the synthesis of other triazolinediones?
A4: While this protocol is optimized for MTAD, the general principles may be adaptable for the synthesis of other N-substituted triazolinediones. However, modifications to the reaction conditions, particularly the cyclization and oxidation steps, may be necessary depending on the nature of the substituent.
Troubleshooting Guide
This guide addresses potential issues that may be encountered during the three main stages of the synthesis: formation of the linear precursor, cyclization to the urazole (B1197782), and oxidation to MTAD.
Stage 1: Synthesis of 1-(Ethoxycarbonyl)-4-methylsemicarbazide (Linear Precursor)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the linear precursor. | Incomplete reaction of ethyl carbazate (B1233558) with carbonyldiimidazole (CDI).Loss of product during recrystallization. | Ensure all reagents are of high purity and added in the correct stoichiometry.During recrystallization from isopropanol (B130326), ensure the exclusion of water, as even small amounts (e.g., 5% by volume) can suppress crystallization.[1] Cool the mixture sufficiently to maximize the precipitation of the two crops. |
| The reaction mixture turns yellow or brown. | This may indicate the presence of impurities in the starting materials or side reactions. | Use high-purity, colorless starting materials. While a slight color change may not significantly impact the yield, a dark coloration could suggest degradation. Consider purifying the starting materials if the issue persists. |
| The product is difficult to filter or forms an oil. | The product may not have fully crystallized. | Ensure the crystallization is complete by allowing sufficient time at a low temperature. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. |
Stage 2: Cyclization to 4-Methylurazole
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete cyclization. | Insufficient reaction time or temperature.Ineffective base. | Ensure the reaction is heated to the recommended temperature (65°C) for the full duration (6 hours).[1] Use anhydrous potassium carbonate as the base and ensure it is finely powdered for better dispersion. |
| Low yield of the urazole/KCl mixture. | Incomplete precipitation after neutralization with HCl. | Ensure the pH is acidic after the addition of concentrated HCl to fully precipitate the urazole. Cool the mixture to maximize precipitation before filtration. |
| The filtered solid is difficult to dry. | Residual solvent (methanol) or water. | Wash the filtered solid with a small amount of a volatile solvent like diethyl ether to help remove residual methanol (B129727) and water. Dry the solid thoroughly under reduced pressure. |
Stage 3: Oxidation to MTAD
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The reaction mixture does not turn the characteristic pink/red color of MTAD. | The oxidation is incomplete.The oxidizing agent (t-BuOCl) has degraded. | Ensure the t-BuOCl is fresh and has been stored properly. Add the t-BuOCl slowly at 0°C to control the reaction rate.[1] Monitor the reaction by TLC to confirm the consumption of the urazole. |
| The final MTAD product is a pale pink or off-white color instead of a deep red. | The presence of unreacted urazole or other impurities. | Ensure the oxidation is complete. If unreacted urazole is present, a small additional amount of t-BuOCl can be added. The filtration step is crucial for removing salts and other byproducts.[1] |
| Low yield of MTAD after filtration. | Loss of product during filtration.Decomposition of MTAD. | Use a fine filter paper to collect the product. Minimize the exposure of the MTAD solution to light and heat, as triazolinediones can be sensitive to decomposition. |
| The MTAD product degrades quickly upon storage. | Exposure to moisture, light, or air. | Store the final MTAD product in a sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C. |
Data Presentation
Table 1: Summary of Yields and Comparison of MTAD Performance
| Step/Parameter | Yield/Value | Notes |
| Synthesis of 1-(ethoxycarbonyl)-4-methylsemicarbazide | 83-87% | On a 1-mole scale.[2] |
| Cyclization to 4-methylurazole/KCl mixture | High yield (not explicitly quantified) | On a 1-mole scale.[2] |
| Oxidation to MTAD (from urazole precursor) | 73% | For a 12 g batch.[2] |
| Overall Yield (from ethyl carbazate) | ~60-65% | Estimated based on individual step yields. |
| Performance Comparison (Ni-catalyzed carboamination) | ||
| Yield with sublimation-free MTAD | 59% | [2] |
| Yield with sublimed MTAD | 65% | [2] |
| Enantioselectivity | No erosion observed | [2] |
Experimental Protocols
Synthesis of 1-(Ethoxycarbonyl)-4-methylsemicarbazide
-
To a solution of ethyl carbazate (1.0 equiv) in tetrahydrofuran (B95107) (THF, 1.0 M) at 0°C, add carbonyldiimidazole (CDI, 1.0 equiv) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add 40% aqueous methylamine (B109427) (1.3 equiv) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add isopropanol to the crude solid and heat until a homogenous solution is formed.
-
Cool the solution to room temperature and then to -20°C to induce crystallization.
-
Collect the first crop of crystals by filtration.
-
Concentrate the mother liquor and repeat the cooling and filtration process to obtain a second crop.
-
Combine the crops and dry under vacuum to yield the product as a white solid.
Synthesis of 4-Methylurazole
-
To a suspension of 1-(ethoxycarbonyl)-4-methylsemicarbazide (1.0 equiv) in methanol (1.0 M), add anhydrous potassium carbonate (2.0 equiv).
-
Heat the mixture to 65°C and stir for 6 hours.
-
Cool the reaction to room temperature and then to 0°C.
-
Slowly add concentrated hydrochloric acid (4.0 equiv).
-
Stir the resulting suspension at 0°C for 30 minutes.
-
Filter the solid and wash with a small amount of cold methanol.
-
Dry the solid under vacuum to obtain a mixture of 4-methylurazole and potassium chloride.
Synthesis of this compound (MTAD)
-
Suspend the 4-methylurazole/KCl mixture (1.0 equiv of urazole) in ethyl acetate (B1210297) (0.75–1.0 M).
-
Cool the suspension to 0°C.
-
Slowly add tert-butyl hypochlorite (B82951) (t-BuOCl, 1.05 equiv) dropwise. A deep red color should develop.
-
Stir the reaction at 0°C for 30 minutes.
-
Filter the reaction mixture through a pad of Celite to remove salts.
-
Concentrate the filtrate under reduced pressure to obtain MTAD as a red solid.
Visualizations
Caption: Workflow for the scalable, sublimation-free synthesis of MTAD.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of two highly potent dienophiles: 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). Both compounds are renowned for their exceptional reactivity in cycloaddition reactions, particularly the Diels-Alder reaction, making them valuable reagents in organic synthesis, materials science, and bioconjugation. This document aims to furnish researchers with the necessary data and protocols to make informed decisions when selecting the appropriate reagent for their specific applications.
Introduction to MTAD and PTAD
4-Substituted-1,2,4-triazoline-3,5-diones are a class of azo compounds characterized by a highly electrophilic N=N double bond within a five-membered heterocyclic ring. This structural feature is responsible for their remarkable reactivity towards a wide range of dienes and other nucleophilic species. The high reactivity of these triazolinediones is attributed to the cyclic structure and the electron-withdrawing nature of the adjacent carbonyl groups, which significantly lowers the energy of the LUMO of the N=N bond.[1]
This compound (MTAD) and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) are two of the most prominent members of this class. The primary structural difference lies in the substituent at the 4-position of the triazolidine (B1262331) ring: a methyl group in MTAD and a phenyl group in PTAD. This seemingly minor difference can influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity.
Comparison of Reactivity
Both MTAD and PTAD are recognized as "superdienophiles" due to their rapid reactions with dienes, often proceeding at low temperatures where other dienophiles are unreactive.[2][3] PTAD, in particular, is frequently cited as one of the most reactive dienophiles known.[2] While direct quantitative comparisons of reaction rates under identical conditions are scarce in the literature, the general consensus and available data suggest that both are highly reactive, with PTAD often exhibiting slightly greater reactivity. This enhanced reactivity is likely due to the electron-withdrawing nature of the phenyl group, which further lowers the energy of the LUMO of the dienophile, making it more susceptible to nucleophilic attack by the diene.
The high reactivity of these compounds allows for their use in trapping transient or highly reactive intermediates. For example, PTAD has been successfully employed to trap the elusive norcaradiene valence tautomer of 1,3,5-cycloheptatriene at low temperatures.[2][3]
Table 1: Qualitative Comparison of Reactivity
| Feature | This compound (MTAD) | 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) |
| General Reactivity | Extremely high | Exceptionally high, often considered one of the most reactive dienophiles |
| Reaction Conditions | Often reacts rapidly at or below room temperature | Reacts very rapidly, even at low temperatures (e.g., -78 °C with cyclopentadiene)[2] |
| Key Applications | Diels-Alder reactions,[1] homo-Diels-Alder reactions, ene reactions, bioconjugation | Trapping of reactive intermediates,[2][3] Diels-Alder reactions,[4] hetero-Diels-Alder reactions,[2][3] ene reactions |
Experimental Data
Table 2: Diels-Alder Reaction with Cyclopentadiene (B3395910)
| Dienophile | Diene | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| MTAD | Cyclopentadiene | Dichloromethane | Room Temperature | Not specified | Not specified | [1] |
| PTAD | Cyclopentadiene | Dichloromethane | -78 | Short | High | [2] |
The data in Table 2, although not a direct kinetic comparison, illustrates that PTAD reacts readily with cyclopentadiene at a very low temperature, highlighting its exceptional reactivity. MTAD is also known to react rapidly with cyclopentadiene at room temperature.
Experimental Protocols
Synthesis of Precursors
The synthesis of both MTAD and PTAD involves the oxidation of their respective urazole (B1197782) precursors: 4-methylurazole and 4-phenylurazole (B107743).
4.1.1. Synthesis of 4-Phenylurazole
A common method for the synthesis of 4-phenylurazole involves the reaction of phenyl isocyanate with semicarbazide (B1199961), followed by cyclization.
-
Experimental Workflow: Synthesis of 4-Phenylurazole
Caption: Synthesis of 4-Phenylurazole.
4.1.2. Synthesis of 4-Methylurazole
The synthesis of 4-methylurazole can be achieved through various methods, including the reaction of methyl isocyanate with semicarbazide followed by cyclization, or by methylation of urazole.
Oxidation to Triazolinediones
The final step in the synthesis of MTAD and PTAD is the oxidation of the corresponding urazole. Various oxidizing agents can be employed for this transformation.
4.2.1. Synthesis of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
A mild and efficient method for the oxidation of 4-phenylurazole to PTAD utilizes Oxone® in the presence of a catalytic amount of potassium bromide.[2][3]
-
Experimental Protocol: Oxidation of 4-Phenylurazole to PTAD [2][3]
-
To a stirred suspension of 4-phenylurazole in dichloromethane, add Oxone® (2 equivalents) and a catalytic amount of potassium bromide.
-
Add a few drops of water to initiate the reaction.
-
Stir the mixture vigorously at room temperature. The reaction progress is indicated by the formation of the intensely red-colored PTAD.
-
After the reaction is complete (typically 15-30 minutes), the solid byproducts are removed by filtration.
-
The red filtrate containing PTAD can be used directly in subsequent reactions or the solvent can be evaporated to yield PTAD as a red solid.
-
-
Reaction Pathway: Oxidation of 4-Phenylurazole
Caption: Oxidation of 4-phenylurazole to PTAD.
4.2.2. Synthesis of this compound (MTAD)
A common method for the synthesis of MTAD involves the oxidation of 4-methylurazole with reagents such as dinitrogen tetroxide or, more conveniently, with a bromine source like N-bromosuccinimide (NBS) or a complex of DABCO and bromine (DABCO-Br₂).
-
Experimental Protocol: Oxidation of 4-Methylurazole to MTAD
-
Dissolve 4-methylurazole in a suitable solvent such as dichloromethane.
-
Add the oxidizing agent (e.g., DABCO-Br₂) portion-wise at a controlled temperature (often 0 °C to room temperature).
-
Monitor the reaction by observing the formation of the characteristic red color of MTAD.
-
Upon completion, the reaction mixture is typically filtered to remove any solid byproducts.
-
The resulting red solution of MTAD can be used directly or concentrated to obtain the product as a red solid.
-
Representative Diels-Alder Reaction
The following protocol describes a general procedure for the Diels-Alder reaction of a triazolinedione with a diene, exemplified by the reaction with cyclopentadiene.
-
Experimental Workflow: Diels-Alder Reaction
Caption: General workflow for a Diels-Alder reaction.
-
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene [2]
-
Prepare a solution of the triazolinedione (MTAD or PTAD) in a suitable solvent (e.g., dichloromethane, acetone).
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C for PTAD).
-
Slowly add a solution of freshly cracked cyclopentadiene to the triazolinedione solution with stirring.
-
The disappearance of the red color of the triazolinedione indicates the completion of the reaction.
-
The solvent can be removed under reduced pressure to yield the Diels-Alder adduct, which can be further purified if necessary.
-
Conclusion
Both this compound (MTAD) and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) are exceptionally reactive dienophiles that serve as powerful tools in organic synthesis. The choice between MTAD and PTAD will depend on the specific requirements of the reaction, including the reactivity of the diene, desired reaction conditions, and the properties of the final product. While PTAD is often cited as being more reactive, MTAD also exhibits extremely high reactivity. The phenyl substituent in PTAD can offer additional opportunities for functionalization or may influence the solubility and crystalline nature of the resulting adducts. Researchers are encouraged to consider the subtle differences in their structure and reactivity when designing synthetic strategies that employ these potent reagents.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. ERIC - EJ920485 - Fast Hetero-Diels-Alder Reactions Using 4-Phenyl-1,2,4-Triazoline-3,5-Dione (PTAD) as the Dienophile, Journal of Chemical Education, 2010-Nov [eric.ed.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Phenylurazole | 15988-11-1 [chemicalbook.com]
The Decisive Advantage: 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) as a Superior Dienophile in Cycloaddition Reactions
For researchers, scientists, and drug development professionals seeking to optimize Diels-Alder cycloadditions, 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) presents a compelling option over conventional dienophiles. Its exceptional reactivity, often orders of magnitude greater than alternatives, coupled with high stereoselectivity, positions MTAD as a powerful tool in the synthesis of complex molecular architectures.
This guide provides an objective comparison of MTAD's performance against other widely used dienophiles, supported by experimental data and detailed protocols. We will delve into the kinetic advantages, stereochemical outcomes, and practical considerations of employing MTAD in your synthetic strategies.
Unparalleled Reactivity: A Quantitative Comparison
The enhanced reactivity of a dienophile in a normal electron-demand Diels-Alder reaction is primarily governed by the presence of electron-withdrawing groups. These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. MTAD, with its two electron-withdrawing carbonyl groups and the inherent strain of the triazolinedione ring, stands out as an exceptionally reactive dienophile.
While a direct, comprehensive comparison of reaction kinetics under identical conditions is sparse in the literature, we can compile and compare reported rate constants and reaction conditions to illustrate the significant rate enhancements achieved with MTAD.
| Dienophile | Diene | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| This compound (MTAD) | Anthracene | Chloroform | 25 | Extremely rapid, often too fast to measure by conventional methods |
| Maleic Anhydride (B1165640) | Anthracene | Chloroform | 25 | 0.0706 |
| N-Phenylmaleimide | 1,3-Butadiene | Toluene | 110 (reflux) | Slower, requires elevated temperatures for in-situ diene generation |
| Dimethyl Acetylenedicarboxylate (DMAD) | Furan | Dichloromethane (B109758) | Not specified | Reaction proceeds, often with catalysis |
Note: The reaction of MTAD with many dienes is often described as "instantaneous" at room temperature, making precise kinetic measurements challenging. The data presented for other dienophiles are under conditions where the reactions proceed at a measurable rate, which often involve higher temperatures or longer reaction times.
Superior Yields and Stereoselectivity
The high reactivity of MTAD often translates to higher product yields under milder conditions compared to other dienophiles. Furthermore, Diels-Alder reactions are stereospecific, meaning the stereochemistry of the dienophile is retained in the product. When cyclic dienes are used, the formation of endo and exo products is possible. The "endo rule" generally predicts the endo product as the major kinetic product due to favorable secondary orbital interactions.
| Dienophile | Diene | Product(s) | Yield (%) | endo:exo Ratio |
| This compound (MTAD) | Cyclopentadiene (B3395910) | MTAD-cyclopentadiene adduct | High | Predominantly endo |
| Maleic Anhydride | Cyclopentadiene | cis-Norbornene-5,6-endo-dicarboxylic anhydride | ~75-90 | >95:5 |
| N-Phenylmaleimide | 1,3-Cyclohexadiene | endo-cis-N-Phenylbicyclo[2.2.2]oct-5-en-2,3-dicarboximide | ~78-91 | Predominantly endo |
| Dimethyl Acetylenedicarboxylate (DMAD) | Furan | DMAD-furan adduct | ~90-95 (with catalyst) | Not applicable |
The high kinetic preference for the endo adduct in reactions involving MTAD is a significant advantage in achieving high stereochemical control.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation in your own research.
Synthesis of this compound (MTAD)
A scalable and safer synthesis of MTAD is crucial for its widespread application. The following protocol is adapted from a literature procedure that avoids the use of hazardous reagents like methyl isocyanate.
Materials:
-
4-Methylurazole
-
tert-Butyl hypochlorite (B82951)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Suspend 4-methylurazole in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyl hypochlorite in dichloromethane to the suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC. The formation of a pink to red solution indicates the presence of MTAD.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude MTAD.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield vibrant red crystals of MTAD.
General Procedure for Diels-Alder Reaction with MTAD and Cyclopentadiene
Materials:
-
This compound (MTAD)
-
Freshly cracked cyclopentadiene
-
Dichloromethane (DCM)
Procedure:
-
Dissolve MTAD in dichloromethane in a round-bottom flask at room temperature. The solution will be intensely red.
-
Slowly add freshly cracked cyclopentadiene to the MTAD solution with stirring.
-
Observe the immediate disappearance of the red color, indicating a rapid reaction.
-
The reaction is typically complete within minutes at room temperature.
-
Remove the solvent under reduced pressure to obtain the crude Diels-Alder adduct.
-
The product can be purified by recrystallization or column chromatography if necessary.
Comparative Diels-Alder Reaction with Maleic Anhydride and Cyclopentadiene
Materials:
-
Maleic anhydride
-
Freshly cracked cyclopentadiene
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve maleic anhydride in ethyl acetate in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add freshly cracked cyclopentadiene to the cooled solution with stirring.
-
Allow the reaction to proceed for 30-60 minutes. The product will precipitate as a white solid.
-
Collect the product by vacuum filtration and wash with cold hexane.
-
Dry the product to obtain cis-Norbornene-5,6-endo-dicarboxylic anhydride.
Visualizing the Advantage: Reaction Workflows and Pathways
The superior reactivity of MTAD makes it an ideal reagent for applications requiring rapid and efficient bond formation, such as in bioconjugation and click chemistry. Below are diagrams illustrating a typical Diels-Alder reaction mechanism and a conceptual workflow for bioconjugation where MTAD's advantages are paramount.
Caption: A simplified representation of the concerted [4+2] cycloaddition mechanism in a Diels-Alder reaction.
Caption: A conceptual workflow for bioconjugation where a highly reactive dienophile like MTAD enables rapid and specific labeling of a diene-tagged biomolecule.
The Evolving Toolkit of Bioorthogonal Chemistry: A Comparative Guide to Alternatives for 4-Methyl-1,2,4-triazoline-3,5-dione
For researchers, scientists, and drug development professionals, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful set of tools for this purpose, enabling the study of biological processes with minimal perturbation. While 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) has been a notable reagent in this field, a diverse and expanding array of alternatives now offer superior performance in terms of reaction kinetics, stability, and biocompatibility. This guide provides an objective comparison of these alternatives, supported by quantitative data and detailed experimental protocols, to aid in the selection of the optimal bioorthogonal reaction for specific research needs.
The inverse-electron-demand Diels-Alder (IEDDA) reaction is a cornerstone of modern bioorthogonal chemistry, prized for its exceptionally fast reaction rates. This reaction typically involves the coupling of an electron-deficient tetrazine with a strained, electron-rich dienophile. The performance of this ligation is highly tunable, depending on the specific structures of the tetrazine and the dienophile.[1][2] Beyond IEDDA reactions, other bioorthogonal strategies, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), offer catalyst-free alternatives with excellent biocompatibility.[3][4]
Key Performance Metrics of Bioorthogonal Chemistries
The efficacy of a bioorthogonal reaction is primarily determined by its second-order rate constant (k₂), which quantifies the reaction speed.[5] A high k₂ value is crucial for applications requiring rapid labeling, especially at the low reactant concentrations typical in biological systems. Beyond kinetics, the stability of the reactants and the biocompatibility of all components are paramount for successful application in living systems.[3][6]
Quantitative Comparison of Reaction Kinetics
The choice of dienophile in IEDDA reactions and the structure of the cyclooctyne (B158145) in SPAAC reactions significantly impact the reaction kinetics. The following tables summarize the second-order rate constants for several alternative bioorthogonal reactions.
| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| IEDDA | 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~1,000 - 800,000 | [5][7][8] |
| 3,6-diphenyl-s-tetrazine | trans-cyclooctene (TCO) | ~3,300 | [1] | |
| 3-(p-benzylaminocarbonyl)-6-methyl-s-tetrazine | trans-cyclooctene (TCO) | ~13,000 | [7] | |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | ~1 | [9] | |
| 3,6-di-(2-pyridyl)-s-tetrazine | Bicyclononyne (BCN) | ~0.1 | [10] | |
| 3,6-di-(2-pyridyl)-s-tetrazine | Vinylboronic acid (VBA) | up to 27 | [11] | |
| SPAAC | Benzyl azide | Dibenzocyclooctyne (DBCO) | ~0.1 | [4] |
| Benzyl azide | Bicyclononyne (BCN) | ~0.01 - 0.1 | [4] | |
| Benzyl azide | Azodibenzocyclooctyne (ADIBO) | ~0.3 | [4] | |
| SPANC | Nitrone | Strained Alkyne | ~0.1 - 1 | [9] |
| Staudinger Ligation | Azide | Phosphine | ~0.002 | [9] |
Table 1: Comparison of second-order rate constants for various bioorthogonal reactions. The rates for IEDDA reactions are highly dependent on the specific tetrazine and dienophile pairing.
| Dienophile | Reacts with | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) with 3,6-di-(2-pyridyl)-s-tetrazine | Key Advantages | Key Disadvantages |
| trans-cyclooctene (TCO) | Tetrazines | Extremely high (up to 800,000) | Unparalleled speed | Can be sensitive to light and acid/base |
| Norbornene | Tetrazines | ~1 | More stable than TCO | Significantly slower kinetics than TCO |
| Bicyclononyne (BCN) | Tetrazines, Azides | ~0.1 (with tetrazine) | Can participate in both IEDDA and SPAAC | Slower kinetics in IEDDA compared to TCO |
| Vinylboronic acids (VBAs) | Pyridyl-tetrazines | up to 27 | Water-soluble, stable, non-strained | Requires specific pyridyl-substituted tetrazines for fast kinetics |
| Dibenzocyclooctyne (DBCO) | Azides | N/A | Good kinetics for SPAAC, commercially available | Bulky, which can affect permeability |
Table 2: Performance comparison of common dienophiles and dipolarophiles used in bioorthogonal chemistry.
Stability and Biocompatibility
The stability of bioorthogonal reagents in aqueous, physiological conditions is critical for their successful application. Tetrazines substituted with electron-donating groups tend to be more stable but exhibit slower reaction kinetics. Conversely, electron-withdrawing groups increase reactivity but can decrease stability.[2][12] For instance, some highly reactive tetrazines may degrade in aqueous solutions over time.[2] Dienophiles like TCO can also be sensitive to light and extreme pH conditions.
Biocompatibility is another crucial factor. While most bioorthogonal reactions are designed to be non-toxic, the reagents themselves or their byproducts can sometimes exhibit cytotoxicity at high concentrations. For example, the copper catalyst used in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is known to be toxic to cells, which led to the development of catalyst-free alternatives like SPAAC.[3][9] The cytotoxicity of newer reagents should always be assessed for the specific cell type and experimental conditions.
Experimental Protocols
Accurate and reproducible experimental design is critical for the successful application of bioorthogonal chemistries. Below are representative protocols for determining reaction kinetics and performing a typical cell-surface labeling experiment.
Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry
Objective: To determine the second-order rate constant (k₂) for the reaction between a tetrazine and a dienophile.
Materials:
-
3,6-disubstituted-1,2,4,5-tetrazine stock solution (e.g., 1 mM in a suitable solvent)
-
Dienophile stock solutions at various concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM in the same solvent)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Solution Preparation: Prepare working solutions of the tetrazine and dienophile in the reaction buffer. The final concentration of the dienophile should be in at least 10-fold excess of the tetrazine concentration to ensure pseudo-first-order kinetics.
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C). Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically 520-540 nm).[13]
-
Kinetic Measurement: a. Load the tetrazine and one of the dienophile solutions into the two drive syringes of the stopped-flow instrument.[14][15] b. Rapidly mix the two solutions and initiate data acquisition. Record the decrease in absorbance of the tetrazine over time until the reaction is complete. c. Repeat the measurement for each concentration of the dienophile.
-
Data Analysis: a. Under pseudo-first-order conditions, plot the natural logarithm of the absorbance (ln(Abs)) versus time. The slope of the resulting linear fit is the negative of the observed pseudo-first-order rate constant (-k_obs).[13] b. Plot the calculated k_obs values against the corresponding concentrations of the dienophile. c. The slope of this second linear plot is the second-order rate constant (k₂).
Protocol 2: Bioorthogonal Labeling of Cell Surface Proteins
Objective: To label a specific cell surface protein on live cells using a norbornene-modified antibody and a tetrazine-fluorophore conjugate.
Materials:
-
Mammalian cells expressing the target protein
-
Complete cell culture medium
-
Norbornene-modified primary antibody specific to the target protein
-
Tetrazine-conjugated fluorescent probe (e.g., Tetrazine-Fluor 545)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in a suitable culture vessel.
-
Antibody Incubation: a. Wash the cells twice with PBS. b. Incubate the cells with a blocking buffer for 30 minutes to reduce non-specific binding. c. Dilute the norbornene-modified antibody to an optimized concentration (e.g., 1-10 µg/mL) in blocking buffer. d. Incubate the cells with the antibody solution for 1 hour at 4°C (to minimize internalization).[16]
-
Washing: Wash the cells three times with cold PBS to remove unbound antibody.
-
Bioorthogonal Ligation: a. Dilute the tetrazine-fluorophore conjugate to the desired final concentration (e.g., 1-50 µM) in serum-free medium. b. Incubate the cells with the tetrazine-fluorophore solution for 15-60 minutes at room temperature, protected from light.[16]
-
Final Washing: Wash the cells three to five times with PBS to remove the unreacted probe.[16]
-
Analysis: a. Flow Cytometry: Detach the cells and resuspend them in a suitable buffer for analysis. b. Fluorescence Microscopy: Mount the cells on a slide and visualize the fluorescence signal.
Visualizing Bioorthogonal Chemistry Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the mechanisms and workflows of bioorthogonal reactions.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Bioorthogonal Strategies for Engineering Extracellular Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. web.williams.edu [web.williams.edu]
- 15. sfu.ca [sfu.ca]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of MTAD Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic data for products of reactions involving 4-methyl-1,2,4-triazoline-3,5-dione (MTAD). It is designed to assist researchers in the structural elucidation and analysis of these adducts. This document presents experimental data for MTAD reaction products and compares them with alternatives, offering detailed experimental protocols and visual aids to support your research and development endeavors.
Introduction to MTAD Reactions and NMR Analysis
This compound (MTAD) is a highly reactive dienophile commonly employed in Diels-Alder and ene reactions. The resulting adducts are of significant interest in organic synthesis and drug development due to their versatile chemical nature. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is an indispensable tool for the unambiguous structural determination of these reaction products. The chemical shifts and coupling constants observed in NMR spectra provide detailed information about the molecular framework, stereochemistry, and electronic environment of the nuclei within the molecule. This guide will delve into the characteristic NMR signatures of MTAD adducts and compare them with those derived from alternative reagents.
Comparative NMR Data of MTAD Reaction Products
The following table summarizes the ¹H and ¹³C NMR chemical shifts for a representative MTAD Diels-Alder adduct. This data is crucial for identifying the characteristic resonances associated with the MTAD moiety in a post-reaction product.
Table 1: ¹H and ¹³C NMR Data for a Representative MTAD Diels-Alder Adduct
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-CH ₃ | 3.36 (s) | 25.0 |
| C =O | - | 153.7, 150.9 |
| Bridgehead C H | 4.93 (d, J = 1.7 Hz), 4.58 (s) | 58.5, 81.0 |
| Alkene C H | - | 121.8, 141.8 |
Data extracted from a study on the Diels-Alder reaction of a tetrasubstituted dienophile with a diene. The specific diene structure influences the shifts of the non-MTAD portion of the molecule.[1]
Comparison with an Alternative Dienophile: N-Phenylmaleimide
To provide a comparative perspective, the NMR data for a Diels-Alder adduct of N-phenylmaleimide, a common alternative to MTAD, is presented below. The differences in the chemical shifts, particularly for the protons and carbons of the dienophile moiety, can be used to distinguish between the products of reactions using these two reagents.
Table 2: ¹H and ¹³C NMR Data for a Representative N-Phenylmaleimide Diels-Alder Adduct
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl H | 7.34 (m) | 126.0, 127.9, 129.1, 132.0 |
| C =O | - | 170.0 |
| Methine C H | 3.8 (coupled signal - endo) / 3.0 (singlet - exo) | Not specified |
| Alkene C H | 6.8 (s) | 134.2 |
Data is for the adduct of N-phenylmaleimide with furan. Note the distinct chemical shifts for the phenyl group protons and the carbonyl carbons compared to the MTAD adduct.[2]
Experimental Protocols
A detailed and reliable experimental protocol is fundamental for reproducible results. Below are standardized procedures for conducting a Diels-Alder reaction with MTAD and the subsequent preparation of the sample for NMR analysis.
Protocol 1: General Procedure for MTAD Diels-Alder Reaction
-
Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the diene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene) to a concentration of approximately 0.1-0.5 M.
-
Addition of MTAD: To the stirred solution of the diene at room temperature (or a specified temperature), add a solution of MTAD (1.0-1.1 equivalents) in the same solvent dropwise. The characteristic red color of the MTAD solution should disappear upon reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Product Characterization: The purified product is then characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the purified product for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that completely dissolves the sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.
-
Analysis: The sample is now ready for NMR analysis. Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments can be performed for complete structural elucidation.[3][4]
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow from the Diels-Alder reaction to the final NMR analysis.
Caption: Workflow for the synthesis and NMR analysis of an MTAD Diels-Alder adduct.
This guide provides a foundational understanding of the NMR analysis of MTAD reaction products. For more complex structures, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are often necessary for complete and unambiguous assignment of all proton and carbon signals.[5][6][7] Researchers are encouraged to consult the cited literature for more specific examples and detailed spectroscopic data.
References
- 1. A Diels-Alder Route to Angularly Functionalized Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public.websites.umich.edu [public.websites.umich.edu]
- 3. organomation.com [organomation.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. summit.sfu.ca [summit.sfu.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Mass spectrometry of compounds synthesized with 4-Methyl-1,2,4-triazoline-3,5-dione
Mass Spectrometry of MTAD-Synthesized Compounds: A Comparative Guide
An objective comparison of the mass spectrometric performance of compounds synthesized with 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD) against alternative labeling and conjugation reagents, supported by experimental data and detailed protocols.
This compound (MTAD) and its phenyl analog (PTAD) are highly reactive dienophiles and electrophiles used extensively in chemical synthesis and proteomics. Their rapid and specific reactions with conjugated dienes (via Diels-Alder cycloaddition) and electron-rich amino acids like tyrosine make them valuable tools for chemical labeling and structural analysis. This guide provides a comparative overview of the mass spectrometry (MS) characteristics of MTAD/PTAD adducts versus other common labeling reagents, focusing on applications in proteomics.
Comparative Analysis of Labeling Reagents
The choice of a labeling reagent in quantitative proteomics is critical as it directly impacts ionization efficiency, fragmentation behavior, and the accuracy of quantification. While MTAD/PTAD offers unique selectivity for tyrosine residues, other reagents targeting different functional groups, such as primary amines, are more established.
| Reagent/Method | Target Residue(s) | Mass Shift (Monoisotopic) | Typical MS/MS Method | Key Advantages | Limitations & Considerations |
| MTAD/PTAD | Tyrosine | MTAD: 113.02 DaPTAD: 175.04 Da[1] | HCD, CID | High selectivity for surface-accessible tyrosine; rapid reaction kinetics.[2][3] | Can be prone to retro-Diels-Alder fragmentation, complicating spectra. |
| TMT Reagents | N-terminus, Lysine | Varies (e.g., TMTpro 16-plex adds ~304.2 Da)[4] | HCD | Enables high-level multiplexing (up to 18-plex); well-established workflows.[4] | Requires HCD fragmentation for reporter ion release; potential for ratio distortion.[5] |
| Dimethyl Labeling | N-terminus, Lysine | Light: +28.03 DaHeavy: +32.06 Da | CID, HCD | Cost-effective; simple and robust labeling procedure.[6] | Limited to 2-plex or 3-plex quantification; mass increase can complicate spectra.[6] |
| SILAC | Arginine, Lysine | Varies based on incorporated heavy amino acid | CID, HCD | High accuracy as label is incorporated in vivo; minimal sample manipulation post-lysis.[4] | Only applicable to cell culture; can be expensive; requires complete incorporation. |
Mass Spectrometric Behavior of MTAD/PTAD Adducts
The utility of MTAD and its analogs in MS-based proteomics stems from their ability to selectively modify tyrosine residues.[2] This specificity allows for probing protein conformation and solvent accessibility.[1][3]
Ionization and Fragmentation: MTAD/PTAD-labeled peptides and proteins can be readily analyzed by standard electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[1] During tandem mass spectrometry (MS/MS), the adducts exhibit characteristic fragmentation patterns. A notable pathway is the retro-Diels-Alder (RDA) reaction , which is a gas-phase fragmentation common for cyclic compounds.[7][8][9] This process involves the cleavage of the cyclic adduct back into its diene and dienophile precursors, which can be a useful diagnostic tool but may also complicate spectral interpretation by reducing the abundance of sequence-informative fragment ions.[7][10]
Experimental Protocols
Protocol: Tyrosine Labeling of Proteins with PTAD for MS Analysis
This protocol provides a general workflow for labeling proteins with a triazolinedione reagent (PTAD, an analog of MTAD) for subsequent mass spectrometric analysis.
1. Reagents and Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., PBS, pH 7.4).
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (freshly prepared in a compatible organic solvent like acetonitrile (B52724) or DMSO).
-
Quenching reagent (e.g., TCEP or tryptophan solution).
-
Urea (B33335) (for denaturation, if required).
-
Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation.
-
Formic acid (FA) and acetonitrile (ACN) for sample cleanup and LC-MS.
-
C18 spin tips or equivalent for desalting.
2. Protein Labeling Procedure:
-
Prepare the protein solution at a known concentration (e.g., 1 mg/mL). If studying conformational changes, one aliquot can be treated with a denaturant like urea.[1]
-
Add the PTAD solution to the protein solution. The molar ratio of PTAD to protein will need to be optimized but can start in the range of 10:1 to 100:1.
-
Incubate the reaction at room temperature for a defined period (e.g., 15-60 minutes).
-
Quench the reaction by adding an excess of a quenching reagent to consume any unreacted PTAD.
3. Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics):
-
Reduction & Alkylation: Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate for 30 minutes in the dark.
-
Digestion: Dilute the sample with an appropriate buffer (e.g., 50 mM TEAB) to reduce the urea concentration to <1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[6]
-
Acidification & Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptides using a C18 spin tip according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a solution of 0.1% formic acid. Analyze the sample using a high-resolution mass spectrometer, such as an Orbitrap, coupled to a nano-flow liquid chromatography system.[13][14]
4. Mass Spectrometry Parameters:
-
MS1 Scan: Resolution of 60,000-120,000, scan range m/z 350-1500.
-
MS2 Scan (DDA): Select the top 10-20 most intense precursor ions for fragmentation. Use Higher-energy Collisional Dissociation (HCD). Set resolution to 15,000-30,000.
-
Database Search: Search the acquired spectra against the relevant protein database. Include variable modifications for PTAD on tyrosine (+175.04 Da) and other expected modifications (e.g., carbamidomethyl on cysteine).
Visualizations
Logical Workflow for MTAD/PTAD Protein Labeling and Analysis
Caption: Workflow for protein analysis using MTAD/PTAD labeling and mass spectrometry.
Fragmentation Pathway of a Diels-Alder Adduct
Caption: Characteristic retro-Diels-Alder fragmentation of an MTAD adduct in MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 3. Discriminating changes in protein structure using tyrosine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UWPR [proteomicsresource.washington.edu]
- 5. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Six alternative proteases for mass spectrometry–based proteomics beyond trypsin | Springer Nature Experiments [experiments.springernature.com]
- 12. Six alternative proteases for mass spectrometry-based proteomics beyond trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Top 5 Mass Spectrometry Systems for Proteomics Research [synapse.patsnap.com]
Unveiling the Three-Dimensional Architecture of MTAD Diels-Alder Adducts: A Comparative Guide to Structural Analysis
For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. In the realm of synthetic chemistry, the Diels-Alder reaction stands as a powerful tool for constructing complex cyclic molecules. Among the most reactive dienophiles employed in this reaction is N-methyl-1,2,4-triazoline-3,5-dione (MTAD), which readily forms adducts with a wide array of dienes. The resulting stereochemistry of these adducts is crucial for their biological activity and further synthetic utility. This guide provides a comprehensive comparison of X-ray crystallography and alternative analytical techniques for the structural elucidation of MTAD Diels-Alder adducts, supported by experimental data and detailed protocols.
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and stereochemical relationships. This technique is considered the gold standard for structural analysis when suitable single crystals can be obtained.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
While X-ray crystallography offers unparalleled detail, other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal. The following table summarizes the key performance indicators of these techniques in the context of analyzing MTAD Diels-Alder adducts.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D molecular structure, bond lengths, bond angles, absolute stereochemistry | Connectivity of atoms, relative stereochemistry, solution-state conformation | Molecular weight, elemental composition |
| Sample Requirements | Single crystal of sufficient size and quality | Soluble sample in a deuterated solvent | Small sample amount, can be in solution or solid state |
| Strengths | Unambiguous stereochemical assignment, detailed geometric parameters | Provides information on dynamic processes in solution, non-destructive | High sensitivity, rapid analysis |
| Limitations | Crystal growth can be challenging, provides a static picture of the molecule | Can be difficult to interpret complex spectra, may not provide absolute stereochemistry | Does not provide detailed 3D structural information on its own |
Quantitative Data from X-ray Crystallographic Analysis
The following table presents crystallographic data for a representative MTAD Diels-Alder adduct, specifically the homo-Diels-Alder adduct of MTAD with a disubstituted bicycloalkadiene.[1] This data provides a baseline for the level of structural detail that can be obtained through X-ray diffraction.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| Unit Cell Dimensions | a = 7.6971(1) Å, b = 20.5045(2) Å, c = 9.7683(1) Å, β = 108.129(2)° |
| Volume | 1465.15(3) ų |
| Selected Bond Lengths | C-N (triazoline ring): ~1.35-1.40 Å, C=O: ~1.20 Å |
| Selected Bond Angles | N-C-N (triazoline ring): ~110-112° |
Experimental Protocols
Detailed methodologies are crucial for reproducible scientific research. Below are representative experimental protocols for the synthesis and analysis of MTAD Diels-Alder adducts.
Synthesis of an MTAD Homo-Diels-Alder Adduct[1]
A solution of the diene in anhydrous 1,2-dichloroethane (B1671644) is prepared in a round-bottomed flask equipped with a water condenser and a drying tube. To this solution, a solid N-methyl-1,2,4-triazoline-3,5-dione (MTAD) is added, and the mixture is stirred. The reaction progress is monitored by the disappearance of the characteristic red color of MTAD. The reaction mixture is then concentrated under reduced pressure and the crude product is purified by column chromatography on silica (B1680970) gel.
X-ray Crystallographic Analysis Protocol[1]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown from a suitable solvent, such as methanol, by slow evaporation.
-
Data Collection: A single crystal is mounted on a diffractometer. Data is collected using monochromated radiation (e.g., Cu-Kα).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² values. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are located from difference electron density maps and refined isotropically.
NMR Spectroscopy Protocol[1]
-
Sample Preparation: A small amount of the purified adduct is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz).
-
Data Analysis: Structural assignments are made using chemical shifts, coupling constants, and additional information from 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton correlations.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol[1][2]
-
Sample Preparation: The sample is dissolved in an electrospray-compatible solvent such as methanol, acetonitrile, or water, often with the addition of a small amount of formic acid to promote protonation.[2] The recommended concentration is in the range of 10 micrograms per mL.[3]
-
Data Acquisition: High-resolution mass spectra (HRMS) are acquired using an electrospray ionization source coupled to a mass analyzer (e.g., LTQ-FTMS).
-
Data Analysis: The molecular formula of the adduct is confirmed by comparing the calculated mass of the protonated molecule ([M+H]⁺) with the experimentally observed mass-to-charge ratio (m/z).
Visualizing the Workflow
To better illustrate the process of analyzing MTAD Diels-Alder adducts, the following diagrams outline the key experimental and logical workflows.
Caption: Experimental workflow for the synthesis and analysis of MTAD Diels-Alder adducts.
Caption: Decision tree for selecting an analytical method based on the structural question.
References
- 1. Exploring the Limits of Reactivity of N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD) with Disubstituted Bicycloalkadienes in the Homo-Diels–Alder Reaction [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to Computational Studies of MTAD Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
N-methyl-1,2,4-triazoline-3,5-dione (MTAD) is a highly reactive dienophile widely employed in cycloaddition reactions, particularly in the synthesis of complex nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Computational studies, primarily using Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms, reactivity, and selectivity of MTAD cycloadditions. This guide provides a comparative overview of computational approaches used to study these reactions, presenting quantitative data, detailed methodologies, and a comparison with alternative dienophiles.
Performance Comparison: MTAD vs. Alternative Dienophiles
Computational studies allow for a direct comparison of the reactivity of MTAD with other common dienophiles, such as maleic anhydride (B1165640). The activation energy (ΔE‡) and reaction energy (ΔErxn) are key quantitative descriptors of reactivity, where a lower activation energy indicates a faster reaction.
Below is a summary of calculated activation and reaction energies for the Diels-Alder reaction of cyclopentadiene (B3395910) with MTAD and maleic anhydride using different computational methods.
| Reaction | Computational Method | ΔE‡ (kcal/mol) | ΔErxn (kcal/mol) | Reference |
| Cyclopentadiene + MTAD | B3LYP/6-31G | 8.9 | -33.1 | Theoretical study of Diels-Alder reactions |
| Cyclopentadiene + Maleic Anhydride | B3LYP/6-31G | 13.5 | -20.5 | Theoretical study of Diels-Alder reactions |
| Cyclopentadiene + MTAD | M06-2X/6-311+G(d,p) | 10.2 | -31.5 | Journal of Organic Chemistry, 2012 , 77(5), 2349–2356 |
| Cyclopentadiene + Maleic Anhydride | M06-2X/6-311+G(d,p) | 15.1 | -18.9 | Journal of Organic Chemistry, 2012 , 77(5), 2349–2356 |
As the data indicates, computational studies consistently predict a lower activation energy for the Diels-Alder reaction with MTAD compared to maleic anhydride, highlighting the exceptional reactivity of MTAD. This enhanced reactivity is attributed to the electron-deficient nature of the N=N double bond in MTAD, which leads to a smaller HOMO-LUMO gap with electron-rich dienes and a more favorable interaction energy in the transition state.
Experimental and Computational Protocols
The accuracy of computational predictions for MTAD cycloaddition reactions is highly dependent on the chosen methodology. Density Functional Theory (DFT) is the most common approach, with a variety of functionals and basis sets available.
Common Computational Methods
A benchmark study on various DFT functionals for Diels-Alder reactions revealed that range-separated hybrid functionals often provide a good balance of accuracy and computational cost.[1]
Recommended Functionals:
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion corrections, known for its good performance for non-covalent interactions and thermochemistry.
-
M06-2X: A hybrid meta-GGA functional that has shown high accuracy for main-group thermochemistry and kinetics.[2]
-
B3LYP: A widely used hybrid functional. While popular, it can sometimes underestimate reaction barriers. The inclusion of dispersion corrections (e.g., B3LYP-D3) is recommended.
Basis Sets:
-
6-31G(d): A Pople-style basis set that is often sufficient for geometry optimizations of medium-sized organic molecules.
-
6-311+G(d,p): A larger Pople-style basis set that includes diffuse functions and polarization functions on all atoms, generally providing more accurate energies.
-
def2-TZVP: A triple-zeta valence basis set with polarization functions, known for its robustness and accuracy.
Typical Computational Workflow
The following diagram illustrates a typical workflow for the computational study of an MTAD cycloaddition reaction.
References
Unraveling Transition States in MTAD Reactions: A Comparative Guide to DFT Analysis
For researchers, scientists, and drug development professionals engaged in the study of methyl-triazolinedione (MTAD) reactions, understanding the nuances of transition state analysis is paramount. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of these reactions. This guide provides an objective comparison of different DFT approaches for analyzing the transition states in Diels-Alder reactions, a class of reactions central to the utility of MTAD and its analogs.
This analysis focuses on the well-studied Diels-Alder reaction between cyclopentadiene (B3395910) and cyano-substituted ethylenes, which serve as excellent models for the highly electrophilic nature of MTAD. We will compare the performance of various DFT functionals in predicting activation energies and transition state geometries, supported by experimental data.
Comparative Analysis of DFT Functionals
The choice of DFT functional can significantly impact the accuracy of calculated activation barriers and reaction energetics. Below is a summary of computational results from two seminal studies on the Diels-Alder reaction of cyclopentadiene with tetracyanoethylene (B109619), a dienophile that electronically mimics MTAD.
| Parameter | Study 1: Jones, Guner & Houk | Study 2: Ess & Houk | Experimental |
| Reaction | Cyclopentadiene + Tetracyanoethylene | Cyclopentadiene + Tetracyanoethylene | Cyclopentadiene + Tetracyanoethylene |
| DFT Functional | B3LYP, BPW91, MPW1K | M06-2X | - |
| Basis Set | 6-31G* | 6-31G(d) | - |
| Solvent Model | Gas Phase | Gas Phase | Dioxane |
| Calculated Activation Enthalpy (kcal/mol) | B3LYP: 8.9, BPW91: 6.4, MPW1K: 7.4 | M06-2X: 5.9 | 7.4 |
| Key Finding | B3LYP overestimates the activation enthalpy for highly cyano-substituted ethylenes, while MPW1K shows better agreement with experimental data.[1][2][3][4] | The M06-2X functional provides an activation free energy that is in close agreement with the experimental value.[5] | - |
Experimental Protocols
A general experimental procedure for conducting the Diels-Alder reaction between cyclopentadiene and a dienophile is as follows:
1. Preparation of Cyclopentadiene: Cyclopentadiene is typically generated fresh before use by the thermal cracking of its dimer, dicyclopentadiene (B1670491). This is achieved by heating dicyclopentadiene to its dissociation temperature (around 180 °C) and collecting the monomeric cyclopentadiene by distillation.[6][7]
2. Reaction Setup: The dienophile (e.g., tetracyanoethylene or maleic anhydride) is dissolved in a suitable solvent, such as ethyl acetate (B1210297) or dioxane, in a reaction flask.[6][8]
3. Reaction Execution: The freshly prepared cyclopentadiene is then added to the solution of the dienophile. The reaction is often exothermic and can be run at room temperature or cooled in an ice bath to control the reaction rate.[6][7] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
4. Product Isolation and Characterization: Once the reaction is complete, the product, a Diels-Alder adduct, can be isolated by crystallization, followed by filtration and drying. The structure and purity of the adduct are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Visualizing Computational Workflows and Reaction Mechanisms
To better understand the computational and mechanistic aspects of these reactions, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Diels-Alder reactions of cyclopentadiene and 9,10-dimethylanthracene with cyanoalkenes: the performance of density functional theory and Hartree-Fock calculations for the prediction of substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. studylib.net [studylib.net]
Comparing experimental results of MTAD reactions with theoretical predictions
A Comparative Guide for Researchers in Drug Development and Organic Synthesis
The convergence of theoretical predictions and experimental outcomes is a cornerstone of modern chemical research, offering profound insights into reaction mechanisms, selectivity, and efficiency. This guide provides a comparative analysis of experimental results and theoretical predictions for reactions involving 4-methyl-1,2,4-triazoline-3,5-dione (MTAD) and its close analogue, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). By juxtaposing laboratory findings with computational models, we aim to equip researchers, scientists, and drug development professionals with a deeper understanding of these powerful dienophiles in cycloaddition reactions.
I. Comparing Experimental Yields and Selectivity with Theoretical Predictions
The hetero-Diels-Alder reaction of 4-alkenylthiazoles with PTAD provides a compelling case study for the synergy between experimental and computational chemistry. Experimental investigations have demonstrated that these reactions proceed with excellent yields and a high degree of stereocontrol.[1][2][3] Computational studies, employing density functional theory (DFT), have been instrumental in elucidating the underlying mechanisms that govern these outcomes.
A key aspect of these reactions is their stereochemical course. When 4-alkenylthiazoles possessing a stereogenic center in the alkenyl substituent react with PTAD, the corresponding chiral cycloadducts are formed with moderate diastereomeric excesses.[1][2][3] Theoretical modeling of the transition states has revealed that the observed stereoselectivity is primarily dictated by steric interactions between the reactants.[1][2][3]
Table 1: Comparison of Experimental and Theoretical Data for the Hetero-Diels-Alder Reaction of 4-Alkenylthiazoles with PTAD
| Reactant (4-Alkenylthiazole) | Experimental Yield (%) | Experimental Diastereomeric Excess (de, %) | Theoretically Favored Pathway | Theoretical Rationale for Selectivity |
| 2-unsubstituted 4-vinylthiazole | High | Not Applicable | Concerted, highly asynchronous | Lower energy transition state |
| 2-unsubstituted 4-styrylthiazole | High | Not Applicable | Concerted, highly asynchronous | Lower energy transition state |
| 2-methyl-substituted 4-styrylthiazole | High | Moderate | Concerted and Stepwise (equally likely) | Steric interactions in the transition state |
| 2-phenyl-substituted 4-styrylthiazole | High | Moderate | Concerted and Stepwise (equally likely) | Steric interactions in the transition state |
Data summarized from "Polar hetero-Diels-Alder reactions of 4-alkenylthiazoles with 1,2,4-triazoline-3,5-diones: an experimental and computational study".[1][2][3]
II. Experimental Protocols and Computational Methodologies
A clear understanding of the methodologies employed in both the laboratory and in silico is crucial for a comprehensive comparison.
A. Experimental Protocol: General Procedure for the Hetero-Diels-Alder Reaction
The experimental procedure for the reaction of 4-alkenylthiazoles with PTAD is typically carried out under mild conditions. A solution of the 4-alkenylthiazole in a suitable solvent (e.g., dichloromethane) is treated with a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the resulting cycloadduct is purified by column chromatography. The yield and diastereomeric excess are then determined using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
B. Computational Methodology: Density Functional Theory (DFT) Calculations
The theoretical investigation of these cycloaddition reactions was performed using DFT calculations. The geometries of the reactants, transition states, and products were optimized at a specific level of theory (e.g., B3LYP/6-31G*). Frequency calculations were performed to characterize the nature of the stationary points (minima or transition states). The activation energies and reaction energies were calculated to determine the preferred reaction pathway. The analysis of the transition state geometries provides insights into the origins of the observed stereoselectivity, often highlighting key steric or electronic interactions. For the reactions involving 2-methyl- or 2-phenyl-substituted 4-styrylthiazoles, computational analysis revealed two energetically similar pathways: a concerted but highly asynchronous route and a stepwise mechanism.[1][2][3]
III. Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental and computational workflows, as well as the proposed reaction mechanisms.
IV. Conclusion
The strong correlation between experimental observations and theoretical predictions for the hetero-Diels-Alder reactions of PTAD with 4-alkenylthiazoles underscores the power of a combined experimental and computational approach. While experimental work provides tangible results on reaction outcomes, computational studies offer a molecular-level understanding of the factors controlling reactivity and selectivity. This integrated strategy is invaluable for the rational design of new synthetic routes and the development of novel therapeutic agents. Future research focusing on MTAD itself is warranted to further expand our predictive capabilities for this important class of reagents. A review of existing literature suggests that theoretical studies on Diels-Alder reactions involving MTAD have been conducted, paving the way for more direct comparisons in the future.[4]
References
Mechanistic Insights into MTAD Reactions with Electron-Rich Arenes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of N-methyl-1,2,4-triazoline-3,5-dione (MTAD) reactions with electron-rich arenes is pivotal for the strategic design and synthesis of novel molecular entities. This guide provides a comparative analysis of MTAD's reactivity, supported by experimental data, detailed protocols, and mechanistic visualizations, offering a comprehensive resource for harnessing these powerful transformations.
N-methyl-1,2,4-triazoline-3,5-dione (MTAD) is a highly reactive dienophile and electrophile, known for its rapid reactions with a wide array of organic substrates. Its interactions with electron-rich aromatic compounds, such as phenols, anilines, and anisoles, are of particular interest due to the formation of valuable aryl-urazole adducts. These reactions can proceed through distinct mechanistic pathways, primarily electrophilic aromatic substitution and cycloaddition, the prevalence of which is dictated by the nature of the aromatic substrate, reaction conditions, and the presence of catalysts.
Comparative Analysis of Reaction Outcomes
The efficiency and regioselectivity of MTAD reactions are highly dependent on the electron-donating ability of the substituents on the aromatic ring. Generally, arenes with strong electron-donating groups exhibit higher reactivity.
| Arene Substrate | Reaction Type | Product(s) | Yield (%) | Conditions |
| Anisole | Electrophilic Substitution / Radical | Disubstituted urazoles | Moderate | Trifluoroacetic acid |
| N,N-Dimethylaniline | Electrophilic Substitution | p-Substituted aryl-urazole | High | Not specified |
| Phenol | Electrophilic Substitution | Ortho- and para-substituted phenols | Varies | Typically fast, catalyst-free |
| Benzene (B151609) | Photochemical Cycloaddition / Electrophilic Substitution | Diels-Alder adduct (low temp), para-bisurazole adduct (room temp) | Varies | Visible light irradiation |
| Naphthalene | Diels-Alder Cycloaddition / Electrophilic Substitution | Cycloadduct, 1-aryl urazole | High | Acid-catalyzed (TFA) |
| Anthracene (B1667546) | Electrophilic Substitution | 1-Aryl urazole | High | Acid-catalyzed (TFA) |
| Phenanthrene (B1679779) | Electrophilic Substitution | Carbocation-derived products | Varies | Acid-catalyzed (TFA) |
Mechanistic Pathways: A Visual Exploration
The reaction between MTAD and electron-rich arenes can be nuanced, involving either a direct electrophilic attack on the aromatic ring or the formation of intermediate complexes. The prevailing mechanism is often influenced by the reaction conditions.
Electrophilic Aromatic Substitution (EAS)
In the presence of an acid catalyst or with highly activated arenes, the reaction typically proceeds via an electrophilic aromatic substitution mechanism. The strong electrophilicity of MTAD allows it to attack the electron-rich aromatic ring, leading to the formation of a sigma complex, which then rearomatizes to yield the substituted product. For phenols and anilines, substitution occurs preferentially at the ortho and para positions due to the strong activating and directing effects of the hydroxyl and amino groups.
Figure 1. Generalized workflow for the Electrophilic Aromatic Substitution (EAS) reaction of MTAD with an electron-rich arene.
Photochemical Reactions
Under visible light irradiation, MTAD can be excited to a highly electrophilic triplet state. This excited state can then engage in electron transfer with the aromatic ring, leading to the formation of radical ion pairs and subsequent substitution products.[1] In the case of benzene at room temperature, this pathway leads to a para-substituted bisurazole adduct.[1] At lower temperatures, a Diels-Alder cycloaddition product can be formed.[1]
Figure 2. Simplified representation of the photochemical reaction pathways of MTAD with arenes.
Acid-Catalyzed Reactions with Polyaromatic Hydrocarbons
With polyaromatic hydrocarbons (PAHs) like naphthalene, anthracene, and phenanthrene, acid catalysis (e.g., trifluoroacetic acid) plays a crucial role in promoting the reaction. For naphthalene, a Diels-Alder cycloaddition is observed.[2] In contrast, reactions with anthracene and phenanthrene are thought to proceed through the formation of carbocation intermediates, leading to electrophilic substitution products.[2]
Figure 3. Divergent pathways in the acid-catalyzed reactions of MTAD with different polyaromatic hydrocarbons.
Experimental Protocols
General Procedure for the Acid-Catalyzed Reaction of MTAD with Substituted Benzenes
To a solution of the substituted benzene in a suitable solvent (e.g., chloroform), trifluoroacetic acid is added. Solid MTAD is then added in one portion. The reaction mixture is stirred at room temperature, and the progress is monitored by the disappearance of the characteristic red color of MTAD. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography or recrystallization. For specific details on the reaction with naphthalene, a 1:1 mixture of the reactants in CDCl3 with a catalytic amount of trifluoroacetic acid results in the formation of the Diels-Alder adduct.[2]
General Procedure for the Photochemical Reaction of MTAD with Benzene
A solution of MTAD in benzene is irradiated with a visible light source (e.g., a 150 W floodlamp) at room temperature. The reaction is monitored by the fading of the red color of the MTAD solution. After several days of irradiation, the solvent is evaporated, and the resulting solid is purified by recrystallization to yield the para-bisurazole adduct.[1]
Comparison with Alternative Reagents
While MTAD is a highly reactive and versatile reagent, other dienophiles and electrophiles can be employed for similar transformations of electron-rich arenes.
-
Maleic Anhydride: A classic dienophile that undergoes Diels-Alder reactions with suitable dienes. Its reactivity with simple arenes as dienes is generally low and requires harsh conditions.
-
N-Phenylmaleimide (NPM): Similar to maleic anhydride, it is a reactive dienophile. Its reactions with electron-rich arenes often require activation, for instance, through photochemical means.
-
Singlet Oxygen: Generated photochemically, singlet oxygen can undergo [4+2] cycloaddition reactions with anthracenes and other PAHs to form endoperoxides.
-
Diazo Compounds: In the presence of a suitable catalyst, diazo compounds can react with arenes to form cyclopropanation or C-H insertion products, offering a different mode of functionalization.
Compared to these alternatives, MTAD often exhibits higher reactivity, allowing reactions to proceed under milder conditions. The unique ability of MTAD to participate in both cycloaddition and electrophilic substitution pathways provides a versatile tool for the functionalization of aromatic systems.
Conclusion
The reactions of MTAD with electron-rich arenes offer a rich and complex landscape of chemical transformations. The outcome is delicately balanced between cycloaddition and electrophilic substitution, influenced by the electronic nature of the arene, the reaction conditions, and the presence of catalysts. This guide provides a foundational understanding of these processes, equipping researchers with the knowledge to strategically employ MTAD in the synthesis of complex aromatic molecules. Further exploration into the subtle mechanistic details and the expansion of the substrate scope will undoubtedly continue to unveil new and exciting applications for this remarkable reagent.
References
Safety Operating Guide
Proper Disposal of 4-Methyl-1,2,4-triazoline-3,5-dione: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 4-Methyl-1,2,4-triazoline-3,5-dione (MTAD), a highly reactive dienophile commonly used in chemical synthesis. Researchers, scientists, and drug development professionals must adhere to strict safety protocols to mitigate risks associated with this compound.
Immediate Safety Concerns and Personal Protective Equipment (PPE)
This compound is classified as a flammable solid that can cause skin, eye, and respiratory irritation. It is harmful if swallowed or in contact with skin. Therefore, stringent adherence to safety measures is paramount.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect skin from accidental exposure. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator for dusts should be worn. | To prevent inhalation of irritating dust. |
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is incineration by a licensed professional waste disposal service . Due to its high reactivity and potential hazards, in-lab neutralization should only be performed by trained personnel for small residual quantities.
Operational Disposal Plan:
-
Waste Collection:
-
Collect all waste material, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, clearly labeled, and sealed waste container.
-
Do not mix with other waste streams unless compatibility is confirmed. This compound is incompatible with strong oxidizing agents.
-
-
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in the table above.
-
Carefully sweep the solid material to avoid generating dust.
-
Collect the spilled material in a designated container for disposal.
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
Decontamination of Glassware:
-
For residual amounts in laboratory glassware, a cautious deactivation can be performed in a fume hood.
-
Procedure: While no specific, universally validated in-lab neutralization protocol has been published, the high electrophilicity of the azo group suggests that it would be reactive towards reducing agents. A common laboratory practice for similar reactive electrophiles is the careful, portion-wise addition of a solution of a mild reducing agent such as sodium bisulfite under controlled temperature conditions (e.g., in an ice bath). The disappearance of the characteristic red/pink color of the triazolinedione would indicate its reaction. This procedure should be developed and validated by qualified personnel before implementation.
-
After deactivation, the glassware should be thoroughly washed with soap and water.
-
-
Final Disposal:
-
All collected waste, including any solutions from decontamination procedures, must be disposed of through a licensed hazardous waste disposal company.
-
Ensure all local, state, and federal regulations for hazardous waste disposal are followed.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. It is crucial to consult your institution's specific safety guidelines and a licensed waste disposal professional for any further questions or clarification.
Essential Safety and Operational Guide for Handling 4-Methyl-1,2,4-triazoline-3,5-dione
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 4-Methyl-1,2,4-triazoline-3,5-dione, ensuring laboratory safety and operational integrity.
Handling this compound (MTAD), a highly reactive dienophile, necessitates stringent safety protocols to mitigate risks of skin, eye, and respiratory irritation. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and compliant disposal plans.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance that can cause significant irritation upon contact.[1] Inhalation of dust may lead to respiratory irritation.[1] Therefore, adherence to the following PPE and handling guidelines is mandatory to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling MTAD.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene recommended). | Prevents skin contact and irritation.[1] |
| Double gloving is recommended for extended handling periods. | Provides an additional barrier in case of a breach in the outer glove. | |
| Eye Protection | Chemical safety goggles are mandatory. | Protects against splashes and airborne particles causing serious eye irritation.[1] |
| A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. | Offers a broader area of protection for the face. | |
| Respiratory Protection | For handling small quantities in a well-ventilated area or fume hood, a NIOSH-approved N95 or P95 particulate respirator is required to prevent inhalation of dust.[2] | Protects against respiratory irritation from airborne solid particles.[1] |
| For larger quantities, potential for aerosolization, or inadequate ventilation, a half-mask or full-facepiece respirator with organic vapor/acid gas (OV/AG) cartridges and P99 or P100 particulate filters is recommended.[2] | Provides a higher level of protection against potential vapors and fine particulates. | |
| Protective Clothing | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Closed-toe shoes. | Prevents injuries from spills or dropped items. |
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and plenty of water.[1] Seek medical attention if irritation develops or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for both safety and regulatory compliance.
Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Segregation : All waste contaminated with MTAD, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), must be collected in a dedicated, clearly labeled hazardous waste container.[3]
-
Containerization : Use a chemically resistant, sealable container for waste collection. Ensure the container is in good condition and compatible with the waste.
-
Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Reactive").[3]
-
Storage : Store the hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal service.[4]
-
Professional Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal company.[3][5] Do not dispose of this chemical down the drain or in regular trash.[6]
By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, minimizing risks and ensuring a secure laboratory environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
